4-nitro-1H-indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPORVVGREGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561521 | |
| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123604-27-3 | |
| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-indole-3-carboxylic acid
This guide provides an in-depth exploration of the synthesis and characterization of 4-nitro-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and validated experimental protocols.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the 4-position and a carboxylic acid at the 3-position of the indole ring creates a molecule, this compound, with unique electronic and steric properties. These substitutions make it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the carboxylic acid provides a handle for further functionalization.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a specific route often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective strategy involves a two-step process: the formylation of 4-nitroindole followed by the oxidation of the resulting aldehyde.
Synthesis of the Precursor: 4-Nitro-1H-indole-3-carboxaldehyde
The critical intermediate, 4-nitro-1H-indole-3-carboxaldehyde, serves as the direct precursor to the target carboxylic acid.[1][2] Its synthesis is a pivotal step that dictates the overall efficiency of the process.
2.1.1. Vilsmeier-Haack Formylation of 4-Nitroindole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole nucleus.[6] In the case of 4-nitroindole, the electron-donating character of the pyrrole nitrogen directs the electrophilic Vilsmeier reagent to the C3 position, leading to the desired 3-formylated product.[4]
The causality behind this regioselectivity lies in the electronic nature of the indole ring. The lone pair of electrons on the nitrogen atom participates in the aromatic system, increasing the electron density at the C3 position and making it the most nucleophilic site for electrophilic attack.
Diagram: Vilsmeier-Haack Formylation of 4-Nitroindole
Caption: Vilsmeier-Haack formylation workflow.
2.1.2. Alternative Synthetic Routes to the Indole Core
While the Vilsmeier-Haack reaction on a pre-existing 4-nitroindole is a direct approach, other classical indole syntheses can also be adapted.
-
Fischer Indole Synthesis: This venerable method involves the acid-catalyzed cyclization of an arylhydrazone.[7][8][9] To synthesize 4-nitroindole derivatives, one would start with a (3-nitrophenyl)hydrazine and a suitable carbonyl compound.[10] The reaction proceeds through a[7][7]-sigmatropic rearrangement.[8][9]
-
Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be cyclized via the Fischer indole synthesis.[11][12][13] This approach offers a versatile entry into variously substituted indoles.
Oxidation to this compound
The conversion of the aldehyde functional group in 4-nitro-1H-indole-3-carboxaldehyde to a carboxylic acid is a standard oxidation reaction. The choice of oxidant is crucial to ensure high yield and avoid unwanted side reactions.
2.2.1. Silver Oxide Oxidation
A mild and efficient method for oxidizing aldehydes to carboxylic acids involves the use of silver(I) oxide (Ag₂O).[14][15] This method is particularly advantageous as it is selective for aldehydes and generally does not affect other functional groups present in the molecule.[16][17] The reaction is often carried out in an aqueous or alcoholic medium. The formation of a silver mirror is a characteristic sign of a positive reaction, known as the Tollens' test.[14]
Diagram: Synthetic Pathway to the Target Compound
Caption: Two-step synthesis of the target acid.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Protocol for the Synthesis of 4-Nitro-1H-indole-3-carboxaldehyde
Materials:
-
4-Nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitroindole in anhydrous DMF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-nitro-1H-indole-3-carboxaldehyde.[18]
Protocol for the Synthesis of this compound
Materials:
-
4-Nitro-1H-indole-3-carboxaldehyde
-
Silver(I) oxide (Ag₂O)
-
Ethanol
-
Water
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Suspend 4-nitro-1H-indole-3-carboxaldehyde in a mixture of ethanol and water in a round-bottom flask.
-
Add silver(I) oxide to the suspension.
-
Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the silver salts.
-
Acidify the filtrate with aqueous hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a broad singlet for the N-H proton (typically >10 ppm), and a very broad singlet for the carboxylic acid proton (often >12 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the indole ring carbons, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (typically >165 ppm). |
| IR Spectroscopy | A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, a C=O stretching vibration around 1710-1760 cm⁻¹, and characteristic N-O stretching bands for the nitro group.[19] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₆N₂O₄, M.W. = 206.16 g/mol ). Fragmentation patterns may show the loss of CO₂ and other characteristic fragments.[20][21] |
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| Appearance | Typically a solid, color may vary depending on purity. |
| Melting Point | Should be a sharp, defined range for a pure compound. |
Conclusion
This guide has outlined robust and scientifically sound methodologies for the synthesis and characterization of this compound. The presented two-step synthetic route, involving a Vilsmeier-Haack formylation followed by a silver oxide oxidation, is a reliable and efficient approach. The detailed protocols and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The versatility of this compound as a building block ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced materials.
References
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Master Organic Chemistry. Oxidation of aldehydes to carboxylic acids with Ag2O. [Link]
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Wikipedia. Japp–Klingemann reaction. [Link]
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Wikipedia. Silver oxide. [Link]
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PubMed. A three-component Fischer indole synthesis. [Link]
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ResearchGate. The Japp‐Klingemann Reaction. [Link]
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OrgoSolver. Aldehyde → Carboxylic Acid with Silver (Ag₂O/H₂O). [Link]
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JoVE. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
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National Center for Biotechnology Information. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]
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chemeurope.com. Japp-Klingemann reaction. [Link]
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Podlech, J. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
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PubChem. 4-Nitroindole-3-carboxaldehyde. [Link]
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Springer Nature Experiments. A three-component Fischer indole synthesis. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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Organic Syntheses. 4-nitroindole. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Chemdad. 4-Nitroindole-3-carboxaldehyde. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
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ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. [Link]
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PubMed. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link]
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eScholarship.org. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]
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Journal of Pharmaceutical Research International. Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the Nitroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs. The introduction of a nitro group to this privileged scaffold, as seen in 4-nitro-1H-indole-3-carboxylic acid, profoundly influences its electronic and steric properties. This modification can modulate binding affinities to biological targets, alter metabolic stability, and provide a handle for further chemical derivatization. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug discovery and development pipelines. This guide provides a detailed overview of the known and predicted properties of this compound, coupled with established experimental protocols for their determination.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in publicly accessible literature, we can compile predicted values and draw comparisons with structurally related analogs.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₆N₂O₄ | - | [1] |
| Molecular Weight | 206.15 g/mol | - | [1] |
| Melting Point | Not available | Experimental data not found | - |
| Boiling Point | 520.8 ± 30.0 °C | Predicted | [1] |
| Density | 1.632 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 1.80 ± 0.10 | Predicted | [1] |
| Solubility | Not available | Experimental data not found | - |
Expert Insights: The predicted low pKa suggests that the carboxylic acid is strongly acidic, a feature enhanced by the electron-withdrawing nitro group. This acidity will dictate its ionization state at physiological pH, significantly impacting its solubility, membrane permeability, and potential for ionic interactions with biological targets. The high predicted boiling point is consistent with a molecule capable of strong intermolecular hydrogen bonding and dipole-dipole interactions.
Spectral Characterization: A Predictive Overview
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the acidic proton of the carboxylic acid. The electron-withdrawing effect of the nitro group at the 4-position will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).
-
Aromatic Protons: Signals for the protons on the benzene and pyrrole rings of the indole scaffold are expected in the range of 7.0-8.5 ppm.
-
Carboxylic Acid Proton: A broad singlet is anticipated at a chemical shift greater than 10 ppm, characteristic of a carboxylic acid proton.
-
NH Proton: The indole NH proton will likely appear as a broad singlet at a chemical shift greater than 11 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrational frequencies of the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted between 1680-1710 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands are expected, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
N-H Stretch (Indole): A moderate, sharp band around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206.15. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Experimental Protocols for Physicochemical Characterization
The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (based on related compounds, a preliminary rapid heating can determine an approximate range). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation development. Determining solubility in various solvents provides insights into the compound's polarity and potential for dissolution in different biological fluids and formulation vehicles.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Prepare a panel of solvents with varying polarities, including water, buffered aqueous solutions (pH 2, 7.4, 9), methanol, ethanol, acetone, and dichloromethane.
-
Sample Preparation: Add approximately 1-5 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vortex or shake the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the mixture for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."
Caption: Qualitative Solubility Assessment Workflow.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and target engagement.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Caption: Potentiometric Titration for pKa Determination.
Significance in Drug Discovery and Development
The physicochemical properties of this compound dictate its potential as a lead compound or a synthetic intermediate.
-
Lead Optimization: The nitro group can be reduced to an amine, providing a point for diversification to explore structure-activity relationships. The carboxylic acid can be converted to esters or amides to modulate solubility and cell permeability.
-
Formulation Development: Knowledge of the solubility and pKa is essential for developing appropriate formulations for in vitro and in vivo testing. For an acidic compound like this, salt formation is a common strategy to enhance aqueous solubility.
-
Biological Activity: The presence of the nitro group and the carboxylic acid can lead to specific interactions with biological targets, such as hydrogen bonding and ionic interactions. Many nitroaromatic compounds exhibit biological activity, and this scaffold could be explored for various therapeutic areas, including oncology and infectious diseases.
Conclusion
This compound is a compound with significant potential in medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its predicted properties and the established methodologies for their experimental determination. By applying these protocols, researchers can generate the necessary data to fully characterize this valuable synthetic building block and unlock its potential in the development of novel therapeutics.
References
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Mishra, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-nitro-1H-indole-3-carboxylic acid
Molecular Structure and Predicted Spectroscopic Overview
4-nitro-1H-indole-3-carboxylic acid is an indole derivative featuring two potent electron-withdrawing groups: a nitro group (-NO₂) at the C4 position and a carboxylic acid group (-COOH) at the C3 position. The molecular weight is 206.15 g/mol with a formula of C₉H₆N₂O₄[1]. These substituents dramatically influence the electron density distribution across the bicyclic ring system, which in turn governs the compound's spectroscopic properties.
-
NMR Spectroscopy: The aromatic protons are expected to be significantly downfield-shifted due to the deshielding effects of the -NO₂ and -COOH groups. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift (>12 ppm), while the N-H proton of the indole ring will also be downfield.
-
IR Spectroscopy: The spectrum will be dominated by characteristic absorptions from the carboxylic acid O-H (very broad), the C=O stretch, the N-H of the indole, and the strong symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The molecule is expected to show a clear molecular ion peak. The fragmentation pathway will likely involve characteristic losses of small neutral molecules such as H₂O, CO, CO₂, and radicals like •NO and •NO₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity readily dissolves the acidic and polar analyte, and its ability to form hydrogen bonds will exchange with the acidic N-H and O-H protons, often broadening their signals.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The prediction is based on the known spectra of 4-nitroindole and indole-3-carboxylic acid[2][3]. The indole scaffold has protons at positions 1 (N-H), 2, 5, 6, and 7.
| Predicted Shift (ppm) | Multiplicity | Proton Assignment | Rationale for Prediction |
| ~12.5 - 13.5 | br s | COOH | Carboxylic acid protons are highly deshielded and typically appear as a broad singlet in this region, especially in DMSO-d₆[4]. |
| ~12.2 | br s | N1-H | The indole N-H proton is acidic and deshielded. Data for 4-nitroindole shows this proton at ~12.0 ppm[2]. |
| ~8.45 | s | H2 | The C2 proton is adjacent to the electron-withdrawing carboxylic acid and the indole nitrogen. It is expected to be a sharp singlet and significantly downfield. |
| ~8.10 | d, J ≈ 8 Hz | H5 | This proton is ortho to the strongly withdrawing nitro group, leading to significant deshielding. |
| ~7.80 | d, J ≈ 7.5 Hz | H7 | This proton is peri to the nitro group, experiencing a strong deshielding effect. |
| ~7.40 | t, J ≈ 8 Hz | H6 | The H6 proton is coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets) and is the most upfield of the aromatic protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon chemical shifts are predicted based on data for indole-3-carboxylic acid and 4-nitroindole, and known substituent effects[5][6][7]. The electron-withdrawing groups will have a pronounced effect on the attached and ortho/para carbons.
| Predicted Shift (ppm) | Carbon Assignment | Rationale for Prediction |
| ~165 | C=O | Carboxyl carbons typically resonate in the 165-185 ppm range[4]. |
| ~142 | C4 | The carbon directly attached to the nitro group is expected to be highly deshielded. |
| ~137 | C7a | A quaternary carbon in the aromatic ring, part of the ring fusion. |
| ~132 | C2 | This carbon is adjacent to the carboxyl group and is expected to be downfield. |
| ~127 | C3a | Quaternary carbon at the ring junction, influenced by the adjacent carboxyl group. |
| ~125 | C6 | Aromatic CH carbon. |
| ~119 | C5 | Aromatic CH carbon, influenced by the ortho nitro group. |
| ~118 | C7 | Aromatic CH carbon. |
| ~108 | C3 | The carbon bearing the carboxylic acid group. Its shift is influenced by being attached to the electron-rich pyrrole ring but also bearing an sp² carboxyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule. The analysis is best performed on a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The latter is often preferred for its simplicity and reproducibility.
Predicted Key IR Absorption Bands (cm⁻¹)
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale for Prediction |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer[4]. |
| ~3400 | Medium | N-H stretch (Indole) | The indole N-H stretch typically appears as a relatively sharp peak around this region. |
| ~1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl of an aromatic carboxylic acid is expected here. Conjugation with the indole ring lowers the frequency[4]. |
| ~1520 & ~1340 | Strong | N-O asymmetric & symmetric stretch (-NO₂) | These two strong, sharp bands are characteristic of aromatic nitro compounds. |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Standard absorptions for the aromatic and indole rings. |
The IR spectrum of the related 4-nitro-1H-indole-3-carbaldehyde provides a reference for the indole and nitro group vibrations, which should be very similar in the target molecule[8].
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative mode is the ideal technique for this analysis, given the presence of the acidic carboxylic acid group, which is readily deprotonated to form an [M-H]⁻ ion.
Predicted Mass Spectrum (ESI Negative Mode)
-
Molecular Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of 205.03 . The exact mass is 206.0328, so the deprotonated exact mass is 205.0255. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₉H₅N₂O₄⁻).
-
Isotopic Pattern: The [M-H+1]⁻ peak at m/z 206 should have an intensity of approximately 9.9% relative to the m/z 205 peak, based on the natural abundance of ¹³C.
Predicted Fragmentation Pathway
Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely proceed through several key losses, providing structural confirmation.
Caption: Predicted fragmentation of [M-H]⁻ for this compound.
The most probable fragmentation is the loss of CO₂ from the carboxylate anion, a very facile process, yielding an ion at m/z 161. Subsequent fragmentation of this ion could involve the loss of the nitro group (•NO₂) or other rearrangements. The loss of water from the parent ion is also a possible pathway.
Recommended Experimental Protocols
To obtain verifiable data, the following field-proven methodologies are recommended.
Protocol: NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Workflow for solid-state IR analysis using an ATR accessory.
Protocol: MS Data Acquisition (LC-MS with ESI)
This protocol ensures sensitive detection and provides both retention time and mass data.
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An In-depth Technical Guide to 4-Nitroindole-3-carboxylic Acid (CAS 123604-27-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Nitroindole-3-carboxylic acid (CAS 123604-27-3), a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and its emerging role as a precursor for targeted therapeutics, particularly in the field of oncology. This document is intended to serve as a technical resource, synthesizing available data to inform research and development efforts.
Chemical Identity and Physicochemical Properties
4-Nitroindole-3-carboxylic acid is a member of the nitroindole class of compounds, characterized by an indole core substituted with a nitro group at the 4-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups imparts specific reactivity and potential for biological activity.
| Property | Value | Source |
| CAS Number | 123604-27-3 | |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.16 g/mol | |
| IUPAC Name | 4-nitro-1H-indole-3-carboxylic acid | |
| Canonical SMILES | C1=CC2=C(C(=C1)[O-])C(=CN2)C(=O)O | |
| Melting Point | Not available. For the related compound 4-nitroindole-3-carboxaldehyde: 189-193 °C[1] | |
| Boiling Point | Not available. For the related compound 4-nitroindole-3-carboxaldehyde: 441.47 °C[2] | |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and DMF. |
Synthesis of 4-Nitroindole-3-carboxylic Acid
A plausible synthetic route, adapted from established methods for related compounds, is outlined below. This should be considered a theoretical pathway requiring experimental validation.
Conceptual Experimental Protocol:
-
Formation of the Formimidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate to yield ethyl N-(2-methyl-3-nitrophenyl)formimidate.[3]
-
Reissert Indole Synthesis: The formimidate undergoes cyclization in the presence of a strong base, such as potassium ethoxide, and diethyl oxalate in a suitable solvent mixture like DMF and DMSO to form 4-nitroindole.[3]
-
Formylation at C3: The resulting 4-nitroindole is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding 4-nitroindole-3-carboxaldehyde.
-
Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, to afford the final product, 4-Nitroindole-3-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Nitroindole-3-carboxylic acid lies in its utility as a versatile scaffold for the synthesis of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, and the strategic placement of the nitro and carboxylic acid groups allows for diverse chemical modifications.[4][5]
Precursor for Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
A significant application of nitroindole derivatives is in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO).[6][7] TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8] In the tumor microenvironment, the upregulation of TDO leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine, which has immunosuppressive effects. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.[6][7]
By inhibiting TDO, the local concentration of tryptophan can be restored, and the production of immunosuppressive metabolites can be reduced, thereby enhancing the anti-tumor immune response. The closely related 4-nitroindole-3-carboxaldehyde has been utilized as a reactant in the synthesis of TDO inhibitors, highlighting the potential of 4-Nitroindole-3-carboxylic acid as a key starting material for novel anticancer immunomodulators.[1]
Broader Potential in Oncology
The indole scaffold is a cornerstone in the development of a wide array of anticancer agents.[5][9] Derivatives of indole-3-carboxylic acid have been investigated for various anticancer activities. For instance, some derivatives have been shown to enhance the efficacy of existing chemotherapeutics like doxorubicin by inducing cell senescence in colorectal cancer models.[10] The presence of a nitro group can also confer unique biological activities, and many nitroaromatic compounds have been explored for their therapeutic potential.[11][12]
The diverse biological activities of indole derivatives in oncology include:
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is crucial for cell division.[4]
-
Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling pathways.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][13]
Given this context, 4-Nitroindole-3-carboxylic acid represents a promising starting point for the synthesis of novel compounds targeting these and other cancer-related pathways.
Conclusion
4-Nitroindole-3-carboxylic acid (CAS 123604-27-3) is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel cancer therapies. While direct biological activity data for this specific compound is limited, its role as a key synthetic intermediate is well-supported by the activities of its derivatives. Its utility in the synthesis of TDO inhibitors for cancer immunotherapy is a particularly promising area of research. This technical guide provides a foundation for researchers to explore the synthesis and application of 4-Nitroindole-3-carboxylic acid in the development of next-generation therapeutics. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to optimize its use in synthetic and medicinal chemistry.
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Chapter 1: The Nitro-Indole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Nitro-Indole Derivatives
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a nitro group (–NO₂) to this privileged heterocycle dramatically modulates its electronic properties and steric profile, unlocking a vast landscape of biological activities. This guide provides a comprehensive exploration of the multifaceted pharmacological potential of nitro-indole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning their anticancer, anti-inflammatory, and antimicrobial activities, supported by field-proven experimental protocols and data interpretation. This document moves beyond a simple literature review to offer a causal understanding of experimental design, empowering researchers to critically evaluate and design their own investigations into this promising class of compounds.
The indole ring, with its bicyclic structure mimicking the side chain of tryptophan, allows it to interact with a wide array of biological targets. The addition of a nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and biological interactions.[1] This modification can enhance binding affinities, modulate metabolic stability, and serve as a pharmacophore or, conversely, a toxicophore depending on the cellular environment.[1] The position of the nitro group (e.g., at C3, C5, C6, or C7) is critical, dictating the regioselectivity of further synthetic modifications and profoundly impacting the specific biological activity observed.[2][3]
Synthesis of these derivatives often involves electrophilic nitration of the indole core, though such methods can present challenges like low yields and harsh, acidic conditions.[4][5] Modern, non-acidic, and metal-free protocols have been developed to improve efficiency and environmental safety, making these scaffolds more accessible for drug discovery pipelines.[4][5]
Chapter 2: Potent Anticancer Activity and Mechanisms of Action
Nitro-indole derivatives have emerged as a significant class of antineoplastic agents, demonstrating broad-spectrum activity against various cancer cell lines.[2][6] Their anticancer effects are often multi-pronged, targeting unique vulnerabilities of cancer cells.
Key Anticancer Mechanisms
A. Stabilization of G-Quadruplex DNA: A primary mechanism for several 5-nitroindole derivatives is the binding and stabilization of non-canonical DNA structures known as G-quadruplexes (G4).[2][7] These structures are prevalent in the promoter regions of oncogenes, such as c-Myc.[2] By stabilizing the G4 structure in the c-Myc promoter, these compounds prevent transcriptional machinery from binding, thereby downregulating the expression of the c-Myc oncoprotein.[2][7] This leads to an inhibition of cancer cell proliferation and growth.[2]
B. Induction of Oxidative Stress: Many nitro-indole compounds exert their cytotoxic effects by elevating the levels of intracellular reactive oxygen species (ROS).[2][7] The accumulation of ROS disrupts the delicate redox homeostasis in cancer cells, causing significant damage to cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways.[2][8]
C. Cell Cycle Arrest and Apoptosis: A direct consequence of c-Myc downregulation and increased oxidative stress is the induction of cell cycle arrest, often in the G1 or sub-G1 phase.[2][7] This prevents cancer cells from proceeding through the cell division cycle. Subsequently, these compounds trigger apoptosis (programmed cell death), a crucial mechanism for eliminating malignant cells.[9][10]
Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilizing nitro-indoles.
Quantitative Analysis of Anticancer Activity
The cytotoxic efficacy of nitro-indole derivatives is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values. These metrics provide a standardized measure for comparing the potency of different compounds across various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| Compound 5 | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.08 ± 0.91 | [2][11] |
| Compound 7 | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.89 ± 0.73 | [2][11] |
| Compound 4l | HOP-62 (Lung) | SRB | log₁₀(GI₅₀) | < -8.00 | [11] |
| Compound 127 | T47D (Breast) | Not Specified | IC₅₀ | 28.23 | [9] |
| Compound 127 | MCF7 (Breast) | Not Specified | IC₅₀ | 30.63 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[12]
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable readout of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of the nitro-indole test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle-only (e.g., DMSO) wells as a negative control.[12]
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[12]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Chapter 3: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, including arthritis and some cancers. Indole derivatives have long been recognized for their anti-inflammatory properties, with Indomethacin being a classic example.[13] Nitro-indole derivatives leverage similar mechanisms, primarily by inhibiting key enzymes and signaling pathways in the inflammatory cascade.[14]
Mechanism of Anti-inflammatory Action
The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of inflammatory prostaglandins.[13][15] Additionally, these compounds can suppress the production of other pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), often by modulating the NF-κB signaling pathway.[16][17]
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Unlocking the Therapeutic Potential of 4-Nitro-1H-Indole-3-Carboxylic Acid: A Technical Guide to Target Identification and Validation
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of clinically significant therapeutics. The functionalization of this scaffold provides a rich chemical space for the development of novel agents with tailored pharmacological profiles. This technical guide focuses on 4-nitro-1H-indole-3-carboxylic acid, a derivative poised for therapeutic exploration. While direct biological targets of this specific molecule are not yet fully elucidated in publicly available literature, a comprehensive analysis of structurally related indole compounds allows for the inference of several high-probability therapeutic targets. This document provides an in-depth exploration of these potential targets, the rationale for their selection, and detailed, field-proven experimental protocols for their validation. We will delve into the potential of this compound as an anticancer, antihypertensive, and antimicrobial agent, providing a roadmap for researchers and drug development professionals to unlock its therapeutic value.
Introduction: The Indole Scaffold and the Promise of this compound
The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, renowned for its ability to interact with a diverse range of biological receptors and enzymes. Its structural versatility allows for fine-tuning of its physicochemical properties, making it an ideal starting point for drug discovery campaigns. The subject of this guide, this compound, possesses two key functional groups that suggest a strong potential for biological activity: the indole-3-carboxylic acid moiety and a nitro group at the 4-position.
The indole-3-carboxylic acid scaffold is a known pharmacophore in several classes of therapeutic agents. For instance, derivatives have been successfully designed as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure.[1][2] Furthermore, indole-3-carboxylic acid itself has been shown to modulate cellular processes in cancer, such as inducing senescence to enhance the efficacy of chemotherapeutic agents.[3]
The introduction of a nitro group, an electron-withdrawing moiety, at the 4-position of the indole ring is particularly intriguing. The electronic properties of the indole nucleus are significantly altered by this substitution, which can profoundly influence its binding interactions with biological targets. Notably, the presence of electron-withdrawing groups on the indole ring has been reported to enhance the activity of inhibitors targeting bacterial enzymes like DNA gyrase.[1] Moreover, nitroindole derivatives have demonstrated unique anticancer mechanisms, such as the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes.[4]
This guide will systematically explore the most promising therapeutic targets for this compound based on this structural rationale. For each putative target, we will provide a detailed mechanistic overview and a step-by-step experimental workflow for validation.
Inferred Therapeutic Target Classes and Validation Strategies
Based on the extensive literature on indole derivatives, we have identified three primary therapeutic areas where this compound holds significant promise: oncology, cardiovascular disease (hypertension), and infectious diseases.
Anticancer Targets
The indole scaffold is a hallmark of numerous anticancer agents, and the specific functionalities of this compound suggest several potential mechanisms of action.[2][5][6][7][8]
-
Mechanistic Rationale: The electron-withdrawing nature of the nitro group on the indole ring suggests a potential for interaction with and stabilization of non-canonical DNA structures. Specifically, 7-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex (G4) DNA structures.[4] These four-stranded DNA structures are frequently found in the promoter regions of oncogenes, such as c-Myc, and their stabilization can lead to transcriptional repression of these key cancer drivers.[4] The planar aromatic system of the indole ring can stack on the terminal G-quartets, while the nitro and carboxylic acid groups could engage in specific interactions within the grooves of the G4 structure.
-
Experimental Validation Workflow:
-
Step 1: G-Quadruplex DNA Binding Affinity Determination (Fluorescence Resonance Energy Transfer - FRET Assay)
-
Principle: A dual-labeled oligonucleotide sequence capable of forming a G-quadruplex (e.g., from the c-Myc promoter) is used. In the unfolded state, the fluorophore and quencher are separated, resulting in a high fluorescence signal. Upon folding into a G-quadruplex in the presence of a stabilizing ligand, the fluorophore and quencher are brought into proximity, leading to a decrease in fluorescence.
-
Protocol:
-
Synthesize a FRET-labeled oligonucleotide (e.g., 5'-FAM-d(GGGTGGGTGGGTGGG)-3'-TAMRA).
-
Prepare a stock solution of the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature to promote G-quadruplex formation.
-
In a 96-well plate, serially dilute this compound to a range of concentrations.
-
Add the annealed FRET-labeled oligonucleotide to each well.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the fluorophore/quencher pair).
-
Calculate the percentage of fluorescence quenching at each compound concentration and determine the binding affinity (e.g., EC50).
-
-
-
Step 2: Cellular Target Engagement (c-Myc Expression Analysis)
-
Principle: If this compound stabilizes the c-Myc G-quadruplex, it should lead to a decrease in c-Myc mRNA and protein levels in cancer cells that overexpress this oncogene.
-
Protocol:
-
Culture a relevant cancer cell line (e.g., HeLa or a Burkitt's lymphoma cell line) to approximately 70% confluency.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells and perform:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blotting: Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against c-Myc and a loading control (e.g., β-actin).
-
-
Analyze the data to determine if the compound downregulates c-Myc expression in a dose-dependent manner.
-
-
-
-
Data Presentation:
| Experiment | Parameter | Expected Outcome for Active Compound |
| FRET Assay | EC50 | Low micromolar or nanomolar range |
| qRT-PCR | c-Myc mRNA levels | Dose-dependent decrease |
| Western Blot | c-Myc protein levels | Dose-dependent decrease |
-
Logical Relationship Diagram:
Caption: Proposed mechanism of action via G-quadruplex stabilization.
Antihypertensive Target
-
Mechanistic Rationale: The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with the AT1 receptor mediating the vasoconstrictive and salt-retaining effects of angiotensin II.[9][10] Several non-peptide AT1 receptor blockers (ARBs) feature acidic moieties and heterocyclic scaffolds. Indole-3-carboxylic acid derivatives have been successfully developed as potent AT1 receptor antagonists.[11] The overall structure of this compound shares features with known ARBs, suggesting it may act as an antagonist at this receptor.
-
Experimental Validation Workflow:
-
Step 1: In Vitro Receptor Binding Assay
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the AT1 receptor in a competitive binding format.
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-AT1 or HEK293-AT1).
-
In a 96-well filter plate, incubate the membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-angiotensin II).
-
Add varying concentrations of this compound or a known ARB (e.g., Losartan) as a positive control.
-
Incubate to allow binding to reach equilibrium.
-
Wash the plates to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each compound concentration and determine the IC50 value.
-
-
-
Step 2: Functional Antagonism Assay (Calcium Mobilization)
-
Principle: AT1 receptor activation by angiotensin II leads to an increase in intracellular calcium concentration. An antagonist will block this effect.
-
Protocol:
-
Load AT1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate the cells with a fixed concentration of angiotensin II (e.g., at its EC80).
-
Measure the change in intracellular calcium levels using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Determine the ability of the compound to inhibit the angiotensin II-induced calcium flux and calculate the IC50.
-
-
-
-
Data Presentation:
| Experiment | Parameter | Expected Outcome for Active Compound |
| Receptor Binding Assay | IC50 | Nanomolar to low micromolar range |
| Calcium Mobilization Assay | IC50 | Nanomolar to low micromolar range |
-
Experimental Workflow Diagram:
Caption: Workflow for validating AT1 receptor antagonism.
Antimicrobial Targets
The indole scaffold is present in many natural and synthetic antimicrobial compounds. The electron-withdrawing nitro group of this compound makes it a particularly interesting candidate for antimicrobial activity.
-
Mechanistic Rationale: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and transcription, making it an excellent target for antibiotics.[12] The GyrB subunit contains the ATPase domain, which is the binding site for several classes of inhibitors. The development of indole-containing inhibitors of Mycobacterium tuberculosis gyrase has shown that the addition of electron-withdrawing groups to the indole ring can be advantageous for activity.[1] This suggests that the 4-nitro group could enhance binding to the GyrB subunit.
-
Experimental Validation Workflow:
-
Step 1: In Vitro Enzyme Inhibition Assay (Supercoiling Assay)
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this activity.
-
Protocol:
-
Purify DNA gyrase (GyrA and GyrB subunits) from a relevant bacterial species (e.g., E. coli or S. aureus).
-
In a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and MgCl2, add varying concentrations of this compound or a known gyrase inhibitor (e.g., novobiocin).
-
Initiate the reaction by adding the DNA gyrase enzyme and incubate.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide or SYBR Safe. The conversion of relaxed to supercoiled DNA will be inhibited in the presence of an active compound.
-
Determine the IC50 by quantifying the band intensities.
-
-
-
Step 2: ATPase Activity Assay
-
Principle: This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for gyrase function.
-
Protocol:
-
Use a commercially available ADP-Glo™ Kinase Assay or a similar system that measures ADP production.
-
In a 96-well plate, incubate purified GyrB subunit with varying concentrations of the test compound.
-
Add ATP to initiate the reaction.
-
After incubation, add the reagents to terminate the enzymatic reaction and detect the amount of ADP produced via a luminescent signal.
-
Calculate the percentage of inhibition of ATPase activity and determine the IC50.
-
-
-
-
Data Presentation:
| Experiment | Parameter | Expected Outcome for Active Compound |
| Supercoiling Assay | IC50 | Low micromolar range |
| ATPase Activity Assay | IC50 | Low micromolar range |
-
Mechanistic Rationale: Lanosterol 14-alpha-demethylase (CYP51) is a critical enzyme in the fungal ergosterol biosynthesis pathway.[13] Inhibition of CYP51 disrupts fungal membrane integrity and is the mechanism of action of azole antifungal drugs. Indole derivatives have been investigated as non-azole inhibitors of CYP51.[14] The heterocyclic nature of this compound makes it a candidate for binding to the heme iron in the active site of this cytochrome P450 enzyme.
-
Experimental Validation Workflow:
-
Step 1: In Vitro Enzyme Inhibition Assay (Microsomal Assay)
-
Principle: This assay measures the conversion of a substrate (e.g., radiolabeled lanosterol) to its demethylated product by CYP51 in a microsomal preparation.
-
Protocol:
-
Prepare microsomes from a fungal species expressing CYP51 (e.g., Candida albicans).
-
Incubate the microsomes with a radiolabeled substrate (e.g., [3H]lanosterol) and an NADPH-generating system.
-
Add varying concentrations of this compound or a known CYP51 inhibitor (e.g., ketoconazole).
-
After incubation, extract the sterols and separate them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of substrate and product by liquid scintillation counting or by monitoring UV absorbance.
-
Calculate the percentage of inhibition and determine the IC50.
-
-
-
Step 2: Antifungal Susceptibility Testing
-
Principle: This determines the minimum inhibitory concentration (MIC) of the compound against various fungal strains.
-
Protocol:
-
Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
-
In a 96-well plate, prepare serial dilutions of this compound in culture medium.
-
Inoculate each well with a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.
-
-
-
-
Data Presentation:
| Experiment | Parameter | Expected Outcome for Active Compound |
| Microsomal CYP51 Assay | IC50 | Low micromolar range |
| Antifungal Susceptibility | MIC | Low micromolar range against susceptible strains |
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to identifying and validating the potential therapeutic targets of this compound. By leveraging the extensive knowledge base surrounding the indole scaffold and the specific contributions of its functional groups, we have prioritized G-quadruplex DNA, the angiotensin II type 1 receptor, bacterial DNA gyrase, and fungal CYP51 as high-probability targets. The detailed, step-by-step experimental protocols provided herein offer a clear and actionable path for researchers to rigorously test these hypotheses.
The successful validation of any of these targets will open up new avenues for the development of this compound as a novel therapeutic agent. Subsequent steps would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant disease models. The journey from a promising chemical entity to a clinically approved drug is long and challenging, but the foundational work outlined in this guide provides the critical first steps in unlocking the full therapeutic potential of this intriguing indole derivative.
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 4-nitro-1H-indole-3-carboxylic acid
Abstract
This guide provides a comprehensive, technically-focused walkthrough for the in silico bioactivity prediction of 4-nitro-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. We will delve into the core methodologies of computational drug discovery, including ligand and protein preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented as a self-validating system, grounded in scientific integrity and supported by authoritative references. Through a practical case study targeting Cyclin-Dependent Kinase 2 (CDK2), this guide aims to equip the reader with the expertise to confidently apply these computational tools in their own research endeavors.
Introduction: The Rationale for In Silico Prediction
The journey of a drug from concept to clinic is a long, arduous, and expensive one, with a high attrition rate.[1] A significant portion of these failures can be attributed to unfavorable pharmacokinetic and pharmacodynamic properties discovered late in the development pipeline. In silico (computer-aided) drug design has emerged as an indispensable tool to mitigate these risks by predicting the biological activity and potential liabilities of a compound before it is even synthesized.[2][3] This approach not only accelerates the drug discovery process but also significantly reduces costs and the need for extensive animal testing.[4][5]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[6] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The subject of this guide, this compound, is an intriguing starting point for in silico analysis due to the electron-withdrawing nature of the nitro group, which can significantly influence its binding interactions and overall bioactivity.
This guide will provide a step-by-step methodology for predicting the bioactivity of this compound, using a combination of ligand-based and structure-based computational techniques.[9] Our narrative will follow a logical progression, beginning with the foundational steps of preparing the small molecule and its potential protein target, and culminating in a holistic assessment of its predicted efficacy and safety profile.
The In Silico Workflow: A Holistic Approach
A robust in silico bioactivity prediction workflow is not a linear process but rather an interconnected series of experiments that inform and validate one another. The diagram below illustrates the comprehensive workflow we will follow in this guide.
Caption: Overall workflow for in silico bioactivity prediction.
Part 1: Foundational Preparation
Ligand Preparation: Defining the Query Molecule
The first step in any in silico study is to accurately represent the small molecule of interest in a format that is readable by computational chemistry software. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is a crucial piece of information for this purpose.
Protocol for Obtaining the SMILES String:
-
Navigate to a reputable chemical database: PubChem is an excellent, publicly accessible resource.
-
Search for the compound: Enter "this compound" into the search bar.
-
Locate the Canonical SMILES: On the compound's summary page, you will find the canonical SMILES string. For this compound, this is C1=CC=C2C(=C1[O-])C(=CN2)C(=O)O.
-
Energy Minimization: The 2D representation from the SMILES string must be converted to a stable 3D conformation. This is achieved through energy minimization using molecular mechanics force fields. Many open-access tools, such as Avogadro or the RDKit library in Python, can perform this crucial step. The rationale behind energy minimization is to find the lowest energy conformation of the molecule, which is the most likely to be its bioactive conformation.
Target Identification and Preparation: Choosing the Right Lock for Our Key
The biological activity of a compound is intrinsically linked to its interaction with specific protein targets.[10] Given that indole derivatives have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target, we will use CDK2 as our case study protein.[11]
Protocol for Target Selection and Preparation:
-
Access the Protein Data Bank (PDB): The PDB is the primary repository for 3D structural data of large biological molecules.[12]
-
Search for the target protein: A search for "Cyclin-Dependent Kinase 2" will yield numerous crystal structures. It is crucial to select a high-resolution structure (ideally < 2.5 Å) that is co-crystallized with a ligand, as this provides a validated binding pocket. For this guide, we will use the PDB ID: 1HCK , which is human CDK2 in complex with staurosporine, a well-known kinase inhibitor.
-
Prepare the protein structure: The raw PDB file often contains non-essential components such as water molecules, co-factors, and other protein chains that are not relevant to the binding interaction. These must be removed. Additionally, hydrogen atoms, which are typically not resolved in X-ray crystallography, need to be added, and the protonation states of ionizable residues must be assigned at a physiological pH (typically 7.4). Open-access software like UCSF Chimera or AutoDockTools can be used for this purpose.[9] This preparation step is critical for ensuring the accuracy of subsequent docking calculations by providing a chemically correct representation of the protein's binding site.
Part 2: Predicting Biological Activity
Molecular Docking: Simulating the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13][14][15] It is a cornerstone of structure-based drug design and is invaluable for understanding the binding mode and predicting the binding affinity of a compound.[16][17]
Protocol for Molecular Docking using AutoDock Vina:
-
Define the binding site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the prepared PDB structure. This ensures that the docking search is focused on the known active site of the protein.
-
Prepare the ligand and receptor files: The prepared 3D structure of this compound (in .pdbqt format for AutoDock Vina) and the prepared CDK2 structure are used as inputs.
-
Run the docking simulation: AutoDock Vina, a widely used open-source docking program, will explore various conformations of the ligand within the defined binding site and score them based on a semi-empirical free energy force field.[9][18]
-
Analyze the results: The output of the docking simulation is a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction. It is essential to visually inspect the top-ranked poses to ensure that they make chemically sensible interactions with the key amino acid residues in the binding pocket.
Data Presentation: Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) with CDK2 (PDB: 1HCK) |
| This compound | To be determined by the docking simulation |
| Staurosporine (co-crystallized ligand) | To be determined by re-docking (for validation) |
Note: The actual binding affinity values would be generated by running the docking simulation.
Quantitative Structure-Activity Relationship (QSAR): Learning from Known Data
QSAR modeling is a ligand-based approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][19] A validated QSAR model can then be used to predict the activity of new, untested compounds.[6][20]
Protocol for QSAR Model Development:
-
Data Collection: A dataset of indole derivatives with known inhibitory activity against CDK2 is required. This data can be curated from databases like ChEMBL.[21][22][23]
-
Descriptor Calculation: Molecular descriptors are numerical representations of the chemical and physical properties of a molecule. A wide range of descriptors (e.g., topological, electronic, steric) can be calculated using open-access software like PaDEL-Descriptor or the RDKit library.
-
Model Building: The dataset is typically split into a training set and a test set. The training set is used to build the QSAR model using various machine learning algorithms such as multiple linear regression, support vector machines, or random forests.[14]
-
Model Validation: The predictive power of the model is assessed using the independent test set. Statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE) are used to evaluate the model's performance.
-
Prediction for the Target Compound: Once a robust and validated QSAR model is established, the calculated descriptors for this compound can be used as input to predict its CDK2 inhibitory activity.
Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are responsible for its biological activity.[24][25] Pharmacophore modeling can be used for virtual screening to identify novel compounds with similar activity or to understand the key interactions between a ligand and its target.[4][26][27]
Protocol for Ligand-Based Pharmacophore Modeling:
-
Select a set of active compounds: A diverse set of known CDK2 inhibitors with a common indole scaffold should be selected.
-
Generate conformers: For each molecule, a set of low-energy 3D conformations should be generated to account for its flexibility.
-
Identify common features: Pharmacophore modeling software, such as PharmaGist or PharmMapper, will align the conformers of the active molecules and identify the common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) and their spatial arrangement.[27][28][29]
-
Build and validate the pharmacophore model: The resulting pharmacophore model can be validated by its ability to distinguish between known active and inactive compounds.
-
Map the target compound: The 3D structure of this compound can then be mapped onto the generated pharmacophore model to assess its fit and predict its likelihood of being a CDK2 inhibitor.
Caption: A hypothetical pharmacophore model for CDK2 inhibitors.
Part 3: Assessing Druglikeness and Safety
ADMET Prediction: Beyond Bioactivity
A compound's journey to becoming a drug is not solely dependent on its biological activity; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][28][30] In silico ADMET prediction is a crucial step in early-stage drug discovery to flag potential liabilities.[31]
Protocol for ADMET Prediction using Open-Access Web Servers:
A number of free web-based tools, such as SwissADME, admetSAR, and PreADMET, can be used to predict a wide range of ADMET properties.[1][2][13][17][26]
-
Input the SMILES string: The canonical SMILES for this compound is submitted to the web server.
-
Analyze the predicted properties: The output will provide predictions for various parameters, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, carcinogenicity, hERG inhibition.
-
Data Presentation: Predicted ADMET Properties
| ADMET Property | Predicted Value for this compound | Interpretation |
| Absorption | ||
| HIA | Predicted value | High/Low probability of intestinal absorption |
| Caco-2 Permeability | Predicted value | High/Low permeability |
| Distribution | ||
| BBB Penetration | Predicted value | Yes/No |
| PPB | Predicted value | High/Low binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | Predicted value | Yes/No |
| CYP3A4 Inhibitor | Predicted value | Yes/No |
| Toxicity | ||
| Ames Mutagenicity | Predicted value | Mutagenic/Non-mutagenic |
| hERG Inhibition | Predicted value | High/Low risk of cardiotoxicity |
Note: The predicted values would be generated by the respective ADMET prediction tools.
Part 4: Synthesis and Interpretation
The final and most critical step is to synthesize all the generated data into a cohesive bioactivity profile for this compound. This involves critically evaluating the results from each in silico experiment and looking for consensus. For instance, a strong predicted binding affinity from molecular docking, coupled with a favorable fit to a validated pharmacophore model and a positive prediction from a QSAR model, would provide strong evidence for its potential as a CDK2 inhibitor. Conversely, a poor docking score or a prediction of significant toxicity from the ADMET analysis would raise red flags and might suggest that the molecule is not a promising drug candidate.
Conclusion: The Power and Pitfalls of In Silico Prediction
In silico bioactivity prediction is a powerful and indispensable tool in modern drug discovery. The methodologies outlined in this guide provide a robust framework for rapidly assessing the therapeutic potential of a compound. However, it is crucial to remember that these are predictive models and not a substitute for experimental validation. The ultimate confirmation of a compound's bioactivity and safety profile can only be achieved through rigorous in vitro and in vivo testing. This guide serves as a starting point, empowering researchers to make more informed decisions and to prioritize their experimental efforts on the most promising candidates.
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Caruso, M., & Firestone, G. L. (2012). Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling. Molecular carcinogenesis, 51(11), 881–894. [Link]
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Protein Data Bank Japan. (n.d.). PDBj Mine: Chemie - IND - INDOLE. Retrieved January 13, 2026, from [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Y. (2024). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence. International journal of molecular sciences, 25(10), 5396. [Link]
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RCSB Protein Data Bank. (n.d.). Ligand Searching. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved January 13, 2026, from [Link].
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The Ascendant Scaffold: A Technical Guide to 4-Substituted Indole-3-Carboxylic Acids in Modern Drug Discovery
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets. Among the vast landscape of indole derivatives, 4-substituted indole-3-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, cardiovascular diseases, and other therapeutic areas. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of these molecules, offering valuable insights for researchers and drug development professionals.
I. Strategic Synthesis of 4-Substituted Indole-3-Carboxylic Acids
The synthetic accessibility of 4-substituted indole-3-carboxylic acids is a critical factor in their exploration as potential drug candidates. The methodologies employed often involve a combination of classical indole syntheses and modern catalytic techniques for regioselective functionalization.
A key challenge in the synthesis of this scaffold lies in achieving selective substitution at the C4 position of the indole ring. Traditional electrophilic substitution reactions on the indole nucleus typically favor the C3 position, followed by C2 and C5. Therefore, direct functionalization at the C4 position requires more sophisticated strategies.
One effective approach involves the use of directing groups in combination with transition metal catalysis. For instance, ruthenium-catalyzed C-H activation has been successfully employed for the regioselective C4-functionalization of indoles.[1] This method allows for the introduction of a variety of substituents at the desired position with high efficiency.
Another strategy involves starting with a pre-functionalized benzene ring that is then cyclized to form the indole nucleus. For example, the synthesis of 4-hydroxyindole-3-carboxylic acids can be achieved starting from 4-benzyloxyindoles.[2] The benzyloxy group serves as a protected hydroxyl group, which can be deprotected in the final steps of the synthesis. The carboxylic acid moiety at the C3 position is typically introduced via Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation of the C3-lithiated indole.
The synthesis of 4-aminoindole-3-carboxylic acid presents its own set of challenges due to the potential for side reactions involving the amino group.[3] Protective group strategies are often necessary to circumvent these issues. The choice of protecting group is crucial and must be compatible with the subsequent reaction conditions for introducing the carboxylic acid group and any further modifications.
A generalized workflow for the synthesis of 4-substituted indole-3-carboxylic acids is depicted below:
Caption: Generalized synthetic strategies for 4-substituted indole-3-carboxylic acids.
Experimental Protocol: Synthesis of 4-Hydroxyindole-3-Carboxylic Acid
This protocol is a representative example based on the synthesis of hydroxyindole-3-carboxylic acids starting from benzyloxyindoles.[2]
Step 1: Grignard Reagent Formation from 4-Benzyloxyindole
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once the reaction has started, add a solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours until the indole is consumed (monitored by TLC).
Step 2: Carboxylation at the C3 Position
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Add a solution of ethyl chloroformate (1.5 eq) in anhydrous diethyl ether dropwise to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-benzyloxyindole-3-carboxylate.
Step 3: Hydrolysis and Debenzylation
-
Dissolve the crude ethyl 4-benzyloxyindole-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the 4-benzyloxyindole-3-carboxylic acid.
-
Filter the precipitate, wash with water, and dry.
-
For debenzylation, dissolve the 4-benzyloxyindole-3-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate) and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain the final product, 4-hydroxyindole-3-carboxylic acid.
II. Diverse Biological Activities and Therapeutic Potential
The structural versatility of 4-substituted indole-3-carboxylic acids translates into a broad spectrum of biological activities. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the substituents at the C4 and C3 positions provide opportunities for optimizing potency and selectivity.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, and 4-substituted indole-3-carboxylic acids are no exception.[4][5] These compounds can exert their antiproliferative effects through multiple mechanisms, including:
-
Tubulin Polymerization Inhibition: Some indole derivatives can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. By targeting specific kinases involved in cancer cell signaling pathways, these compounds can inhibit tumor growth and proliferation.
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an important class of anticancer drugs. Indole-based compounds have been developed as HDAC inhibitors, leading to changes in gene expression that can induce cancer cell death.[4]
-
Induction of Cellular Senescence: Indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[6]
The following diagram illustrates the multifaceted mechanisms of action of indole derivatives in cancer therapy:
Caption: Key anticancer mechanisms of indole derivatives.
Antihypertensive Activity
Novel indole-3-carboxylic acid derivatives have been designed and synthesized as potent angiotensin II receptor (AT1R) antagonists.[4][7] These compounds have demonstrated high nanomolar affinity for the AT1 receptor, comparable to the well-known antihypertensive drug losartan.[4] In vivo studies in spontaneously hypertensive rats have shown that these compounds can significantly lower blood pressure with a long duration of action.[7]
Herbicidal Activity
In the field of agrochemicals, indole-3-carboxylic acid derivatives have been investigated as potential herbicides.[8][9] These compounds can act as antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth and development.[8] By disrupting auxin signaling, these molecules can inhibit root and shoot growth in both monocotyledonous and dicotyledonous weeds.
Antimicrobial and Anthelmintic Activities
Derivatives of indole-3-carboxylic acid have also exhibited significant antibacterial and anthelmintic properties.[10] These compounds have shown activity against a range of bacterial strains and have demonstrated potent anthelmintic effects, suggesting their potential for development as new anti-infective agents.
III. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 4-substituted indole-3-carboxylic acids is essential for the rational design of more potent and selective compounds. While a comprehensive SAR is still evolving, some key trends have been observed:
-
Substitution at the 4-Position: The nature of the substituent at the C4 position can have a profound impact on biological activity. For example, the introduction of a hydroxyl or amino group can provide additional hydrogen bonding interactions with the target protein, potentially enhancing binding affinity. The size and lipophilicity of the C4 substituent also play a crucial role in determining the overall pharmacokinetic and pharmacodynamic properties of the molecule.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the C3 position is often a key pharmacophoric feature, particularly for targets that have a corresponding basic residue in the binding pocket. This group can participate in important ionic interactions. Esterification or amidation of the carboxylic acid can be used to modulate the compound's physicochemical properties, such as its ability to cross cell membranes.
-
Substitution on the Indole Nitrogen: N-alkylation of the indole ring can influence the molecule's conformation and electronic properties, which in turn can affect its biological activity. In some cases, N-alkylation has been shown to enhance potency.[11]
The following table summarizes the biological activities of representative 4-substituted indole-3-carboxylic acid derivatives:
| 4-Substituent | Other Modifications | Biological Activity | Target | Reference |
| -OH | - | Anticancer | Multiple | [12] |
| -NH2 | - | Precursor for bioactive compounds | - | [13][14] |
| Various alkyl & aryl ethers | α-substitution on the acetic acid side chain | Herbicidal | TIR1 | [8][9] |
| - | Biphenyl tetrazole side chain | Antihypertensive | AT1R | [4][7] |
| - | Amino acid and peptide conjugates | Antibacterial, Anthelmintic | - | [10] |
IV. Future Perspectives and Conclusion
4-Substituted indole-3-carboxylic acids represent a rich and promising area of research in medicinal chemistry. The continued development of novel and efficient synthetic methodologies for accessing these scaffolds will undoubtedly accelerate the discovery of new drug candidates. Future research in this field is likely to focus on:
-
Expansion of Chemical Space: The synthesis and biological evaluation of a wider range of 4-substituted indole-3-carboxylic acids with diverse functionalities will be crucial for identifying novel hits and optimizing lead compounds.
-
Target Identification and Validation: For compounds with interesting biological activities but unknown mechanisms of action, target identification studies will be essential for understanding their therapeutic potential.
-
Pharmacokinetic and Safety Profiling: As promising lead compounds emerge, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be necessary to assess their drug-likeness.
V. References
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Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Chemical Communications, 53(83), 11449-11452.
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083.
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Waghmode, S., & Ganesan, A. (2018). Indole-3-carbinol: a plant hormone combatting cancer. Cancer Biology & Therapy, 19(6), 451-458.
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Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375-4381.
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Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 943501.
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O'Hara, F., et al. (2021). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry, 86(17), 11757-11767.
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MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 25(5), 2824.
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MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 13(7), 1184.
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Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
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PubChem. (n.d.). 4-Aminoindole-3-carboxylic acid. Retrieved from [Link]
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MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(1), 23.
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ResearchGate. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells.
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Kamal, A., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113636.
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The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.
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ResearchGate. (2015). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products.
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RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
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Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review.
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Nature. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives.
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PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
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PubMed. (1993). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1.
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RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications.
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
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Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
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An In-depth Technical Guide to the Discovery and History of 4-Nitro-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-nitro-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The narrative delves into the historical context of its parent scaffold, 4-nitroindole, and elucidates the synthetic pathways that have been developed for its preparation. Particular emphasis is placed on the strategic introduction of the C3-carboxylic acid functionality onto the 4-nitroindole core, a critical step that modulates the molecule's physicochemical and pharmacological properties. This guide offers a detailed examination of the underlying chemical principles, experimental methodologies, and the evolution of synthetic strategies, providing valuable insights for researchers engaged in the design and synthesis of novel indole-based therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic drugs. The introduction of a nitro group onto this scaffold profoundly influences its electronic properties and biological activity. 4-Nitroindole, in particular, has emerged as a valuable intermediate in the synthesis of various biologically active molecules, including potential anticancer and anti-inflammatory agents.[1] The subsequent addition of a carboxylic acid group at the 3-position further enhances its utility, providing a handle for molecular derivatization and interaction with biological targets. This guide traces the scientific journey from the foundational synthesis of the 4-nitroindole core to the specific elaboration that yields this compound.
Historical Perspective: The Genesis of 4-Nitroindole
While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its existence is predicated on the successful preparation of its precursor, 4-nitroindole. Early methods for the synthesis of nitroindoles were often challenging, plagued by issues of regioselectivity and harsh reaction conditions.
A significant breakthrough in the practical synthesis of 4-nitroindole came with the development of methods analogous to the Reissert indole synthesis. A well-documented and reliable procedure, published in Organic Syntheses, details the preparation of 4-nitroindole from 2-methyl-3-nitroaniline.[2] This method, which proceeds via the formation of an N-formimidate followed by cyclization with diethyl oxalate and potassium ethoxide, provided a scalable and efficient route to the 4-nitroindole scaffold, paving the way for further functionalization.
Synthetic Evolution: From 4-Nitroindole to this compound
The introduction of a carboxylic acid group at the C3 position of the indole ring is a common strategy to create analogues of the naturally occurring auxin, indole-3-acetic acid, and to introduce a key functional group for drug design. In the case of this compound, the synthetic challenge lies in achieving regioselective C3-functionalization of the electron-deficient 4-nitroindole ring.
A logical and widely employed synthetic strategy involves a two-step sequence:
-
C3-Formylation: Introduction of a formyl group (-CHO) at the 3-position.
-
Oxidation: Conversion of the formyl group to a carboxylic acid group (-COOH).
Step 1: Formylation of 4-Nitroindole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. Indoles are generally reactive substrates for this transformation, with a strong preference for substitution at the C3 position.
The electron-withdrawing nature of the nitro group at the 4-position deactivates the benzene ring towards electrophilic attack. However, the pyrrole ring, particularly the C3 position, remains sufficiently electron-rich to undergo formylation.
Diagram 1: Vilsmeier-Haack Formylation of 4-Nitroindole
Caption: The Vilsmeier-Haack reaction pathway for the formylation of 4-nitroindole.
Experimental Protocol: Synthesis of 4-Nitro-1H-indole-3-carbaldehyde
-
Materials:
-
4-Nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (sufficient to dissolve).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-1H-indole-3-carbaldehyde, which can be further purified by recrystallization or column chromatography.
-
Step 2: Oxidation of 4-Nitro-1H-indole-3-carbaldehyde
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity to the reaction conditions. For the oxidation of 4-nitro-1H-indole-3-carbaldehyde, a mild and selective oxidizing agent is preferable to avoid over-oxidation or degradation of the indole ring.
Commonly used reagents for this type of transformation include:
-
Potassium permanganate (KMnO₄): A strong oxidizing agent, typically used under basic conditions.
-
Jones reagent (CrO₃ in sulfuric acid and acetone): A powerful oxidant, but its harsh acidic conditions and the presence of chromium are drawbacks.
-
Tollens' reagent ([Ag(NH₃)₂]⁺): A mild and selective reagent for aldehydes.
-
Sodium chlorite (NaClO₂): A mild and efficient oxidant, often used with a chlorine scavenger like 2-methyl-2-butene.
Diagram 2: Oxidation of 4-Nitro-1H-indole-3-carbaldehyde
Caption: General scheme for the oxidation of the intermediate aldehyde to the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Nitro-1H-indole-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1H-indole-3-carbaldehyde (1.0 eq) in acetone.
-
Prepare a solution of potassium permanganate (2.0 - 3.0 eq) in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
To the filtrate, add a saturated aqueous solution of sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a molecule's properties is essential for its application in research and development. The following table summarizes key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | Decomposes above 250 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF |
| CAS Number | 123604-27-3 |
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. Expected spectroscopic data would include:
-
¹H NMR: Signals corresponding to the indole protons, with characteristic downfield shifts for the protons on the benzene ring due to the electron-withdrawing nitro group. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR: Resonances for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications and Future Directions
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety provides a convenient attachment point for various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. The 4-nitroindole scaffold itself is of interest due to its presence in compounds with reported biological activities.
Future research may focus on:
-
Derivatization: Synthesis of a library of amides, esters, and other derivatives to explore their biological profiles.
-
Bioisosteric Replacement: Replacement of the carboxylic acid or nitro group with other functional groups to fine-tune the molecule's properties.
-
Target Identification: Elucidation of the specific biological targets with which this compound and its derivatives interact.
Conclusion
The journey to this compound is a testament to the power of synthetic organic chemistry to create novel molecular architectures with potential biological significance. From the foundational development of reliable methods for the synthesis of the 4-nitroindole core to the strategic introduction of the C3-carboxylic acid group, each step represents a crucial advancement in our ability to manipulate and functionalize the indole scaffold. This in-depth technical guide provides a historical and practical framework for understanding the synthesis of this important molecule, empowering researchers to further explore its potential in the ongoing quest for new and effective therapeutic agents.
References
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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- Organic Syntheses. CATALYTIC VILSMEIER-HAACK-TYPE FORMYLATION OF INDOLES. Org. Synth.2022, 99, 233-248.
- Jones, G. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions; Paquette, L. A., Ed.; John Wiley & Sons, Inc.: 2004; pp 1–442.
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Chem-Impex. 4-Nitroindole. [Link]
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AccelaChem. 4-Nitroindole-3-carboxylic Acid product page. [Link]
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- Noland, W. E.; Rieke, R. D. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro-, and 7-Nitroindole. J. Org. Chem.1962, 27, 2250–2251.
- Söderberg, B. C.; Shriver, J. A.; Wallace, J. M.
- Wang, Q.-D.; Zhou, B.; Yang, J.-M.; Fang, D.; Ren, J.; Zeng, B.-B. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett2017, 28, 2670-2674.
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-nitro-1H-indole-3-carboxylic acid
Introduction and Strategic Overview
The regioselective functionalization of the indole nucleus is a cornerstone of heterocyclic chemistry. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, yet this reactivity can be a double-edged sword, often leading to polymerization or a mixture of substituted isomers under standard nitrating conditions (e.g., HNO₃/H₂SO₄).[1] Specifically, the synthesis of 4-nitro-1H-indole-3-carboxylic acid presents a significant challenge. The indole-3-carboxylic acid starting material possesses both an activating pyrrole ring and a deactivating carboxyl group, complicating the prediction and control of electrophilic substitution.[2]
To circumvent these issues, this protocol employs a more controlled, multi-step synthetic strategy. The core principle is to first establish the 4-nitroindole scaffold and then introduce the C3-carboxylic acid group. This approach provides superior control over regioselectivity and results in a higher overall yield of the desired product.
The synthetic pathway is broken down into two primary stages:
-
Synthesis of 4-Nitroindole: Utilizing a well-established cyclization method analogous to the Reissert indole synthesis, this step constructs the core nitro-substituted indole ring from a commercially available nitroaniline precursor.[3]
-
Functionalization at C3: This stage involves a two-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the electron-rich C3 position of 4-nitroindole.[4]
-
Oxidation: Conversion of the resulting 4-nitro-1H-indole-3-carbaldehyde to the target carboxylic acid.
-
This strategic disconnection is visualized in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Safety First: Hazard Analysis and Mitigation
Chemical synthesis, particularly involving nitration chemistry and strong reagents, demands rigorous safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
Core Hazards:
-
Corrosive Chemicals: Concentrated acids like nitric acid and reagents such as phosphorus oxychloride (POCl₃) are highly corrosive and can cause severe skin and eye burns and damage to the respiratory tract.[5][6][7]
-
Exothermic Reactions: Nitration and Vilsmeier-Haack reactions are highly exothermic.[8] Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, resulting in rapid pressure buildup and potential explosion.
-
Reactive and Oxidizing Agents: Nitric acid is a powerful oxidizing agent that can react violently with organic materials, reducing agents, and bases.[9]
-
Toxicity: Many reagents and solvents used (e.g., DMF, DMSO, POCl₃) are toxic upon inhalation, ingestion, or skin absorption. Nitrogen dioxide gas, a potential byproduct of nitration, is highly toxic.[5]
Mandatory Safety Measures:
| Control Measure | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust toxic fumes, vapors, and gases.[5] |
| Emergency Eyewash & Shower | Must be located within 10 seconds of the workspace for immediate decontamination.[5][7] | |
| Spill Containment Kit | Must include appropriate neutralizers (e.g., sodium bicarbonate for acids).[9] | |
| Personal Protective Equipment (PPE) | Splash Goggles & Face Shield | Protects eyes and face from chemical splashes.[6][7] |
| Acid-Resistant Gloves | Neoprene or butyl rubber gloves are recommended. Check compatibility charts. | |
| Flame-Resistant Lab Coat | Provides a barrier against chemical spills and potential fire hazards. | |
| Procedural Controls | Strict Temperature Monitoring | Use a low-temperature thermometer and maintain reactions in an ice/salt or dry ice/acetone bath. |
| Slow, Dropwise Addition | All critical reagents must be added slowly via an addition funnel to control the reaction rate and exotherm. | |
| Inert Atmosphere | Use when reagents are moisture-sensitive (e.g., Vilsmeier-Haack). | |
| Segregated Waste | Nitric acid waste must NOT be mixed with organic solvent waste to prevent violent reactions.[9] |
Experimental Protocol: Part A - Synthesis of 4-Nitroindole
This procedure is adapted from the robust method for synthesizing substituted indoles from nitroanilines.[3]
Reaction Scheme: 2-Methyl-3-nitroaniline → Ethyl N-(2-methyl-3-nitrophenyl)formimidate → 4-Nitroindole
Materials and Equipment:
| Reagent/Material | M.W. | Amount | Moles | Notes |
| 2-Methyl-3-nitroaniline | 152.15 | 15.2 g | 0.10 | Starting Material |
| Triethyl orthoformate | 148.20 | 44.5 g (49.8 mL) | 0.30 | Reagent & Solvent |
| p-Toluenesulfonic acid | 172.20 | ~50 mg | Cat. | Catalyst |
| Potassium ethoxide | 84.16 | 11.0 g | 0.13 | Base |
| Diethyl oxalate | 146.14 | 22.0 g (20.4 mL) | 0.15 | Reagent |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous |
| Dimethyl sulfoxide (DMSO) | 78.13 | 75 mL | - | Anhydrous |
Equipment: 250 mL and 500 mL round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, addition funnel, ice bath, beaker, filtration apparatus (Büchner funnel), sublimation apparatus.
Step-by-Step Procedure:
-
Formation of the Formimidate Intermediate:
-
To a 250 mL round-bottom flask, add 2-methyl-3-nitroaniline (15.2 g, 0.10 mol), triethyl orthoformate (49.8 mL, 0.30 mol), and a catalytic amount of p-toluenesulfonic acid (~50 mg).
-
Equip the flask with a reflux condenser and heat the mixture to 120°C with stirring.
-
Continuously distill off the ethanol byproduct as it forms over approximately 1-2 hours.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure to obtain the crude ethyl N-(2-methyl-3-nitrophenyl)formimidate as an oil, which may solidify upon standing. This crude product is used directly in the next step.
-
-
Preparation of the Cyclization Reagent:
-
In a 200 mL beaker, dissolve diethyl oxalate (22.0 g, 0.15 mol) in 50 mL of anhydrous DMF.
-
Cool the beaker in an ice bath. With vigorous stirring, add potassium ethoxide (11.0 g, 0.13 mol) in small portions. Caution: This is an exothermic reaction. Maintain the temperature below 10°C. The resulting complex should be used immediately.
-
-
Cyclization to 4-Nitroindole:
-
Dissolve the crude formimidate from Step 1 in 75 mL of anhydrous DMSO in a 500 mL flask.
-
Immediately pour the freshly prepared diethyl oxalate/potassium ethoxide complex into the DMSO solution. A deep-red color will develop.
-
Stir the resulting solution at room temperature for 1 hour. Monitor the reaction by TLC (eluent: 1:1 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into 500 mL of ice-water.
-
A brownish-yellow solid will precipitate. Stir for 30 minutes, then collect the crude product by vacuum filtration. Wash the solid thoroughly with water and allow it to air dry.
-
-
Purification:
-
The crude 4-nitroindole can be purified by sublimation at 170°C under high vacuum (0.5 mmHg). This method is highly effective for removing non-volatile impurities.
-
Alternatively, recrystallization from ethanol or acetonitrile can be performed.[3]
-
Expected Yield: ~11.5 g (71%). Appearance: Yellow crystals. Melting Point: 204–206°C.
-
Experimental Protocol: Part B - Synthesis of this compound
B1: Vilsmeier-Haack Formylation of 4-Nitroindole
This step introduces the aldehyde precursor at the C3 position.
Caption: Vilsmeier-Haack reaction on 4-nitroindole.
Materials and Equipment:
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.5 mL (9.1 g) | 0.059 | Highly Corrosive! |
| Dimethylformamide (DMF) | 73.09 | 25 mL | - | Anhydrous |
| 4-Nitroindole | 162.14 | 8.1 g | 0.050 | From Part A |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For workup |
Equipment: Three-neck flask, dropping funnel, thermometer, magnetic stirrer, ice bath, heating mantle.
Step-by-Step Procedure:
-
Preparation of Vilsmeier Reagent:
-
In a 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (25 mL).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add POCl₃ (5.5 mL, 0.059 mol) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow the Vilsmeier reagent to form.
-
-
Reaction with 4-Nitroindole:
-
Dissolve 4-nitroindole (8.1 g, 0.050 mol) in 50 mL of anhydrous DMF.
-
Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40°C for 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture back down in an ice bath.
-
Carefully and slowly pour the mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding 10% aqueous NaOH solution until the pH is ~7-8. A precipitate will form.
-
Stir the slurry for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Dry the solid (4-nitro-1H-indole-3-carbaldehyde) in a vacuum oven.
-
Expected Yield: ~8.5 g (89%). Appearance: Yellow to orange solid.
-
B2: Oxidation to this compound
This final step converts the aldehyde to the target carboxylic acid using a mild oxidant.
Materials and Equipment:
| Reagent/Material | M.W. | Amount | Moles | Notes |
| 4-Nitro-1H-indole-3-carbaldehyde | 190.15 | 7.6 g | 0.040 | From B1 |
| Potassium permanganate (KMnO₄) | 158.03 | 7.6 g | 0.048 | Oxidant |
| Acetone | 58.08 | 200 mL | - | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated, for workup |
Equipment: 500 mL flask, magnetic stirrer, ice bath, filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 500 mL flask, suspend the 4-nitro-1H-indole-3-carbaldehyde (7.6 g, 0.040 mol) in 200 mL of acetone.
-
In a separate beaker, dissolve potassium permanganate (7.6 g, 0.048 mol) in 100 mL of water.
-
-
Oxidation:
-
Cool the acetone suspension to 0-5°C using an ice bath.
-
Add the aqueous KMnO₄ solution dropwise over 1 hour, maintaining the temperature below 10°C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of MnO₂ will form.
-
After the addition is complete, stir the mixture at room temperature for an additional 2 hours or until TLC shows complete consumption of the starting aldehyde.
-
-
Workup and Isolation:
-
Quench any excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color is fully discharged.
-
Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~2.
-
The target this compound will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure acid.
-
Expected Yield: ~7.5 g (85%).
-
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Summary of Product Characteristics:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 123604-27-3 |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 220.16 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | >250°C (decomposes) |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
FT-IR (KBr, cm⁻¹):
-
~3300-3400 (N-H stretch)
-
~2500-3000 (broad, O-H stretch of carboxylic acid)
-
~1680-1700 (C=O stretch)
-
~1520 and ~1340 (asymmetric and symmetric NO₂ stretches)
-
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ at m/z = 219.03
-
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- Bergman, J., Sand, P., & Tilstam, U. (1990). 4-nitroindole. Organic Syntheses, 68, 185.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- Indole Chemistry. (n.d.). Scribd.
- Electrophilic substitution at the indole. (n.d.). Química Organica.org.
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70-77.
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz;,3-Dinitroindoles. ElectronicsAndBooks.
- 4-Nitroindole(4769-97-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.). Human Metabolome Database.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
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- 11. youtube.com [youtube.com]
Application Notes and Protocols for Investigating 4-nitro-1H-indole-3-carboxylic acid in Cancer Cell Line Studies
Introduction: The Rationale for Investigating Indole Derivatives in Oncology
The indole scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with significant biological activities.[1] Its derivatives have garnered substantial interest in oncology due to their ability to modulate a wide array of cellular signaling pathways critical to cancer cell proliferation, survival, and metastasis.[2][3] Compounds such as indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM), naturally occurring in cruciferous vegetables, have been shown to suppress the proliferation of various cancer cell lines, including breast, colon, and prostate cancers.[2][4] The anticancer effects of indole derivatives are often attributed to their pleiotropic mechanisms of action, which include inducing cell cycle arrest, promoting apoptosis, modulating estrogen metabolism, and inhibiting angiogenesis.[2][5]
The introduction of a nitro group (NO2) to a molecule can significantly alter its electronic properties and biological activity, often enhancing its therapeutic potential.[6] Given the established anticancer potential of the indole-3-carboxylic acid backbone, the novel compound 4-nitro-1H-indole-3-carboxylic acid presents a compelling candidate for investigation as a potential anticancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro efficacy and preliminary mechanism of action of this compound in cancer cell line studies.
PART 1: Initial Characterization and Stock Solution Preparation
Prior to initiating biological assays, it is crucial to characterize the compound and prepare a stable, concentrated stock solution.
1.1. Compound Handling and Storage:
-
Source: Obtain this compound (CAS 123604-27-3) from a reputable chemical supplier.[7][8]
-
Storage: Store the compound under inert gas (nitrogen or argon) at 2-8°C to maintain its stability.[9]
-
Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9]
1.2. Preparation of Stock Solution: The choice of solvent is critical for ensuring the compound's solubility and minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for in vitro screening.[10]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 206.15 g/mol ), dissolve 2.06 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
PART 2: Core Assays for Efficacy Measurement
A systematic approach to evaluating a novel compound's anticancer activity involves a series of tiered assays, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.[11]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][12]
Scientific Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Maintain cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[11] Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[13]
-
Incubation: After 24 hours of cell attachment, replace the medium with the compound dilutions and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[14]
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.9 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.4 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Scientific Rationale: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle. Many anticancer agents induce cell cycle arrest at specific checkpoints.[4]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
PART 3: Investigating Potential Mechanisms of Action
Based on the known activities of other indole derivatives, several signaling pathways are worthy of investigation.[1][2]
Hypothesized Signaling Pathway Modulation:
Caption: Potential signaling pathways affected by this compound.
3.1. Western Blotting for Protein Expression Analysis: Western blotting can be used to quantify changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Scientific Rationale: This technique allows for the detection of specific proteins in a complex mixture, providing insights into the molecular mechanisms affected by the compound. For instance, an increase in cleaved PARP and Caspase-3 indicates apoptosis, while changes in cyclins and CDKs suggest cell cycle modulation. The p53 tumor suppressor and its negative regulator MDM2 are also critical targets to investigate, as their interaction is a key node in cell fate decisions.[15]
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin B1, CDK1, p21, p53
-
Signaling: p-Akt, Akt, IκBα
Protocol Outline:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays, such as a low micromolar IC50 value and the induction of apoptosis or cell cycle arrest, would warrant further investigation. Future studies could include more advanced assays to elucidate the precise molecular targets, such as kinase profiling, tubulin polymerization assays, or co-immunoprecipitation to study protein-protein interactions. Ultimately, promising in vitro data would form the basis for advancing the compound to preclinical in vivo animal models. The versatility of the indole scaffold suggests that this compound could be a valuable addition to the landscape of cancer drug discovery.[1][3]
References
-
Karimi, F., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Retrieved from [Link][12]
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Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH. Retrieved from [Link][2]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link][1]
-
Zhang, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Retrieved from [Link][16]
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Licznerska, B. E., & Baer-Dubowska, W. (2018). Indole-3-carbinol: a plant hormone combatting cancer. PMC - PubMed Central - NIH. Retrieved from [Link][4]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-nitro-1h-indole-3-carboxylate. Retrieved from [Link]
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Jo, M., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Retrieved from [Link][14]
-
ChemBK. (n.d.). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link][9]
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Al-Mulla, H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. Retrieved from [Link][3]
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Li, Y., et al. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link][8]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. MDPI. Retrieved from [Link][15]
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Manson, M. M. (2001). Mechanism of action of indole-3-carbinole as a chemopreventive agent. ResearchGate. Retrieved from [Link][5]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link][6]
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"antimicrobial screening of 4-nitro-1H-indole-3-carboxylic acid"
Application Note & Protocol
Topic: A Validated Protocol for the Antimicrobial Screening of 4-nitro-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Indole derivatives represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] Concurrently, nitroaromatic compounds have a long history as antimicrobial agents, often acting as prodrugs that are reductively activated within microbial cells to exert cytotoxic effects.[3][4] This application note details a comprehensive, tiered screening protocol to systematically evaluate the antimicrobial potential of this compound, a compound that strategically combines both the indole nucleus and a nitro functional group. We present a logical workflow from initial qualitative diffusion assays to quantitative determination of minimum inhibitory and bactericidal concentrations (MIC and MBC), grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).[5][6] The causality behind each methodological step is explained to provide researchers with a robust and self-validating framework for the early-stage assessment of novel antimicrobial candidates.
Introduction and Scientific Rationale
The discovery of new antibiotics has slowed dramatically, while resistance to existing drugs continues to spread, posing a significant threat to global health. The strategic design of new antimicrobial agents often involves the hybridization of known pharmacophores. This compound is a compelling candidate for investigation based on the following principles:
-
The Indole Scaffold: The indole ring is a core component of many natural and synthetic molecules with significant antimicrobial and antibiofilm properties against a wide range of pathogens.[7][8]
-
The Nitro Group: The presence of a nitroaromatic group is a well-established feature of antimicrobial drugs (e.g., metronidazole, nitrofurantoin). Their mechanism often involves intracellular reduction by microbial nitroreductases to generate reactive nitrogen species that damage DNA and other critical biomolecules, leading to cell death.[3][4]
The hypothesis is that the combination of these two moieties in this compound may lead to potent antimicrobial activity. This protocol provides a systematic approach to test this hypothesis.
The Antimicrobial Screening Cascade
A tiered or cascaded approach to screening is efficient, beginning with broad, less resource-intensive assays and progressing to more specific, quantitative methods for promising candidates. This ensures that resources are focused on compounds with demonstrable activity.
Caption: A logical workflow for antimicrobial screening of a novel compound.
Materials and Reagents
Test Compound and Controls
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).
-
Positive Control (Antibacterial): Ciprofloxacin (1 mg/mL stock).
-
Positive Control (Antifungal): Fluconazole (1 mg/mL stock).
-
Negative Control: DMSO (vehicle).
Microbial Strains (ATCC Reference Strains Recommended)
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Yeast/Fungus:
-
Candida albicans (e.g., ATCC 90028)
-
Culture Media and Buffers
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) for MIC testing
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 0.85% Saline Solution
-
0.5 McFarland Turbidity Standard
Consumables
-
Sterile Petri dishes (90 mm)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile pipette tips
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
Experimental Protocols
Protocol 4.1: Preparation of Test Compound and Microbial Inocula
Rationale: Accurate and reproducible antimicrobial testing is critically dependent on starting with a standardized number of microorganisms and a precisely prepared test compound.
A. Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare stock solutions of control antibiotics (Ciprofloxacin, Fluconazole) in an appropriate solvent (e.g., sterile water or DMSO).
-
Self-Validation Check: The final concentration of DMSO in any test well should not exceed 1-2% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) is mandatory to confirm the solvent has no antimicrobial effect at the concentrations used.
B. Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in 5 mL of sterile saline. For C. albicans, use a 24-hour culture on SDA.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of adjustment, dilute this standardized suspension as required for the specific assay (detailed below).
Protocol 4.2: Primary Screening - Agar Well Diffusion Assay
Rationale: This method provides a rapid, visual, and qualitative assessment of antimicrobial activity.[11] The diffusion of the compound into the agar creates a concentration gradient, and a clear zone of no growth (Zone of Inhibition) indicates antimicrobial activity.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of a MHA (for bacteria) or SDA (for C. albicans) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound stock solution (and controls) into separate wells. Ensure the solution does not overflow.
-
Incubation: Incubate the plates aerobically at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for C. albicans.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well.
Protocol 4.3: Quantitative Analysis - Broth Microdilution for MIC
Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The protocol follows CLSI guidelines for accuracy and reproducibility.[12]
-
Inoculum Dilution: Dilute the standardized 0.5 McFarland suspension in the appropriate broth (CAMHB for bacteria, SDB for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to wells 2 through 12 of a designated row.
-
Serial Dilution: Add 200 µL of the test compound stock solution (at a starting concentration, e.g., 1024 µg/mL in broth) to well 1. Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): 100 µL of broth only (no compound, no inoculum).
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and achieves the target inoculum density. The final compound concentrations will now be half of the initial dilution series.
-
Incubation: Cover the plate and incubate under the same conditions as the diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control well.
Protocol 4.4: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a critical follow-up to the MIC assay.
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a fresh MHA or SDA plate.
-
Incubation: Incubate the plates for 18-24 hours at the appropriate temperature.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
Data Presentation and Interpretation
Quantitative results from the screening should be summarized for clear comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Type | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Gram-positive | 18 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Gram-negative | 14 | 32 | 128 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | Gram-negative | 8 | >256 | >256 | - | Resistant |
| C. albicans ATCC 90028 | Yeast | 16 | 32 | >256 | >8 | Fungistatic |
| Ciprofloxacin | Control | 25 (S. aureus) | 0.5 | 1 | 2 | Bactericidal |
| Fluconazole | Control | 22 (C. albicans) | 1 | >64 | >64 | Fungistatic |
Interpretation Guide:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
Postulated Mechanism of Action
The presence of the nitro group strongly suggests a mechanism dependent on reductive activation by microbial enzymes, a hallmark of nitro-heterocyclic drugs.[4]
Caption: Proposed reductive activation mechanism for nitroaromatic compounds.
This proposed pathway involves the transfer of electrons from microbial nitroreductases to the nitro group of this compound. This reduction generates highly reactive nitrogen species that are non-specifically cytotoxic, leading to DNA strand breakage, protein dysfunction, and ultimately, cell death.[3]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial antimicrobial evaluation of this compound. By following a logical screening cascade based on CLSI principles, researchers can generate reliable and reproducible data. The protocols described herein enable the determination of both inhibitory and cidal activity against a representative panel of pathogenic microorganisms, providing the crucial first step in assessing the potential of this, or any novel compound, as a future therapeutic agent in the fight against infectious diseases.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
-
Schematic depiction of the typical screening for novel antimicrobial compounds. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Antibiotic Discovery and Development, 3-24. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Kurosu, M., et al. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 26(11), 3356. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
-
Liu, Q., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology, 21(1), 229. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Yildiz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(1), 51-59. [Link]
-
Hernandez-Luis, F., & Hernandez-Hernandez, F. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Noland, W. E., & Rieke, R. D. (1962). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 84(10), 2015-2016. [Link]
-
PubChem. 4-Nitroindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 69, 179. [Link]
-
Chemical-Suppliers.com. This compound | CAS 123604-27-3. [Link]
-
Hegedus, L. S., et al. (1999). METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses, 76, 178. [Link]
-
Wang, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28203-28206. [Link]
-
Mondal, S. J., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1-13. [Link]
-
Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]
- CN101823992A - Preparation method of 4-nitroindole.
-
ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. [Link]
-
Lee, J. H., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 10(1), e01552-21. [Link]
-
Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 25(5), 2603. [Link]
-
Popiołek, Ł., et al. (2020). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Molecules, 25(22), 5462. [Link]
-
Zhu, F. D., et al. (2021). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 12, 735623. [Link]
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Application Notes and Protocols: Enzyme Inhibition Assay with 4-nitro-1H-indole-3-carboxylic Acid
Introduction: The Therapeutic Potential of Targeting Tryptophan Catabolism with 4-nitro-1H-indole-3-carboxylic Acid
The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway that plays a profound role in regulating immune responses. A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine.[1][2][3][4] Under normal physiological conditions, IDO1 activity is low. However, in the context of chronic inflammation and cancer, its expression is significantly upregulated by pro-inflammatory cytokines.[5][6] This heightened enzymatic activity leads to the depletion of local tryptophan concentrations and the accumulation of downstream metabolites known as kynurenines.[1][7] This metabolic shift creates an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance.[8] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology and for the treatment of various other diseases.[4][]
Indole derivatives, due to their structural resemblance to the natural substrate L-tryptophan, represent a promising class of IDO1 inhibitors.[][10][11][12][13] This application note provides a comprehensive guide to investigating the inhibitory potential of This compound , a specific indole derivative, against recombinant human IDO1. The protocols outlined herein are designed to be a self-validating system, enabling researchers in drug discovery and development to reliably determine the potency of this compound and to understand the underlying kinetics of its interaction with the IDO1 enzyme.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is paramount for accurate and reproducible assay results.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [14] |
| Molecular Weight | 206.15 g/mol | [14] |
| Appearance | Expected to be a crystalline solid | [15] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and ethanol. | [15] |
Note: It is highly recommended to experimentally verify the solubility of the specific batch of this compound in the assay buffer to prevent precipitation during the experiment.
Principle of the IDO1 Inhibition Assay
This protocol employs a continuous spectrophotometric assay to measure the enzymatic activity of IDO1. The assay directly monitors the formation of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan, which has a distinct absorbance maximum at 321 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of this compound, the inhibitory potency of the compound can be determined.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human IDO1 | , , , | Varies |
| L-Tryptophan | Sigma-Aldrich | T0254 |
| This compound | BLD Pharm | 123604-27-3 |
| L-Ascorbic Acid | Sigma-Aldrich | A92902 |
| Methylene Blue | Sigma-Aldrich | M9140 |
| Catalase (from bovine liver) | Sigma-Aldrich | C9322 |
| Potassium Phosphate Monobasic | Sigma-Aldrich | P5655 |
| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 |
| 96-well UV-transparent microplates | Corning | 3635 |
Experimental Protocols
Preparation of Reagents and Buffers
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5):
-
Prepare a 1 M stock solution of potassium phosphate monobasic (KH₂PO₄).
-
Prepare a 1 M stock solution of potassium phosphate dibasic (K₂HPO₄).
-
To prepare 100 mL of 50 mM assay buffer, mix approximately 8.7 mL of 1 M KH₂PO₄ and 1.3 mL of 1 M K₂HPO₄ with deionized water and adjust the pH to 6.5.
IDO1 Reaction Mixture (prepare fresh daily):
-
For a final reaction volume of 200 µL per well, prepare a master mix containing:
-
50 mM Potassium Phosphate Buffer (pH 6.5)
-
20 mM L-Ascorbic Acid (freshly prepared)
-
10 µM Methylene Blue
-
100 µg/mL Catalase
-
Substrate Solution (L-Tryptophan):
-
Prepare a 10 mM stock solution of L-Tryptophan in deionized water. The final concentration in the assay will typically be in the range of 200-400 µM.
Test Compound (this compound):
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the assay. It is advisable to start with a wide range of concentrations (e.g., 100 µM to 1 nM) to determine the approximate IC₅₀.
Enzyme Inhibition Assay Workflow
The following workflow is designed for a 96-well plate format and can be adapted for other formats.
Caption: Workflow for the IDO1 enzyme inhibition assay.
Step-by-Step Protocol:
-
Plate Layout: Design the plate layout to include wells for:
-
Blank: Contains all components except the enzyme.
-
Vehicle Control (100% Activity): Contains all components, including the enzyme and the same concentration of DMSO as the test compound wells.
-
Test Compound: Contains all components, including the enzyme and varying concentrations of this compound.
-
Positive Control: A known IDO1 inhibitor (e.g., Epacadostat) can be included for assay validation.
-
-
Reagent Addition:
-
Add 180 µL of the freshly prepared IDO1 Reaction Mixture to each well of the 96-well UV-transparent plate.
-
Add 2 µL of the appropriate dilution of this compound in DMSO to the "Test Compound" wells.
-
Add 2 µL of DMSO to the "Vehicle Control" and "Blank" wells.
-
Add 2 µL of the positive control inhibitor to the "Positive Control" wells.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the recombinant human IDO1 enzyme in the IDO1 Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes. A final concentration in the range of 50-200 nM is a good starting point.
-
Add 10 µL of the diluted IDO1 enzyme to all wells except the "Blank" wells. Add 10 µL of IDO1 Assay Buffer to the "Blank" wells.
-
Gently mix the plate and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the L-Tryptophan substrate solution to all wells. The final L-tryptophan concentration should be close to its Kₘ value for IDO1 (typically around 20-50 µM) to ensure sensitivity to competitive inhibitors.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 321 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis and Interpretation
Calculation of Initial Reaction Rates:
For each well, plot the absorbance at 321 nm against time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
Determination of Percent Inhibition:
Calculate the percentage of IDO1 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] * 100
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[16][17][18] To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration at the inflection point of this curve.
Caption: A representative sigmoidal dose-response curve for IC₅₀ determination.
Determination of the Inhibition Constant (Kᵢ):
The IC₅₀ value is dependent on the substrate concentration used in the assay. To determine a more absolute measure of inhibitor potency, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation for competitive inhibitors:
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the concentration of the substrate (L-Tryptophan).
-
Kₘ is the Michaelis-Menten constant for L-Tryptophan, which should be determined experimentally under the same assay conditions.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No-Enzyme Control (Blank): This control accounts for any non-enzymatic degradation of the substrate or absorbance from other components in the reaction mixture.
-
No-Inhibitor Control (Vehicle): This represents 100% enzyme activity and serves as the reference for calculating percent inhibition.
-
Positive Control Inhibitor: A known IDO1 inhibitor with a well-characterized IC₅₀ value should be included to validate the assay performance.
-
Linearity of the Reaction: Ensure that the initial rates are calculated from the linear phase of the reaction progress curve. If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability.
Conclusion
This application note provides a detailed and robust protocol for the evaluation of this compound as a potential inhibitor of the immunomodulatory enzyme IDO1. By following these guidelines, researchers can obtain reliable data on the inhibitory potency of this compound, which is a critical step in the early stages of drug discovery and development. The principles and methodologies described herein can also be adapted for the screening and characterization of other potential IDO1 inhibitors.
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Adooq Bioscience. IDO1 Human | Enzymes. [Link]
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Obata, T., Shiratani, S., Nada, T., Kasaya, Y., Arisawa, M., Shuto, S., & Tanaka, M. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer research, 41(5), 2287–2296. [Link]
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Aurora Biolabs. IDO1 Activity Assay Kit for Inhibitor Screening. [Link]
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Application Notes & Protocols: Evaluating the Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
Introduction: Repurposing a Plant's Master Regulator for Weed Control
In the intricate world of plant biology, indole-3-acetic acid (IAA) reigns as the principal native auxin, a "master hormone" orchestrating a vast array of developmental processes, from cell division and elongation to leaf initiation and apical dominance.[1] Plants maintain a delicate homeostatic balance of IAA, ensuring its levels are precisely controlled for normal growth. The herbicidal potential of synthetic auxins lies in disrupting this balance. These xenobiotic compounds, which structurally mimic natural auxin, are not easily degraded by the plant's internal regulatory mechanisms.[1][2] Consequently, they induce a state of uncontrolled, chaotic growth, leading to epinasty, tissue damage, and ultimately, plant death.[3][4]
Indole-3-carboxylic acid (ICA) derivatives represent a promising chemical scaffold for the development of novel synthetic auxin herbicides. Their structural similarity to IAA allows them to hijack the plant's auxin signaling machinery.[5] This document provides a comprehensive guide for researchers on the synthesis, evaluation, and characterization of ICA derivatives as potential herbicidal agents. We will delve into the underlying mechanism of action, provide detailed protocols for both in vitro and in vivo efficacy testing, and discuss the principles of structure-activity relationship (SAR) studies essential for optimizing herbicidal potency.
Part 1: The Molecular Mechanism of Auxin Overload
The herbicidal action of ICA derivatives begins at the molecular level, by targeting the core auxin signaling pathway. The primary receptor for auxin is the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins.[2][6]
The Process of Lethal Activation:
-
Binding and Complex Formation: In a normal state, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors, binding to Auxin Response Factors (ARFs) and preventing the transcription of auxin-responsive genes.
-
Ligand-Induced Degradation: When an auxin molecule (either natural IAA or a synthetic mimic like an ICA derivative) enters the cell, it binds to the TIR1/AFB receptor. This binding event creates a new surface that is recognized by the Aux/IAA repressor proteins.[2]
-
Ubiquitination and Proteolysis: The binding of an Aux/IAA protein to the auxin-TIR1 complex targets it for ubiquitination by the SCFTIR1 E3 ubiquitin ligase complex. This "tagging" marks the Aux/IAA protein for degradation by the 26S proteasome.[1]
-
Gene Expression and Uncontrolled Growth: With the Aux/IAA repressors destroyed, the ARFs are free to activate the transcription of a cascade of early-response auxin genes. The sustained and overwhelming activation of these genes by a degradation-resistant synthetic auxin leads to a plethora of phytotoxic effects, including ethylene production, cell wall acidification, and uncontrolled cell elongation and division, culminating in the death of the susceptible plant.[7]
Caption: Auxin signaling pathway disruption by ICA derivatives.
Part 2: Synthesis of Indole-3-Carboxylic Acid Derivatives
The exploration of ICA derivatives begins with their chemical synthesis. A multitude of synthetic routes exist, allowing for the creation of a diverse library of compounds for screening.[8][9][10][11] Below is a generalized protocol based on a common alkylation strategy, which serves as a robust starting point for producing novel analogs.[1][12]
Protocol 2.1: Synthesis of α-Substituted Indole-3-Carboxylic Acids
This protocol describes a two-step process involving the protection and alkylation of indole-3-acetic acid, followed by deprotection to yield the final carboxylic acid derivative.
Rationale: The initial esterification of indole-3-acetic acid protects the carboxylic acid group, preventing it from interfering with the subsequent base-mediated alkylation at the α-position. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is crucial for efficiently deprotonating the α-carbon, allowing for the nucleophilic substitution reaction with an alkyl halide. The final hydrolysis step removes the protecting group, yielding the desired target compound.
Materials:
-
Indole-3-acetic acid
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium diisopropylamide (LDA) solution
-
Alkyl bromide (R-Br, e.g., benzyl bromide, ethyl bromide)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
Step 1: Protection of the Carboxylic Acid (Esterification)
-
To a round-bottom flask under an inert atmosphere (e.g., argon), add indole-3-acetic acid (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add methanol (1.2 eq) followed by the dropwise addition of a solution of DCC (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl indole-3-acetate intermediate. Purify by flash column chromatography if necessary.[1]
Step 2: α-Alkylation
-
Dissolve the methyl indole-3-acetate intermediate (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add the desired alkyl bromide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated intermediate.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the purified alkylated intermediate (1.0 eq) in a mixture of methanol and 2 M NaOH solution (e.g., 4:1 v/v).[1]
-
Heat the mixture to reflux (approx. 75 °C) and stir for 4 hours.[1]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3 using 2 M HCl. A precipitate should form.
-
Extract the final product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final indole-3-carboxylic acid derivative.
Part 3: Protocols for Evaluating Herbicidal Efficacy
A tiered screening approach is the most efficient method for evaluating the herbicidal potential of newly synthesized compounds. This process begins with rapid, high-throughput in vitro assays and progresses to more complex, resource-intensive in vivo whole-plant studies for the most promising candidates.
Caption: General workflow for screening herbicidal compounds.
Protocol 3.1: In Vitro Seed Germination and Seedling Growth Bioassay
Rationale: This petri dish assay is a cost-effective and rapid primary screen to determine the phytotoxicity of ICA derivatives on both dicotyledonous and monocotyledonous plants.[12][13] It provides quantitative data on the inhibition of root and shoot elongation, which are classic symptoms of auxin herbicide activity.
Materials:
-
Synthesized ICA derivatives
-
Positive control: Commercial herbicide (e.g., 2,4-D)
-
Negative control: Solvent used for dissolution (e.g., acetone or DMSO)
-
Seeds of a dicot species (e.g., rapeseed, Brassica napus)
-
Seeds of a monocot species (e.g., barnyard grass, Echinochloa crus-galli)
-
Petri dishes (9 cm diameter) with filter paper
-
Sterile distilled water
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)
Procedure:
-
Prepare Test Solutions: Prepare stock solutions of each ICA derivative and the positive control in a suitable solvent (e.g., 10,000 mg/L in acetone). Create a dilution series to achieve final test concentrations (e.g., 1, 10, and 100 mg/L). The final solvent concentration in all treatments, including the negative control, should be identical and low (e.g., <0.5%).
-
Plate Preparation: Place two layers of sterile filter paper into each petri dish. Pipette 5 mL of the appropriate test solution onto the filter paper. For the negative control, use 5 mL of the solvent/water mixture. Allow the solvent to evaporate completely in a fume hood, leaving the compound residue. Then, add 5 mL of sterile distilled water to each dish.
-
Seed Plating: Place 20 surface-sterilized seeds of the chosen plant species evenly onto the moist filter paper in each dish. Each treatment (concentration) should be replicated at least three times.
-
Incubation: Seal the petri dishes with parafilm to maintain humidity and place them in a growth chamber under controlled conditions.
-
Data Collection: After 7-10 days, measure the root length and shoot length of each seedling.
-
Analysis: Calculate the average root and shoot length for each treatment. Determine the percent inhibition relative to the negative control using the formula: Inhibition (%) = [(LengthControl - LengthTreatment) / LengthControl] x 100
Protocol 3.2: In Vivo Whole-Plant Greenhouse Bioassay
Rationale: Promising candidates from the in vitro screen must be validated in a whole-plant system, which better simulates field conditions.[14][15] This protocol assesses the post-emergence herbicidal activity and helps determine the effective dose required for weed control.
Materials:
-
Promising ICA derivatives
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Target weed species (e.g., rapeseed and barnyard grass) grown to the 2-3 leaf stage
-
Laboratory sprayer calibrated to deliver a consistent volume
-
Adjuvant (non-ionic surfactant, as recommended for foliar applications)
-
Greenhouse with controlled environment
Procedure:
-
Plant Preparation: Sow seeds of the target species in pots and grow them in the greenhouse until they reach the 2-3 leaf stage.
-
Herbicide Formulation: Prepare spray solutions of the ICA derivatives at various concentrations (e.g., corresponding to 50, 150, 300, 600 g/ha). Include a non-ionic surfactant (e.g., 0.1% v/v) to improve leaf coverage. Prepare positive and negative controls as in the in vitro assay.
-
Application: Spray the plants evenly using the laboratory sprayer. Ensure complete coverage of the foliage. Untreated control plants should be sprayed with the water/surfactant solution only.
-
Evaluation: Return the plants to the greenhouse. Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
Biomass Measurement: At 14 or 21 DAT, harvest the above-ground biomass for each pot. Record the fresh weight. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Analysis: Calculate the percent biomass reduction compared to the untreated control. Use the dose-response data to calculate the ED50 (the dose required to cause a 50% reduction in biomass) through non-linear regression analysis.
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to rational herbicide design.[6] By synthesizing and testing a series of structurally related ICA analogs, researchers can identify the chemical moieties responsible for potent herbicidal activity. This knowledge guides the design of more effective and selective molecules.[16][17]
Key Principles:
-
Systematic Modification: Modify one part of the molecule at a time (e.g., the substituent on the indole ring, the length of the carboxylic acid side chain) to understand its impact on activity.
-
Correlation of Structure and Activity: A halogen at the 4-position of a phenoxyacetic acid ring, for example, is known to be important for auxinic activity, while substitution at other positions can reduce it.[16][17] Similar relationships can be established for the indole scaffold.
-
Molecular Docking: Computational tools can be used to perform molecular docking simulations, predicting how different derivatives will bind to the TIR1 receptor protein.[13][18] This can help prioritize which compounds to synthesize.
Caption: Probing SAR by modifying a core scaffold.
Data Presentation for SAR Analysis
Quantitative data from bioassays should be summarized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R1 Substituent | R2 Substituent | Root Inhibition (Rape, 10 mg/L) | Root Inhibition (Barnyard Grass, 10 mg/L) |
| ICA-01 | H | H | 65% | 45% |
| ICA-02 | 5-Cl | H | 92% | 78% |
| ICA-03 | 5-F | H | 88% | 71% |
| ICA-04 | 5-CH₃ | H | 70% | 55% |
| ICA-05 | 5-Cl | 2-CH₃ | 75% | 60% |
| (Note: Data are hypothetical and for illustrative purposes only) |
From this hypothetical data, one could infer that an electron-withdrawing group (like Chlorine) at the 5-position of the indole ring significantly enhances herbicidal activity against both dicot and monocot species.
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Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Nitroindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Nitroindole Compounds in Inflammation Research
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital part of healing, chronic or dysregulated inflammation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A key enzymatic family driving the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological homeostasis (e.g., gastric protection), and COX-2, an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4][5]
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous successful drugs, including the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin.[4][6] The exploration of indole derivatives continues to be a fertile ground for discovering novel therapeutic agents.[7][8] This guide focuses specifically on nitroindole compounds , hypothesizing that the introduction of a nitro (-NO₂) group can significantly enhance anti-inflammatory potential and selectivity.
The rationale for this focus is threefold[3]:
-
Electronic Effects: The strongly electron-withdrawing nature of the nitro group can modulate the electronic properties of the indole ring, potentially enhancing its binding affinity to the active sites of inflammatory enzymes.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating specific, high-affinity interactions with amino acid residues within the larger, more accommodating active site of the COX-2 enzyme.
-
Bioisosteric Potential: The nitro group can serve as a bioisostere for functional groups found in established selective COX-2 inhibitors (e.g., the sulfonamide moiety in celecoxib), providing a novel chemical scaffold for achieving COX-2 selectivity.[3]
These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo validation of nitroindole derivatives as a promising class of anti-inflammatory agents.
Part 1: Key Molecular Targets & Mechanisms of Action
The anti-inflammatory effects of nitroindole compounds are likely mediated through the modulation of several critical signaling pathways. While direct enzyme inhibition is a primary mechanism, the regulation of gene expression via intracellular signaling cascades is equally important.
Inhibition of Cyclooxygenase (COX) Enzymes
The most direct mechanism is the inhibition of COX-2.[5][9] By blocking the COX-2 active site, nitroindole compounds prevent the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins (e.g., PGE₂), thereby reducing pain, swelling, and other hallmarks of inflammation.[4][10] Assessing the inhibitory activity against both COX-1 and COX-2 is crucial to determine the compound's selectivity and predict its potential for gastrointestinal side effects.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα.[11][12] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[10][13] Indole derivatives have been shown to suppress NF-κB activation, often by inhibiting the phosphorylation of IκBα.[12][14] This represents a powerful, upstream mechanism for broadly dampening the inflammatory response.
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including p38, JNK, and ERK, are key signaling kinases that regulate the production of inflammatory mediators at both the transcriptional and post-transcriptional levels.[15][16][17] LPS stimulation robustly activates these pathways.[11] The p38 MAPK pathway, in particular, is critical for stabilizing TNF-α mRNA, leading to enhanced translation and protein secretion.[18] By inhibiting the phosphorylation (and thus activation) of these MAPKs, nitroindole compounds can effectively reduce the expression and release of key cytokines.[2][11]
Caption: Key inflammatory signaling pathways targeted by nitroindole compounds.
Part 2: In Vitro Evaluation Protocols
A tiered in vitro screening approach is recommended, starting with direct enzyme inhibition and progressing to cell-based assays that reflect a more complex biological environment.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the compound's direct inhibitory effect on COX enzymes and its selectivity. Commercial colorimetric or fluorometric COX inhibitor screening kits are widely available and recommended for standardized results.
Causality/Rationale: This assay is the most direct test of the hypothesis that nitroindoles target COX enzymes. By testing against both isoforms, we can calculate a selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2), which is a critical parameter for predicting the therapeutic window and potential for side effects. A higher SI value indicates greater selectivity for COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe (e.g., TMPD)
-
Test nitroindole compounds dissolved in DMSO
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create a serial dilution of the test nitroindole compounds and positive controls in assay buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.
-
Enzyme Addition: To separate wells of the 96-well plate, add the appropriate enzyme (COX-1 or COX-2).
-
Compound Incubation: Add the diluted test compounds, controls, or vehicle (DMSO in buffer) to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: Immediately following substrate addition, add the detection probe. Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).
-
Protocol 2: LPS-Induced Inflammatory Response in Macrophages
This cell-based assay evaluates the ability of nitroindole compounds to suppress the production of key inflammatory mediators in a relevant immune cell type, such as the murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).[19][20]
Causality/Rationale: This assay moves beyond a single enzyme to assess the compound's effect on complex, integrated cellular pathways (NF-κB, MAPK).[18] Measuring downstream products like Nitric Oxide (NO), TNF-α, and IL-6 provides a functional readout of anti-inflammatory efficacy that incorporates effects on gene transcription, mRNA stability, and translation.[21]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[22]
-
Lipopolysaccharide (LPS) from E. coli O111:B4[23]
-
Test nitroindole compounds dissolved in sterile DMSO
-
Positive Control: Dexamethasone
-
Reagents for quantifying mediators:
-
NO: Griess Reagent System
-
TNF-α, IL-6: Specific ELISA kits
-
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Caption: Experimental workflow for the LPS-induced inflammation assay in macrophages.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment.[24]
-
Compound Pre-treatment: Remove the old medium. Add fresh medium containing serial dilutions of the nitroindole compounds, vehicle control (DMSO), or positive control (Dexamethasone). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells except for the unstimulated control group to a final concentration of 10-100 ng/mL.[24][25]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Mediator Quantification:
-
Nitric Oxide (NO): Use the Griess reagent to measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant, following the manufacturer's protocol.
-
Cytokines (TNF-α, IL-6): Use specific ELISA kits to quantify the concentration of each cytokine in the supernatant according to the manufacturer's instructions.
-
-
Cell Viability Assay: To ensure that the reduction in inflammatory mediators is not due to cell death, perform a viability assay (e.g., MTT) on the remaining cells in the plate. A compound is considered non-cytotoxic if cell viability remains high (e.g., >90%) at the tested concentrations.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine IC₅₀ values where possible.
Part 3: In Vivo Validation Protocol
After demonstrating in vitro efficacy, promising compounds should be evaluated in an in vivo model of acute inflammation. The carrageenan-induced paw edema model is a standard and highly reproducible method for this purpose.[26][27]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
Causality/Rationale: This model mimics the cardinal signs of acute inflammation (edema).[28] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) dominated by prostaglandin production and neutrophil infiltration.[26] Inhibition of edema in the later phase is indicative of an NSAID-like mechanism, such as COX-2 inhibition, making this model highly relevant for testing nitroindole compounds.[29][30]
Materials:
-
Male Wistar rats or Swiss albino mice (acclimatized for at least one week).
-
Carrageenan (Lambda, Type IV), prepared as a 1% w/v suspension in sterile saline.
-
Test nitroindole compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80 in saline).[26]
-
Positive Control: Indomethacin or Diclofenac (10 mg/kg).
-
Plethysmometer or digital calipers for measuring paw volume.
-
Syringes and appropriate gauge needles for oral gavage and subcutaneous injection.
Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.
Step-by-Step Methodology:
-
Animal Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Groups (typically 2-3 different doses of the nitroindole compound).
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal volume (V₀).[26]
-
Drug Administration: Administer the vehicle, positive control drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before inducing inflammation.[27][30]
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[30]
-
Data Analysis:
-
Calculate Edema: The increase in paw volume for each animal at each time point is calculated as: Edema = Vt - V₀.
-
Calculate Percent Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema for each treated group compared to the vehicle control group. This is typically calculated at the time of peak edema in the control group (often 3 or 4 hours). % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100
-
Part 4: Data Presentation and Interpretation
Quantitative data from these protocols should be summarized in clear, structured tables to allow for easy comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of Nitroindole Compounds
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | LPS-induced NO Inhibition IC₅₀ (µM) | LPS-induced TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| Nitroindole-A | 50.2 | 0.8 | 62.75 | 1.5 | 2.1 | > 100 |
| Nitroindole-B | >100 | 5.4 | > 18.5 | 8.2 | 10.5 | > 100 |
| Celecoxib | 15.0 | 0.05 | 300 | 25.6 | 30.1 | > 100 |
| Indomethacin | 0.1 | 0.9 | 0.11 | 5.5 | 6.8 | > 100 |
Data are hypothetical and for illustrative purposes only.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema at 3h (mL ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | -- | 0.85 ± 0.05 | -- |
| Nitroindole-A | 10 | 0.48 ± 0.04 | 43.5% |
| Nitroindole-A | 30 | 0.29 ± 0.03 | 65.9% |
| Indomethacin | 10 | 0.35 ± 0.04* | 58.8% |
*Data are hypothetical. p < 0.05 compared to Vehicle Control.
Interpretation: An ideal nitroindole candidate would exhibit high potency (low IC₅₀) against COX-2, a high selectivity index, potent inhibition of cytokine/NO production in cell-based assays without cytotoxicity, and significant dose-dependent reduction of edema in the in vivo model.
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Manivannan, E., & Chaturvedi, S. C. (2013). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Pharmaceuticals. Available at: [Link]
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Kunnumakkara, A. B., et al. (2008). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. Available at: [Link]
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Shukla, N. M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. Available at: [Link]
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Kim, M., & Kim, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences. Available at: [Link]
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MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Available at: [Link]
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PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available at: [Link]
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Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Available at: [Link]
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PubMed. (2016). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Available at: [Link]
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Anti-Inflammatory Compounds: Mechanisms, Types, and Therapeutic Significance. (n.d.). Journal of Drug Discovery and Development. Available at: [Link]
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PubMed. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Available at: [Link]
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V.L., M., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. Available at: [Link]
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Han, J., & Hui, L. (2013). MAPK signaling in inflammation-associated cancer development. Oncogene. Available at: [Link]
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Application Note: A Validated Protocol for the Recrystallization and Purification of 4-Nitro-1H-indole-3-carboxylic Acid
An Application Note for the Purification of 4-Nitro-1H-indole-3-carboxylic Acid
Abstract
This application note provides a detailed and robust protocol for the purification of this compound via recrystallization. The described methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for downstream applications. The protocol emphasizes not only the procedural steps but also the underlying chemical principles that govern the purification process, ensuring reproducibility and scalability. We address critical parameters, including solvent selection, temperature control, and crystal recovery, to maximize both purity and yield.
Introduction and Scientific Background
This compound is a member of the substituted indole family, a scaffold of immense importance in pharmaceutical and biological research. The presence of the nitro group and the carboxylic acid moiety makes this molecule a versatile building block for the synthesis of more complex bioactive compounds.[1] The purity of such an intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and complicate the interpretation of biological data.
Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[2] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).
This guide provides a validated method for purifying this compound, moving beyond a simple list of steps to explain the critical rationale behind each experimental choice.
Physicochemical Properties and Solvent Selection Rationale
The selection of an appropriate solvent is the most critical factor for a successful recrystallization. The ideal solvent should be unreactive with the compound, have a boiling point below the compound's melting point, and be easily removable from the purified crystals.
Table 1: Properties of this compound and Potential Solvents
| Parameter | Value / Observation | Source(s) |
| Compound Properties | ||
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| CAS Number | 123604-27-3 | [3][4] |
| Predicted Boiling Point | 520.8 ± 30.0 °C | [3] |
| Appearance | Yellowish to brown powder (typical for nitro-aromatics) | [1] |
| Solvent Suitability | ||
| Ethanol | High solubility when hot, lower solubility when cold. | [5][6] |
| Methanol | High solubility when hot, lower solubility when cold. | [5] |
| Acetonitrile | Effective for recrystallizing related nitroindoles. | [5] |
| Water | Poor solubility. | [6] |
Rationale for Solvent Choice: Based on data from related nitro-indole compounds, alcohols such as ethanol and methanol are excellent primary candidates.[5][6] They are polar solvents capable of hydrogen bonding with the carboxylic acid group, leading to significant solubility at elevated temperatures. For this protocol, we will proceed with Ethanol (95%) due to its favorable boiling point (78 °C), low toxicity, and effectiveness.
Safety and Handling Precautions
This compound and related nitro-aromatic compounds must be handled with care. While specific toxicity data for this exact compound is limited, data from analogous structures suggest the following hazards.[7][8]
-
Hazard Identification: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Disposal: Dispose of chemical waste, including the mother liquor and any contaminated materials, according to institutional and local regulations.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 1-5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes, e.g., 50 mL and 125 mL)
-
Hotplate/stirrer
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Preparation: Place the crude this compound into a 125 mL Erlenmeyer flask. In a separate 50 mL flask, bring a volume of 95% ethanol to a gentle boil on a hotplate.
-
Dissolution: Using a Pasteur pipette, add the hot ethanol to the flask containing the crude solid in small portions. Swirl the flask after each addition. Continue adding just enough hot solvent until the solid completely dissolves.[2]
-
Causality Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield as more of the compound will remain in solution upon cooling.
-
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Place a short-stemmed glass funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution quickly through the filter paper.
-
Expertise Note: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of material.
-
-
Slow Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Do not disturb the flask during this period.[2]
-
Causality Note: Slow cooling promotes the formation of large, well-defined crystals. A slow crystal lattice formation is more selective and effective at excluding smaller impurity molecules. Rapid cooling traps impurities.[2]
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes. This will further decrease the solubility of the compound and maximize the recovery of the purified product.
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. Turn on the vacuum and pour the cold crystalline slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount (a few milliliters) of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities.
-
Expertise Note: The wash solvent must be cold to avoid dissolving a significant portion of the purified product.
-
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator.
Characterization and Purity Assessment
The efficacy of the purification should be validated. The primary methods for assessing the purity of the recrystallized product are melting point determination and thin-layer chromatography (TLC).
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range. The melting point for the related 6-nitroindole-3-carboxylic acid is 245-249 °C, providing a useful reference point.[1]
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid) should show a single, well-defined spot for the purified product and multiple spots or streaking for the crude material and mother liquor.
Conclusion
The protocol detailed herein represents a reliable and scientifically grounded method for the purification of this compound. By understanding the principles behind each step, from solvent selection to the kinetics of crystal growth, researchers can consistently obtain high-purity material essential for advancing drug discovery and chemical synthesis programs.
References
-
PubChem. 4-Nitroindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
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-
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-
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-
ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. [Link]
-
Vassar College. Organic Chemistry Lab: Recrystallization. YouTube. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Application and Protocol Guide for the Quantification of 4-nitro-1H-indole-3-carboxylic acid
Introduction: The Significance of Quantifying 4-nitro-1H-indole-3-carboxylic acid
This compound is a crucial intermediate and potential impurity in the synthesis of various pharmacologically active indole derivatives. The precise and accurate quantification of this compound is paramount in drug development and manufacturing for several key reasons. Firstly, as a potential process-related impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API), in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1] Secondly, as a synthetic intermediate, monitoring its concentration is essential for reaction optimization, yield calculation, and ensuring the complete conversion to the desired product.
This comprehensive guide provides detailed, field-proven protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each method is presented with an in-depth explanation of the underlying principles and experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The validation of these analytical procedures is grounded in the principles outlined in ICH Q2(R2) guidelines, ensuring the methods are fit for their intended purpose.[2][3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₉H₆N₂O₄ | - |
| Molecular Weight | 206.16 g/mol | - |
| pKa | 1.80 ± 0.10 (Predicted) | [4] |
| Boiling Point | 520.8 ± 30.0 °C (Predicted) | [4] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [4] |
| UV Absorption | Nitroindole chromophores exhibit strong absorption in the near-UV range (300-400 nm).[5] | - |
The acidic nature (low pKa) and the presence of a UV-active nitroindole chromophore are key features that will be exploited in the following analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. A reversed-phase method is proposed here, as it is well-suited for separating moderately polar compounds like our target analyte.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds. The end-capping on modern C18 columns minimizes peak tailing for acidic compounds.
-
Mobile Phase: A gradient elution of acetonitrile and a low pH phosphate buffer is chosen. The acidic buffer (pH ~2.5) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape. Acetonitrile is a common organic modifier that provides good peak resolution for indolic compounds.
-
Detection: UV detection is selected based on the strong absorbance of the nitroindole chromophore.[5] Wavelength selection will be optimized by scanning a standard solution, but a wavelength around the absorption maximum (estimated to be in the 320-350 nm range) will provide high sensitivity.
-
Internal Standard: The use of an internal standard (e.g., 5-nitro-1H-indole-3-carboxylic acid, if available and chromatographically resolved) is recommended to improve precision by correcting for variations in injection volume and sample preparation.
Experimental Workflow: HPLC Method
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (o-phosphoric acid, 85%)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent. A minimum of 5 concentration levels is recommended for linearity assessment.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 340 nm (or determined λ_max)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 40 60 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Method Validation (as per ICH Q2(R2)): [2][7]
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo to demonstrate no interference at the analyte's retention time.
-
Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (r² > 0.998) and y-intercept.[6]
-
Accuracy: Perform recovery studies by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze a minimum of six replicate preparations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as quantifying trace levels of the analyte in complex matrices (e.g., biological fluids), LC-MS is the method of choice. This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is selected as it is highly effective for polar, ionizable molecules like carboxylic acids. Given the acidic nature of the analyte, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Mobile Phase: A mobile phase of acetonitrile and water with a volatile modifier like formic acid is used. Formic acid aids in the ionization process in ESI while maintaining a low pH to ensure good chromatography, similar to the HPLC method. Phosphate buffers are avoided as they are non-volatile and will contaminate the MS source.
Experimental Workflow: LC-MS Method
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
(Optional) Isotopically labeled internal standard (e.g., ¹³C₆-4-nitro-1H-indole-3-carboxylic acid)
-
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Standard Solutions: Prepare stock and calibration standards as described in the HPLC method, but using Mobile Phase A as the diluent to ensure compatibility with the initial chromatographic conditions. Concentrations will typically be much lower (e.g., 0.1 to 100 ng/mL).
-
-
LC and MS Conditions:
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program: A fast gradient suitable for UHPLC, e.g., 5% B to 95% B over 5 minutes.
-
-
MS Conditions (to be optimized by infusion of a standard):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition:
-
Precursor Ion (Q1): m/z 205.1 (corresponding to [M-H]⁻)
-
Product Ion (Q3): A stable fragment ion to be determined via Collision-Induced Dissociation (CID) of the precursor. A likely fragment is the loss of CO₂ (m/z 161.1).
-
Dwell Time: 100 ms
-
-
-
-
Method Validation:
Method 3: UV-Vis Spectrophotometry
For a rapid, simple, and high-throughput estimation of concentration, particularly in pure solutions or during reaction monitoring where high specificity is not required, UV-Vis spectrophotometry is a viable option.
Causality Behind Experimental Choices
-
Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Solvent: A solvent that does not absorb in the analytical wavelength range and fully solubilizes the analyte is required. A basic aqueous solution (e.g., 0.1 M NaOH) is chosen to deprotonate the carboxylic acid, forming the carboxylate salt, which typically enhances solubility and can cause a predictable bathochromic (red) shift in the λ_max, potentially moving it away from interfering absorptions.
-
Wavelength Selection: The wavelength of maximum absorbance (λ_max) is used for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Detailed Protocol: UV-Vis Spectrophotometry
-
Reagents and Materials:
-
This compound reference standard
-
Sodium hydroxide (NaOH), analytical grade
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Preparation of Solutions:
-
Blank: 0.1 M NaOH in deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M NaOH.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with the blank to cover a linear absorbance range (typically 0.1 - 1.0 AU).
-
-
Analytical Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Scan a mid-range standard solution from 200 to 500 nm against the blank to determine the wavelength of maximum absorbance (λ_max).
-
Set the instrument to the determined λ_max.
-
Zero the instrument using the blank solution (0.1 M NaOH).
-
Measure the absorbance of each calibration standard and the unknown sample(s) in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the average absorbance versus concentration for the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of the unknown sample using its average absorbance and the regression equation.
-
Summary of Method Validation Parameters
The choice of analytical method depends on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of the described methods.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (based on retention time) | Very High (based on retention time and mass transition) | Low (susceptible to interference from other absorbing species) |
| Sensitivity (LOQ) | ~0.1 - 0.5 µg/mL | ~0.1 - 1.0 ng/mL | ~1 - 5 µg/mL |
| Linear Range | ~0.5 - 100 µg/mL | ~0.1 - 100 ng/mL | Dependent on molar absorptivity (Absorbance 0.1-1.0) |
| Precision (%RSD) | < 2% | < 5% (at low concentrations) | < 3% |
| Throughput | Medium (~25 min/sample) | Medium (~10 min/sample) | High (< 1 min/sample) |
| Primary Application | Assay, purity, impurity quantification in drug substance/product | Trace-level quantification, analysis in complex matrices | Rapid concentration estimation, in-process control |
Conclusion
The three analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The HPLC-UV method offers a reliable and precise approach for routine quality control applications. For ultimate sensitivity and selectivity, particularly in complex sample matrices, the LC-MS/MS method is unparalleled. Finally, UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput analysis where high specificity is not a critical requirement. The selection of the most appropriate method should be based on the specific analytical challenge, considering factors such as required sensitivity, sample matrix, and available instrumentation. All methods must be properly validated according to ICH guidelines to ensure they are fit for their intended purpose, thereby guaranteeing data integrity in research and regulated environments.[2][3][7]
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
- ChemicalBook. (n.d.). 4-NITROINDOLE-3-CARBOXYLIC ACID Product Description.
- Linn, M. et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship.org.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 123604-27-3 CAS MSDS (4-NITROINDOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Strategic Utility of 4-Nitro-1H-indole-3-carboxylic Acid in Modern Organic Synthesis
Abstract
4-Nitro-1H-indole-3-carboxylic acid is a versatile building block in organic synthesis, prized for its dual-handle functionality. The presence of a carboxylic acid at the C3 position and a nitro group at the C4 position of the indole scaffold allows for a wide array of selective chemical transformations. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols for key reactions, mechanistic insights, and data-driven guidance for researchers in medicinal chemistry and materials science. We will delve into the strategic manipulation of both the carboxylic acid and the nitro group, showcasing its role as a precursor to a diverse range of complex heterocyclic structures and biologically active molecules.
Introduction: A Building Block of Strategic Importance
The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. The introduction of a nitro group and a carboxylic acid onto this privileged scaffold, as seen in this compound, provides chemists with orthogonal chemical handles for molecular elaboration. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the carboxylic acid serves as a versatile anchor point for appendage diversity through esterification, amidation, and other transformations.
This application note will systematically detail the synthetic utility of this compound, focusing on four primary transformations:
-
Esterification and Amidation: Leveraging the C3-carboxylic acid for the introduction of various functional groups.
-
Reduction of the Nitro Group: Accessing the corresponding 4-aminoindole derivatives, which are key precursors for further heterocyclization and functionalization.
-
Decarboxylation: Selective removal of the C3-carboxylic acid to yield 4-nitroindole.
-
Application in the Synthesis of Bioactive Molecules: Illustrating its role as a key intermediate in drug discovery.
Spectroscopic and Physical Properties
A summary of the key physical and spectroscopic properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 123604-27-3[1] |
| Molecular Formula | C₉H₆N₂O₄[2] |
| Molecular Weight | 206.16 g/mol [2] |
| Appearance | Typically a yellow to brown solid |
| Melting Point | Data not consistently available; related compounds like 4-nitroindole melt at 205-207 °C.[3] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Key Synthetic Transformations and Protocols
The true value of this compound lies in its capacity for selective functionalization. The following sections provide detailed, field-tested protocols for its most common and impactful transformations.
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C3 position is a prime site for modification, allowing for the introduction of a wide array of substituents through esterification and amidation.
Esterification is a fundamental transformation that can enhance solubility and provide a handle for further reactions. Fischer-Speier esterification, using a catalytic amount of strong acid in an alcohol solvent, is a reliable method.
Causality of Experimental Choices:
-
Anhydrous Methanol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product. The absence of water is crucial to prevent the reverse hydrolysis reaction.
-
Concentrated Sulfuric Acid: Acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Saturated Sodium Bicarbonate Wash: This step is critical for neutralizing the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
Protocol 1: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Acid Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 4-nitro-1H-indole-3-carboxylate.
Expected Yield: 85-95%
Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.[4][5]
Causality of Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and intermediates.
Protocol 2: HATU-Mediated Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired aniline (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-90%
Caption: Workflow for HATU-mediated amide coupling.
Reduction of the 4-Nitro Group
The transformation of the nitro group to an amine is a pivotal step in expanding the synthetic utility of the indole core, opening pathways to fused heterocyclic systems and other functionalities.[6]
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[7][8][9]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly active and widely used catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction.
-
Hydrogen Gas (H₂): The reducing agent.
-
Methanol/Ethyl Acetate: A common solvent system for catalytic hydrogenation that effectively dissolves the starting material.
Protocol 3: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of methanol and ethyl acetate (1:1, 0.05 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol %) to the solution.
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature for 4-8 hours.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-1H-indole-3-carboxylic acid, which can be used in the next step without further purification.
Expected Yield: >95%
For substrates that are sensitive to catalytic hydrogenation, reduction with tin(II) chloride in an acidic medium is a reliable alternative.[6][10][11]
Causality of Experimental Choices:
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A mild reducing agent that is effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.
-
Ethanol/Ethyl Acetate: A solvent system that provides good solubility for both the starting material and the tin salts.
-
Aqueous Sodium Bicarbonate: Used to neutralize the acidic reaction mixture and precipitate tin hydroxides, allowing for the isolation of the amine product.
Protocol 4: Reduction with SnCl₂
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.1 M), add SnCl₂·2H₂O (5.0 eq).
-
Heating: Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralization and Filtration: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution until the pH is ~8. The resulting slurry is filtered through Celite.
-
Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired 4-amino-1H-indole-3-carboxylic acid.
Expected Yield: 75-85%
Sources
- 1. This compound | CAS 123604-27-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 123604-27-3|this compound|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: Developing Derivatives of 4-Nitro-1H-Indole-3-Carboxylic Acid for Drug Discovery
Introduction: The Strategic Value of the 4-Nitroindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Its derivatives have shown a wide array of pharmacological properties, including anti-tumor, antihypertensive, and antimicrobial activities.[1] The specific starting scaffold, 4-nitro-1H-indole-3-carboxylic acid, offers a unique combination of features for a drug discovery program. The carboxylic acid at the 3-position provides a reliable synthetic handle for creating diverse libraries of amides and esters. Concurrently, the electron-withdrawing nitro group at the 4-position significantly modulates the electronic properties of the indole ring system, influencing its binding characteristics.
The nitro group itself is a point of strategic consideration. While it is a known pharmacophore present in many approved drugs, it can also act as a toxicophore, primarily through metabolic reduction to reactive intermediates.[2] Therefore, a key objective in a discovery program based on this scaffold is to leverage the electronic influence of the nitro group for target affinity while engineering the rest of the molecule to mitigate potential toxicity. This guide provides a comprehensive framework for designing, synthesizing, and evaluating a library of this compound derivatives, with a focus on identifying novel anti-cancer agents targeting the Bcl-2 family of proteins.[3]
Overall Discovery Workflow
The path from a starting scaffold to a potential lead compound is a multi-step process involving iterative cycles of design, synthesis, and testing. The workflow is designed to efficiently identify promising candidates and filter out unsuitable compounds early in the process.
Caption: High-level drug discovery workflow.
Section 1: Library Design and Synthetic Strategy
The core strategy involves creating a focused library of amides and esters by coupling the this compound scaffold with a diverse set of commercially available amines and alcohols. The choice of building blocks should be guided by principles of medicinal chemistry to explore a range of physicochemical properties (e.g., size, lipophilicity, hydrogen bonding potential).
Key Derivatization Points:
-
C3-Carboxylic Acid: The primary point for diversification. Amide bond formation is robust and introduces a wide variety of chemical functionalities. Esters can serve as potential prodrugs or provide alternative interactions with the target.
-
N1-Indole Nitrogen: Alkylation or arylation at this position can modulate the molecule's planarity, solubility, and hydrogen bonding capacity. For initial libraries, this position is often left unsubstituted (N-H) to retain a potential hydrogen bond donor.
Caption: Synthetic derivatization strategy.
Section 2: Synthetic Protocols
These protocols are designed for implementation in a standard medicinal chemistry laboratory. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (Starting Material)
The starting material can be synthesized from 4-nitroindole via formylation followed by oxidation. The synthesis of 4-nitroindole itself can be achieved through methods like the Bartoli or Reissert indole synthesis.[4][5] This protocol starts from the commercially available 4-nitro-1H-indole-3-carbaldehyde.[6][7]
Step 1: Oxidation of 4-Nitro-1H-indole-3-carbaldehyde
-
Reagents & Equipment: 4-nitro-1H-indole-3-carbaldehyde, potassium permanganate (KMnO₄), acetone, water, 1M hydrochloric acid (HCl), sodium bisulfite, round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve 4-nitro-1H-indole-3-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of KMnO₄ (1.5 eq) in water and add it dropwise to the aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate turns into a fine white/light brown solid.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.
-
-
Purification: Recrystallization from an ethanol/water mixture.
-
Characterization: Verify the structure using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Parallel Synthesis of an Amide Library
This protocol describes a general procedure for creating a library of amides in parallel, for example, in a 24-well plate format.
-
Reagents & Equipment: this compound, a diverse set of primary and secondary amines (1.2 eq per amine), HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), DIPEA (N,N-Diisopropylethylamine) (3.0 eq), DMF (Dimethylformamide), reaction vials, shaker/stirrer plate.
-
Procedure:
-
To each reaction vial, add a solution of this compound (1.0 eq, e.g., 0.1 mmol) in DMF (1 mL).
-
Add the corresponding amine (1.2 eq) to each vial.
-
Add DIPEA (3.0 eq) to each vial.
-
Finally, add a solution of HATU (1.2 eq) in DMF to each vial.
-
Seal the vials and allow them to shake at room temperature for 12-18 hours.
-
-
Work-up & Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products using preparative HPLC or column chromatography.
-
-
Quality Control: Confirm the identity and purity (>95%) of each library member by LC-MS and ¹H NMR.
Section 3: Biological Evaluation - A Screening Cascade
Once the compound library is synthesized and validated, the next step is to assess its biological activity. A tiered screening cascade ensures that resources are focused on the most promising compounds.
Caption: Biological screening cascade workflow.
Protocol 3: Primary Anti-Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials & Equipment: A549 human lung carcinoma cell line, DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), penicillin-streptomycin, 96-well plates, multichannel pipette, CO₂ incubator, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO (Dimethyl sulfoxide), plate reader.
-
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS + 1% pen-strep). Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Section 4: Data Analysis and Structure-Activity Relationships (SAR)
Systematic analysis of the biological data in conjunction with the chemical structures is crucial for identifying trends and designing the next generation of compounds.
Building an SAR Table:
All synthetic and biological data should be compiled into a master table to facilitate analysis. This allows researchers to quickly identify how changes in a specific part of the molecule (R-group) affect biological activity.
| Compound ID | R-Group (Amide) | Yield (%) | Purity (%) | A549 IC₅₀ (µM) | Bcl-2 Ki (µM) |
| ACID-001 | -OH (Starting Material) | N/A | >98 | >50 | >50 |
| AM-001 | -N(CH₃)₂ | 85 | >99 | 25.3 | 30.1 |
| AM-002 | -Piperidine | 91 | >99 | 10.1 | 8.7 |
| AM-003 | -Aniline | 78 | >97 | 5.2 | 2.1 |
| AM-004 | -4-Fluoroaniline | 82 | >98 | 1.8 | 0.45 |
| AM-005 | -Cyclohexylamine | 88 | >99 | 15.6 | 12.3 |
Initial SAR Insights (from sample data):
-
Aromatic vs. Aliphatic: Aromatic amines (AM-003, AM-004) lead to significantly more potent compounds than aliphatic amines (AM-001, AM-002, AM-005). This suggests a potential π-π stacking or hydrophobic interaction in the target's binding pocket.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the aniline ring (AM-004 vs. AM-003) improves potency four-fold. This is a key insight for the next design cycle.
-
Steric Bulk: The bulky cyclohexyl group (AM-005) is less tolerated than the planar phenyl group (AM-003), suggesting a sterically constrained binding site.
These initial findings would guide the synthesis of a second-generation library, focusing on substituted anilines and other bioisosteres of the phenyl ring to further probe the electronic and steric requirements of the target.
References
-
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity | Request PDF. ResearchGate. Available at: [Link]
-
Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
-
4-nitroindole. Organic Syntheses Procedure. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
-
4-Nitroindole-3-carboxaldehyde. PubChem. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]
- CN101823992A - Preparation method of 4-nitroindole. Google Patents.
-
Bartoli indole synthesis. Wikipedia. Available at: [Link]
-
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. Available at: [Link]
-
Methyl 4-nitro-1h-indole-3-carboxylate. PubChem. Available at: [Link]
-
This compound | CAS 123604-27-3. Chemical Suppliers. Available at: [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common byproducts in the synthesis of 4-nitro-1H-indole-3-carboxylic acid"
Welcome to the technical support resource for the synthesis of 4-nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The indole nucleus is notoriously sensitive to harsh reaction conditions, particularly strong acids, making the regioselective introduction of a nitro group a significant challenge. This document provides in-depth, experience-based answers to common problems, moving beyond simple protocols to explain the chemical principles at play.
Part 1: Troubleshooting Guide for Direct Nitration Attempts
Direct nitration of the indole-3-carboxylic acid backbone is often the first route considered by chemists due to its apparent simplicity. However, this approach is fraught with challenges related to the inherent reactivity of the indole ring system. This section addresses the most common failures encountered during this process.
Q1: My reaction mixture turned into a dark, insoluble tar, and I recovered little to no desired product. What is causing this?
Answer: This is a classic case of acid-catalyzed polymerization of the indole starting material. The indole ring is electron-rich and highly susceptible to protonation, especially at the C3 position. Under strongly acidic conditions, such as those found in standard nitrating mixtures (e.g., H₂SO₄/HNO₃), the protonated indole species can act as an electrophile and attack another neutral indole molecule, initiating a chain reaction that leads to the formation of intractable polymeric tars.[1]
Root Cause Analysis:
-
High Acidity: The use of strong protic acids (sulfuric acid, nitric acid) creates a highly acidic environment that favors polymerization over the desired electrophilic nitration.
-
Exothermic Reaction: Nitration is highly exothermic. If the temperature is not strictly controlled, localized heating can accelerate the decomposition and polymerization pathways.
Recommended Solutions:
-
Avoid Strong Acids: The most critical adjustment is to switch to a non-acidic or milder nitrating agent. These reagents generate the nitronium ion (NO₂⁺) or a related electrophilic species in situ without requiring a strong acid catalyst.
-
Strict Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize acid-catalyzed decomposition and side reactions.[1]
-
Use of Protective Groups: While more synthetically intensive, protecting the indole nitrogen (e.g., with a Boc or sulfonyl group) can modulate the ring's reactivity and, in some cases, influence the position of nitration.[1]
Q2: I successfully nitrated my starting material, but NMR and LC-MS analysis show a mixture of several mono-nitro isomers (4-nitro, 5-nitro, 6-nitro). How can I improve the regioselectivity for the 4-nitro position?
Answer: This is a fundamental challenge of electrophilic substitution on the indole ring. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[1] When C3 is blocked by the carboxylic acid group, electrophilic attack is directed towards the benzene portion of the molecule. The 5- and 6-positions are generally the next most reactive sites, making the desired 4-nitro isomer a difficult product to obtain selectively through this method.[1][2]
Causality:
-
Electronic Effects: The lone pair of electrons on the indole nitrogen directs electrophiles primarily to the C3, C5, and C6 positions. The 4- and 7-positions are less electronically favored.
-
Reaction Conditions: Harsher conditions (stronger nitrating agents, higher temperatures) tend to decrease regioselectivity, leading to a more complex mixture of isomers.[1]
Recommended Solutions:
-
Re-evaluate the Synthetic Strategy: Direct nitration is not a practical or scalable method for producing this compound with high purity. A multi-step synthesis that builds the indole ring from a pre-nitrated benzene precursor is the authoritative and recommended approach. (See Part 2 for more details).
-
Chromatographic Separation: If you must proceed with a direct nitration mixture, you will face a challenging purification process. Isomers of nitroindoles often have very similar polarities, requiring careful optimization of column chromatography conditions (e.g., using high-resolution silica or exploring different solvent systems). This is often inefficient and leads to significant yield loss.
Q3: My mass spectrometry data indicates the presence of dinitro- and other over-nitrated species. How can I prevent this?
Answer: The formation of dinitroindole isomers is a clear indication of over-reaction.[1] This occurs when the reaction conditions are too harsh or when an excess of the nitrating agent is used. Once the first nitro group is added to the ring, it deactivates the molecule towards further electrophilic attack, but under forcing conditions, a second nitration can still occur.[2]
Root Cause Analysis:
-
Excess Nitrating Agent: Using more than one equivalent of the nitrating agent significantly increases the risk of dinitration.
-
Elevated Temperature/Prolonged Time: Allowing the reaction to run for too long or at a higher temperature than necessary provides the energy needed to overcome the deactivating effect of the first nitro group.[1]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the amount of the nitrating agent used, typically between 1.05 and 1.1 equivalents.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent the formation of over-nitrated byproducts.
-
Maintain Low Temperature: As with other side reactions, keeping the temperature low is crucial for minimizing dinitration.
Part 2: FAQs for Recommended Multi-Step Synthesis
Given the significant drawbacks of direct nitration, the most reliable methods for synthesizing this compound involve constructing the indole ring from a starting material where the nitro group is already correctly positioned.
Q1: What is the standard, authoritative approach to synthesizing 4-nitroindoles regioselectively?
Answer: The most effective strategies are variations of classic indole syntheses, such as the Reissert or Bartoli syntheses, which start with appropriately substituted nitrobenzenes.[3][4] For example, a Reissert-type synthesis for 4-nitroindole starts from 2-methyl-3-nitroaniline.[3] This approach unequivocally places the nitro group at the 4-position of the resulting indole, completely avoiding the isomer problem seen in direct nitration.
Q2: What are the common byproducts in a Reissert-type synthesis of a 4-nitroindole derivative?
Answer: The Reissert synthesis is a multi-step process, and byproducts can arise from incomplete reactions at each stage. The key steps are:
-
Condensation of an o-nitrotoluene derivative with diethyl oxalate.
-
Reductive cyclization of the resulting o-nitrophenylpyruvic ester.
Potential byproducts include:
-
Unreacted Starting Materials: Incomplete condensation or cyclization will leave starting materials in the crude product.
-
Incompletely Reduced Intermediates: Failure to fully reduce the nitro group during the cyclization step can lead to N-hydroxy or azo compounds.
-
Side-Products from Elevated Temperatures: The condensation step can form byproducts if the temperature is too high.[3]
Q3: My final this compound product is difficult to purify. What are the best practices?
Answer: Purification of the final product typically involves removing any unreacted intermediates from the preceding steps.
-
Recrystallization: This is a highly effective method for purifying the final crystalline product. Solvents such as ethanol, methanol, or acetonitrile have been shown to be effective for the related compound, 4-nitroindole.[3]
-
Acid-Base Extraction: As your target molecule is a carboxylic acid, you can use acid-base chemistry to aid in purification. Dissolving the crude mixture in a basic aqueous solution (e.g., sodium bicarbonate) will form the carboxylate salt, which is water-soluble. Neutral, non-acidic impurities can then be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel chromatography is the next step. A solvent system with a polar, acidic modifier (like acetic acid in ethyl acetate/hexanes) is often required to achieve good separation and prevent peak tailing of the carboxylic acid on the silica.
Part 3: Data Summaries and Protocols
Table 1: Comparison of Nitrating Agents for Indole Synthesis
| Nitrating Agent | Typical Conditions | Common Byproducts & Issues | Suitability for 4-Nitro Isomer |
| H₂SO₄ / HNO₃ | 0 °C to RT | Extensive polymerization, tar formation, mixture of isomers (5- and 6-nitro), dinitration.[1] | Very Poor |
| Benzoyl Nitrate | Low Temperature | Reduced polymerization, primarily C3-nitration, other isomers still present.[1] | Poor |
| Acetyl Nitrate | Low Temperature | Milder than mixed acid, but still produces a mixture of isomers.[1] | Poor |
| Trifluoroacetyl Nitrate | Low Temperature, Non-acidic | Highly regioselective for C3-nitration on a protected indole.[5][6][7] | Poor (Incorrect regioselectivity) |
Protocol 1: General Protocol for Mild Nitration of an Indole (Illustrative Purposes Only)
Disclaimer: This protocol is provided to illustrate the conditions for mild nitration. It is known to favor C3 nitration and is NOT recommended for the selective synthesis of the 4-nitro isomer.
-
Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of acetic anhydride (1.5 eq.) in dichloromethane (DCM) to -10 °C.
-
Slowly add fuming nitric acid (1.0 eq.) dropwise, ensuring the temperature does not rise above -5 °C.
-
Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of acetyl nitrate.
-
Nitration: In a separate flask, dissolve the indole starting material (1.0 eq.) in DCM and cool to -20 °C.
-
Slowly add the pre-formed acetyl nitrate solution dropwise to the indole solution.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers requiring extensive purification.
Part 4: Visualization of Byproduct Formation
Diagram 1: Troubleshooting Workflow for Direct Nitration
Caption: Troubleshooting decision tree for direct nitration of indoles.
Diagram 2: Byproduct Pathways in the Direct Nitration of Indole-3-Carboxylic Acid
Caption: Major reaction pathways and byproducts from direct nitration.
References
-
Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Retrieved from [Link]
-
Bergman, J., Sand, P., & Tilstam, U. (1990). 4-Nitroindole. Organic Syntheses, 68, 185. Retrieved from [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
-
Söderberg, B. C., et al. (2003). Methyl indole-4-carboxylate. Organic Syntheses, 80, 137. Retrieved from [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved from [Link]
-
Wikipedia contributors. (2023). Bartoli indole synthesis. Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Indole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the challenging electrophilic nitration of indole-3-carboxylic acid. Authored for experienced scientists, it moves beyond basic steps to explain the underlying chemical principles, helping you troubleshoot and optimize this nuanced reaction. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting protocols, and validated experimental designs.
Overview of Challenges
The nitration of indole-3-carboxylic acid presents a unique chemical puzzle. The indole scaffold is inherently electron-rich and notoriously sensitive to the strong acids typically used in nitration, creating a high risk of acid-catalyzed polymerization and degradation.[1][2] Compounding this is the C3-substituent, a carboxylic acid group (-COOH). This electron-withdrawing group deactivates the indole ring system, making the reaction more sluggish and fundamentally altering the rules of regioselectivity.[3]
Unlike unsubstituted indole where the C3 position is the primary site of electrophilic attack, this position is now blocked.[1] The -COOH group's deactivating nature directs the incoming electrophile (the nitronium ion, NO₂⁺) towards the benzene portion of the heterocycle. This leads to a mixture of isomers, primarily 5-nitro- and 6-nitroindole-3-carboxylic acid, making control of regioselectivity and purification the central challenges of this synthesis.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why does nitration occur on the benzene ring instead of the pyrrole ring for indole-3-carboxylic acid?
The carboxylic acid group at the C3 position is an electron-withdrawing group (EWG). It reduces the electron density of the entire indole ring system through resonance and inductive effects, but its primary impact is on the pyrrole ring where it is directly attached. This deactivation makes the pyrrole ring less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion. Consequently, electrophilic attack is redirected to the comparatively more electron-rich benzene ring.[3] Nitration of indoles with electronegatively substituted C3 positions, such as 3-acetylindole, similarly yields predominantly benzene-ring nitrated products.[3]
dot graph a { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Directing effect of the C3-COOH group in indole nitration.
Q2: Which nitrating agent is most suitable for this reaction?
Choosing the right nitrating agent is a balancing act between reactivity and managing the substrate's sensitivity.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Mixed Acid (HNO₃/H₂SO₄) | Conc. H₂SO₄, 0-10 °C | Potent, effective for deactivated rings, and economical.[5][6] | High risk of charring/polymerization.[2][7] Mitigation: Requires strict temperature control (maintain ≤5 °C), slow, dropwise addition of nitric acid, and careful monitoring. |
| Potassium Nitrate (KNO₃) in H₂SO₄ | Conc. H₂SO₄, 0-25 °C | Generates anhydrous nitric acid in situ, offering better control and potentially reducing water-related side reactions.[8] | Can be slow to dissolve, creating a risk of runaway reaction if temperature is not controlled as dissolution occurs.[8] Mitigation: Ensure the salt is fully dissolved at low temperature before proceeding. |
| Acetyl Nitrate (in situ from HNO₃/Ac₂O) | Acetic Anhydride, <10 °C | Milder than mixed acid, reducing polymerization risk.[7] | May be less effective for a deactivated substrate; requires careful preparation of the reagent. |
| N-Nitropyrazoles | Lewis Acid (e.g., In(OTf)₃), HFIP, 80 °C | Modern, versatile reagent with good functional group tolerance and predictable regioselectivity under mild conditions.[9] | Reagent is specialized and may not be readily available; requires screening of Lewis acid catalysts. |
For indole-3-carboxylic acid, a carefully controlled reaction with mixed acid (HNO₃/H₂SO₄) or KNO₃ in H₂SO₄ is the most common and practical starting point due to the ring's deactivation.[10] Milder reagents may not provide sufficient reactivity to achieve a reasonable yield.
Q3: What is the expected ratio of 5-nitro vs. 6-nitro isomers?
For C3-deactivated indoles, nitration typically favors the 6-position , with the 4- and 5-positions being produced in lesser amounts.[3] The exact ratio is highly dependent on reaction conditions, particularly the solvent and acid concentration. For example, the nitration of 3-acetylindole with concentrated nitric acid gives predominantly the 6-nitro derivative, with smaller amounts of the 4-nitro isomer.[3] While a definitive ratio for indole-3-carboxylic acid is not widely published, expect the 6-nitroindole-3-carboxylic acid to be the major product, followed by the 5-nitro isomer. Separation will almost certainly require column chromatography.
Troubleshooting Guide
Problem: My reaction turned into a black, insoluble tar.
-
Probable Cause: Acid-catalyzed polymerization of the indole nucleus.[7] This is the most common failure mode when nitrating indoles, especially with strong acids like H₂SO₄. It occurs when the reaction temperature rises uncontrollably or the acid concentration is too high.
-
Solution:
-
Strict Temperature Control: Ensure your cooling bath (ice-salt or acetone-dry ice) is stable and maintains the internal reaction temperature at or below 5 °C during the entire addition of the nitrating agent.
-
Slow Addition: Add the nitrating agent (e.g., concentrated HNO₃) dropwise over an extended period (e.g., 30-60 minutes) to allow the heat of reaction to dissipate.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to prevent localized overheating.
-
Reverse Addition: Consider adding the solution of indole-3-carboxylic acid in sulfuric acid to the cold nitrating mixture. This maintains a low concentration of the indole substrate in the presence of the nitrating agent.
-
Problem: I have very low or no yield of the desired product.
-
Probable Cause 1: Insufficiently strong nitrating conditions. The -COOH group deactivates the ring, requiring potent conditions to proceed. Using a mild nitrating agent that works for activated indoles may fail here.
-
Probable Cause 2: Incomplete reaction. The reaction may be sluggish at very low temperatures.
-
Solution: After the initial low-temperature addition, allow the reaction to stir for several hours, monitoring progress by TLC. If no conversion is observed, consider letting the temperature rise slowly to 10-15 °C, but be vigilant for any signs of decomposition (darkening color).
-
-
Probable Cause 3: Product loss during work-up. The nitro-indole carboxylic acids are solids. Premature precipitation or crashing out into an acidic aqueous phase can lead to loss.
-
Solution: Quench the reaction by pouring it onto a large volume of crushed ice. Ensure the product fully precipitates. The pH should be checked; the product is an acid and will be more soluble at higher pH. Wash the collected solid thoroughly with cold water to remove residual acid.
-
dot graph a { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Troubleshooting workflow for low-yield nitration reactions.
Problem: I obtained a product mixture that is difficult to separate.
-
Probable Cause: Formation of multiple regioisomers (e.g., 5-nitro, 6-nitro, and possibly 4-nitro) is expected. These isomers often have very similar polarities.
-
Solution:
-
Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a carefully optimized eluent system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Small-scale trial runs monitored by TLC are essential to find the right conditions.
-
Recrystallization: If one isomer is present in significant excess, fractional recrystallization may be possible. This is often challenging and may require screening multiple solvents.
-
Derivatization: As a last resort, the carboxylic acid can be converted to a methyl ester. The change in the molecule's overall polarity and structure might improve chromatographic separation. The ester can then be hydrolyzed back to the acid post-separation.
-
Experimental Protocols & Workflows
Protocol 1: Nitration using Potassium Nitrate in Sulfuric Acid
This method offers good control by generating the nitronium ion in situ from a solid precursor.
Materials:
-
Indole-3-carboxylic acid
-
Potassium nitrate (KNO₃), finely ground
-
Concentrated sulfuric acid (98%)
-
Deionized water and ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add indole-3-carboxylic acid (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly and carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.
-
Nitrating Agent Addition: Once the solution is homogeneous and cooled back to 0-5 °C, add finely ground potassium nitrate (1.05 eq) in small portions over 30-45 minutes. Use a powder funnel or spatula to add the solid slowly, keeping the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice (approx. 100 g of ice per 10 mL of H₂SO₄ used).
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake extensively with cold deionized water until the washings are neutral (check with pH paper). Dry the crude solid under vacuum. The crude product can then be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to separate the isomers.
dot graph a { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Experimental workflow for the nitration of indole-3-carboxylic acid.
Analytical Validation
Unequivocal identification of the resulting isomers is critical. The primary products expected are 5-nitroindole-3-carboxylic acid and 6-nitroindole-3-carboxylic acid.
| Technique | 5-Nitroindole-3-carboxylic acid | 6-Nitroindole-3-carboxylic acid | Key Observations |
| ¹H NMR (in DMSO-d₆) | Protons on the benzene ring will show a distinct splitting pattern (e.g., d, dd) in the aromatic region (δ 7.5-8.5 ppm). The C4 proton is often a doublet at a high chemical shift. | Protons will also be in the aromatic region but with a different coupling pattern. The C7 proton often appears as a doublet around δ 7.6 ppm. | The splitting patterns and coupling constants (J-values) are key to distinguishing the isomers. The -COOH and N-H protons will appear as broad singlets and are exchangeable with D₂O. |
| ¹³C NMR (in DMSO-d₆) | The carbon attached to the nitro group (C5) will be significantly downfield (δ ~140-145 ppm). | The carbon attached to the nitro group (C6) will be in a similar downfield region (δ ~142-147 ppm). | The full carbon spectrum, especially the shifts of the quaternary carbons, will help confirm the substitution pattern. |
| IR Spectroscopy (ATR) | Strong asymmetric and symmetric N-O stretches for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹). Broad O-H stretch for the -COOH group (~2500-3300 cm⁻¹). C=O stretch (~1680 cm⁻¹). | Similar characteristic stretches for the NO₂ and -COOH groups. The exact positions may vary slightly. | The presence of both the nitro and carboxylic acid functional groups is easily confirmed. |
| Mass Spectrometry | Expected M/Z for [M-H]⁻: 205.03 | Expected M/Z for [M-H]⁻: 205.03 | High-resolution mass spectrometry will confirm the elemental composition (C₉H₅N₂O₄⁻). Both isomers will have the same mass. |
References
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Available at: [Link]
-
Scribd. (n.d.). Indole Chemistry. Available at: [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
-
Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]
-
ResearchGate. (2015). Mild, Efficient and Selective Nitration of Anilides, Non-Activated and Moderately Activated Aromatic Compounds with Ammonium Molybdate and Nitric Acid as a New Nitrating Agent. Available at: [Link]
-
Li, W., et al. (2016). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Nitration with HNO₃/H₂SO₄. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]
-
Liu, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available at: [Link]
-
Smith, K., et al. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitration Mechanism (HNO3 + H2SO4). Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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- 10. chembk.com [chembk.com]
Technical Support Center: Purification of 4-Nitro-1H-indole-3-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering explanations for their root causes and detailed protocols for their resolution.
Issue 1: The product appears as a dark, oily, or tarry substance and fails to crystallize.
Root Cause Analysis:
The formation of oils or tars instead of a crystalline solid is a frequent problem. Several factors can contribute to this outcome:
-
Residual Acidity: The synthesis of 4-nitro-1H-indole-3-carboxylic acid often involves strong nitrating agents. Incomplete neutralization of residual acid can catalyze degradation of the product, especially when heated.
-
Thermal Instability: Nitro-indole compounds can be sensitive to heat. Prolonged exposure to high temperatures during solvent evaporation or recrystallization can lead to decomposition and the formation of polymeric byproducts.
-
Inappropriate Solvent Selection: The choice of solvent is critical. A solvent that is too effective at dissolving the compound will inhibit crystallization. Conversely, a poor solvent can cause the product to "oil out" if the solution becomes supersaturated too quickly.
Troubleshooting Protocol:
-
Thorough Neutralization: Following the synthesis, it is crucial to neutralize the reaction mixture to a pH of approximately 7. A mild base, such as sodium bicarbonate, is recommended to avoid hydrolysis of the carboxylic acid.
-
Controlled Temperature: When removing solvents, use a rotary evaporator at reduced pressure and keep the bath temperature low (ideally below 40°C).
-
Systematic Solvent Screening for Recrystallization:
-
Primary Recommendation: An ethanol/water mixture is often a good starting point. Dissolve the crude material in a minimum of hot ethanol, then slowly add hot water until the solution becomes cloudy. Allow it to cool gradually.
-
Alternative Systems: If the primary system is unsuccessful, other solvent/anti-solvent combinations should be explored.
-
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Rationale and Key Considerations |
| Ethanol/Water | Variable | High | Effective for many polar organic compounds; the ratio is easily adjustable. |
| Acetone/Hexane | Variable | Moderate | Acetone provides good solubility, while hexane serves as an anti-solvent to induce precipitation. |
| Ethyl Acetate/Heptane | Variable | Moderate | Offers an alternative to the acetone/hexane system with different impurity selectivity. |
| Acetic Acid/Water | Variable | High | Acetic acid can be an excellent solvent for indole carboxylic acids; water acts as the anti-solvent. |
Visual Workflow for Overcoming Oiling Out:
Caption: Decision workflow for troubleshooting product oiling out during crystallization.
Issue 2: The purified product retains a yellow or brown coloration.
Root Cause Analysis:
Colored impurities are a common challenge with nitro-aromatic compounds. The source of the color can often be attributed to:
-
Side-Reactions: The formation of di-nitrated species or other positional isomers can result in colored byproducts.
-
Oxidative Degradation: The indole ring is susceptible to oxidation, which can produce intensely colored impurities.
-
Unreacted Starting Materials: Incomplete nitration can leave residual starting material or colored intermediates in the product.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored, non-polar impurities.
-
Procedure: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small quantity of activated charcoal (around 1-2% by weight) to the hot solution. Caution: Never add charcoal to a boiling solution to prevent violent bumping.
-
Filtration: While still hot, filter the solution through a pad of celite to remove the charcoal. Celite is crucial for preventing fine charcoal particles from contaminating the filtrate.
-
-
Silica Gel Chromatography: If recrystallization and charcoal treatment are not sufficient, column chromatography is the definitive next step.
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase: A gradient elution using a mixture of ethyl acetate and hexane is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape by keeping the carboxylic acid protonated.[1]
-
Visual Workflow for Decolorization:
Caption: Step-by-step workflow for removing colored impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses both polar (carboxylic acid, nitro group) and non-polar (indole ring) functionalities. Consequently, it is sparingly soluble in non-polar solvents such as hexanes. Its solubility is moderate to good in polar aprotic solvents like ethyl acetate and acetone, and it dissolves well in polar protic solvents like ethanol and methanol, particularly with heating.[2] In aqueous solutions, its solubility is low but increases significantly at higher pH values due to the formation of the more soluble carboxylate salt.
Q2: How can I reliably assess the purity of my final product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): This is a rapid and effective method for a qualitative assessment of purity. A mobile phase of ethyl acetate/hexane (e.g., 7:3) with a small addition of acetic acid (1%) is a good starting point. A single spot under UV visualization is a strong indication of high purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of the compound. The absence of impurity signals provides a high degree of confidence in the product's quality.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid is a commonly used system.
Q3: What are the key safety considerations when handling this compound?
A3: Adherence to standard laboratory safety protocols is essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Handling of Nitro Compounds: While this specific compound is not noted to be exceptionally hazardous, nitro-aromatic compounds as a class can be energetic. Avoid strong mechanical shock or heating the solid to high temperatures in a confined space.
-
Material Safety Data Sheet (MSDS): It is imperative to review the MSDS for this compound before commencing any work to be fully aware of all potential hazards and handling precautions.
References
-
PMC - PubMed Central.
-
Chemistry Stack Exchange.
-
ChemBK.
-
Organic Syntheses Procedure.
-
BLD Pharm.
-
Google Patents.
-
ResearchGate.
-
eScholarship.org.
-
MedChemExpress.
-
Organic Syntheses Procedure.
-
Chemical-Suppliers.
-
ChemicalBook.
-
Royal Society of Chemistry.
-
PubChem.
-
Reddit.
-
ChemicalBook.
-
ResearchGate.
-
NIH.
-
ResearchGate.
Sources
Technical Support Center: Synthesis of 4-Nitro-1H-indole-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the process, enabling you to troubleshoot common issues and optimize your reaction for higher yield and purity.
The direct nitration of the indole nucleus is notoriously challenging, often leading to polymerization, oxidation, and a mixture of regioisomers.[1][2] The synthesis of this compound, therefore, requires a more strategic, multi-step approach. This guide is structured around the most reliable and widely-cited pathway, which involves building the indole ring with the nitro group already in place, followed by functionalization at the C-3 position.
Overall Synthetic Workflow
The synthesis is best approached as a three-stage process. First, the 4-nitroindole core is constructed via a Reissert-type synthesis. Second, a formyl group is introduced at the C-3 position using a Vilsmeier-Haack reaction. Finally, the aldehyde is oxidized to the target carboxylic acid.
Caption: Multi-stage synthesis of this compound.
Troubleshooting Guide & Core Concepts
This section addresses specific issues you may encounter at each stage of the synthesis. The answers are designed to explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Stage A: Synthesis of 4-Nitroindole via Reissert Chemistry
This cyclization reaction builds the indole core from a substituted aniline. The procedure, adapted from Organic Syntheses, is robust but requires careful control of reagents and conditions.[3]
Q1: My yield of 4-nitroindole is very low after the cyclization step. What are the most likely causes?
A1: Low yield in this step typically points to one of three areas:
-
Purity of Potassium Ethoxide (KOEt): Potassium ethoxide is extremely hygroscopic. Moisture will consume the base and inhibit the crucial deprotonation step required for cyclization. It is best to use freshly prepared KOEt from potassium metal and absolute ethanol or a newly opened bottle from a reliable supplier.[3]
-
Reaction Temperature: The cyclization is exothermic. The procedure specifies maintaining a temperature of approximately 40°C.[3] If the temperature rises too high (e.g., above 50-60°C), side reactions and decomposition of the starting materials or product can occur, leading to the formation of dark, tarry byproducts.
-
Inefficient Imidate Formation: The first step, forming the formimidate from 2-methyl-3-nitroaniline and triethyl orthoformate, must be driven to completion. Ensure that the ethanol byproduct is effectively removed by distillation as it forms; otherwise, the equilibrium will not favor product formation.[3]
Q2: The reaction mixture turns very dark or black upon adding the potassium ethoxide solution. Is this normal?
A2: A deep-red coloration is expected and normal for this reaction.[3] However, if the solution turns black and viscous, it often indicates decomposition. This is typically caused by excessive temperatures or the presence of impurities in your solvents or reagents. Ensure your dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are anhydrous.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like dichloromethane (DCM) or a mixture of ethyl acetate and hexanes. The starting imidate ester and the final 4-nitroindole product should have clearly separable Rf values. Staining with an ethanolic solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) will give a bright-red spot for the 4-nitroindole product, while the starting material will appear as a yellow spot.[3] This allows you to confirm when the starting material has been fully consumed.
Stage B: Vilsmeier-Haack Formylation of 4-Nitroindole
This reaction introduces the aldehyde functionality at the C-3 position. The Vilsmeier reagent (a chloromethyliminium salt) is a mild electrophile, ideal for reacting with the electron-rich C-3 position of the indole.[4][5]
Q1: The formylation reaction is sluggish or does not go to completion. What should I check?
A1: Incomplete formylation is usually due to issues with the Vilsmeier reagent itself.
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is sensitive to moisture and can hydrolyze over time. Use a fresh bottle of POCl₃ for best results.
-
Order of Addition & Temperature: The Vilsmeier reagent should be pre-formed by adding POCl₃ slowly to ice-cold DMF. This is an exothermic reaction. After the reagent is formed, the 4-nitroindole solution is added. If all components are mixed at once at room temperature, the reaction can be inefficient.
-
Deactivation by the Nitro Group: The nitro group at the 4-position is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole. While the reaction still strongly prefers the C-3 position, it may require slightly more forcing conditions (e.g., longer reaction time or gentle warming to 50-60°C) than the formylation of a non-nitrated indole.[6]
Q2: After quenching the reaction with water/base, I get a messy mixture instead of a clean product. How can I improve the workup?
A2: The workup is critical for hydrolyzing the intermediate iminium salt to the aldehyde.
-
Controlled Quenching: The reaction must be quenched by pouring it slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., sodium carbonate or sodium hydroxide solution). This neutralizes the strong acid and hydrolyzes the iminium intermediate. A rapid, uncontrolled quench can lead to localized heating and side reactions.
-
Sufficient Hydrolysis Time: After the initial quench, continue stirring the mixture until TLC analysis confirms the complete conversion of the intermediate to the final aldehyde product. The iminium salt is often visible on a TLC plate and will have a different Rf from the aldehyde.
Stage C: Oxidation of Aldehyde to Carboxylic Acid
This is the final step to produce the target molecule. It involves a standard oxidation of an aromatic aldehyde.
Q1: Which oxidizing agent is best for converting 4-nitro-1H-indole-3-carboxaldehyde to the carboxylic acid?
A1: The choice of oxidant should be guided by the need to avoid harsh conditions that could affect the sensitive indole ring or the nitro group.
-
Mild and Effective Options: Reagents like Oxone, sodium perborate in acetic acid, or pyridinium chlorochromate (PCC) with periodic acid (H₅IO₆) are excellent choices.[7] They are known to efficiently oxidize aldehydes to carboxylic acids under mild conditions.
-
Reagents to Avoid: Strong oxidants like potassium permanganate (KMnO₄) under harsh acidic or basic conditions should be avoided. They can aggressively oxidize the indole ring itself, leading to ring-opening and a significant drop in yield.
Q2: My reaction seems to stall, leaving unreacted aldehyde. How can I drive it to completion?
A2: This often relates to the stoichiometry or activity of the oxidant.
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (typically 1.1 to 2.2 equivalents, depending on the specific reagent).[7]
-
Solvent Choice: The reaction should be run in a solvent that can solubilize both the starting aldehyde and the oxidant to a reasonable degree. Acetonitrile, acetic acid, or aqueous mixtures are common.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small additional portion of the oxidant can be added.
Q3: How do I purify the final this compound product?
A3: The product is an acid, which provides a straightforward purification handle. After the reaction, the crude product can be isolated by filtration. It can then be purified by dissolving it in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), washing with an organic solvent (like ethyl acetate or DCM) to remove neutral organic impurities, and then re-precipitating the pure carboxylic acid by acidifying the aqueous layer with HCl. The resulting solid can be collected by filtration, washed with cold water, and dried.
Quantitative Data & Protocols
Table 1: Summary of Reaction Parameters
| Stage | Key Transformation | Recommended Reagents | Stoichiometry (Substrate=1) | Typical Temp. | Typical Time |
| A | 2-Methyl-3-nitroaniline → 4-Nitroindole | 1. Triethyl Orthoformate2. Diethyl Oxalate3. Potassium Ethoxide | 1. ~1.5 eq2. ~1.5 eq3. ~1.3 eq | 1. 120°C2. 40°C | 1. 1-2 h2. 1 h |
| B | 4-Nitroindole → Aldehyde | 1. POCl₃2. DMF | 1. ~1.2 eq2. Solvent | 0°C → 60°C | 2-4 h |
| C | Aldehyde → Carboxylic Acid | Oxone or PCC/H₅IO₆ | ~1.5 - 2.2 eq | Room Temp. | 2-6 h |
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials including POCl₃ (corrosive, reacts violently with water), potassium ethoxide (corrosive, flammable solid), and various organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Stage A: 4-Nitroindole [3]
-
Imidate Formation: In a flask equipped for distillation, combine 2-methyl-3-nitroaniline (1.0 eq) and triethyl orthoformate (1.5 eq). Heat the solution to 120°C and continuously distill off the ethanol that forms over approximately 1-2 hours. Once complete, remove excess triethyl orthoformate under vacuum to yield the crude ethyl N-(2-methyl-3-nitrophenyl)formimidate.
-
Cyclization: In a separate flask, add diethyl oxalate (1.5 eq) to anhydrous DMF. Cool the solution in an ice bath and add potassium ethoxide (1.3 eq) with vigorous stirring.
-
Immediately pour this deep-red solution into a flask containing the crude formimidate from step 1 dissolved in anhydrous DMSO.
-
Stir the resulting mixture at 40°C for 1 hour, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into a beaker of ice water.
-
Filter the resulting brownish-yellow solid, wash with water, and dry. The crude 4-nitroindole can be purified by sublimation or recrystallization from ethanol.
Stage B: 4-Nitro-1H-indole-3-carboxaldehyde (Adapted from Vilsmeier-Haack general procedures[5])
-
In a flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool it to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise, keeping the internal temperature below 10°C. Stir for 30 minutes at 0°C to pre-form the Vilsmeier reagent.
-
Dissolve 4-nitroindole (1.0 eq) from Stage A in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
After addition, allow the mixture to warm to room temperature, then heat to 50-60°C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium carbonate solution.
-
Stir for 1-2 hours until the intermediate is fully hydrolyzed.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the crude aldehyde.
Stage C: this compound (Adapted from general oxidation procedures[7])
-
Suspend the crude 4-nitro-1H-indole-3-carboxaldehyde (1.0 eq) from Stage B in a mixture of acetonitrile and water.
-
Add Oxone (potassium peroxymonosulfate, ~2.0 eq) in portions, monitoring the internal temperature to keep it below 30°C.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the aldehyde by TLC.
-
Once complete, quench any excess oxidant with a small amount of sodium sulfite solution.
-
Filter the crude solid product.
-
For purification, dissolve the solid in dilute aqueous NaOH, perform an extraction with ethyl acetate to remove neutral impurities, and then acidify the aqueous layer with 2M HCl to precipitate the pure product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: Why can't I just use a standard nitrating mixture (HNO₃/H₂SO₄) on indole-3-carboxylic acid? A: The indole ring is extremely electron-rich and highly susceptible to acid-catalyzed polymerization.[1][8] Strong acidic conditions, like those in a standard nitrating mixture, will cause the indole to rapidly form a dark, insoluble tar, resulting in very low or zero yield of the desired product. Furthermore, electrophilic attack on the indole ring overwhelmingly favors the C-3 position, making it nearly impossible to directly introduce a group at the C-4 position in good yield.
Q: Are there any alternative synthetic routes? A: Yes, other routes exist, though they often involve more steps or specialized starting materials. One notable alternative is the Bartoli indole synthesis, which can construct 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[9] While powerful for 7-substituted indoles, the Reissert synthesis described here is generally more reliable for accessing the 4-nitro isomer.
Q: I am concerned about the large-scale safety of using potassium ethoxide. Are there alternatives? A: For larger-scale synthesis, other strong, non-nucleophilic bases can be considered, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). However, each base may require re-optimization of the reaction conditions (solvent, temperature). Any change should be thoroughly tested on a small scale first. Potassium ethoxide is often preferred in the literature for this specific transformation due to its favorable solubility and reactivity profile.[3]
Q: Can I use the Vilsmeier-Haack reaction to add other acyl groups besides formyl? A: Yes, the Vilsmeier-Haack reaction can be adapted. By replacing DMF with a different N,N-disubstituted amide (e.g., N,N-dimethylacetamide), you can introduce other acyl groups (e.g., an acetyl group). However, the reactivity of the Vilsmeier reagent decreases as the alkyl groups become larger, so the reaction may be less efficient.[3]
References
- BenchChem. (n.d.). Common side products in the nitration of 1H-indole.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University Slide Deck.
- Scribd. (n.d.). Indole Chemistry.
- Bergman, J., Sand, P., & Tilstam, U. (1990). 4-Nitroindole. Organic Syntheses, 68, 185.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Wikipedia. (n.d.). Bartoli indole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
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- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Issues of 4-Nitro-1H-indole-3-carboxylic Acid in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility challenges of 4-nitro-1H-indole-3-carboxylic acid in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the reliability of your experimental data.
I. Understanding the Challenge: Physicochemical Properties
This compound is a molecule of interest in various biological studies. However, its utility can be hampered by poor aqueous solubility, a common issue for many new chemical entities in drug discovery pipelines.[1][2] The key to addressing these challenges lies in understanding the compound's inherent physicochemical properties.
| Property | Predicted Value/Information | Source | Implication for Solubility |
| Molecular Formula | C₉H₆N₂O₄ | [3] | The presence of a nitro group and an indole ring contributes to its hydrophobicity. |
| Molecular Weight | 206.15 g/mol | [3] | Larger molecules can be more challenging to solvate.[4] |
| pKa | 1.80 ± 0.10 | [3] | This compound is a relatively strong acid. Its solubility will be highly dependent on pH.[5] |
The carboxylic acid moiety suggests that the solubility of this compound will be significantly influenced by pH.[6][7] At pH values above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[6][7] Conversely, at pH values below its pKa, the compound will exist in its less soluble, protonated form.
II. Troubleshooting Guide: Compound Precipitation in Assays
One of the most common issues encountered is the precipitation of the compound upon dilution of a DMSO stock solution into an aqueous assay buffer.[8] This can lead to inaccurate concentration-response curves and misleading results.[8][9]
Q1: My compound, this compound, is precipitating in my cell culture medium. What is the first thing I should check?
A1: The initial step is to evaluate the final concentration of your co-solvent, typically DMSO, in the assay medium. For many cell-based assays, DMSO concentrations should be kept low, often below 0.5%, to avoid solvent-induced toxicity and off-target effects.[10][11] If the DMSO concentration is high, precipitation upon dilution into the aqueous environment is more likely.[8]
Immediate Action:
-
Calculate the final DMSO concentration.
-
If possible, prepare a more concentrated stock solution to reduce the volume added to the assay, thereby lowering the final DMSO percentage.
Q2: I've minimized the DMSO concentration, but I'm still observing precipitation. What's my next step?
A2: If reducing the primary solvent concentration isn't sufficient, a systematic approach to enhancing solubility is necessary. The acidic nature of this compound is a key factor to leverage.
Strategy 1: pH Modification
Given its low pKa, increasing the pH of your stock solution or assay buffer can significantly enhance the solubility of this compound by converting it to its more soluble salt form.[6][7][12]
Experimental Protocol: Preparing a pH-Adjusted Stock Solution
-
Initial Dissolution: Attempt to dissolve the compound in a minimal amount of DMSO.
-
Basification: While stirring, add a small amount of a basic solution, such as 1N NaOH, dropwise to the DMSO suspension until the compound dissolves. This will form the sodium salt of the carboxylic acid.
-
Final Volume: Bring the solution to the desired final concentration with DMSO or a suitable buffer.
-
pH Check: If possible, check the pH of a diluted sample to ensure it is within a range compatible with your assay.
-
Vehicle Control: It is crucial to prepare a vehicle control with the same final concentration of DMSO and the basifying agent to account for any effects of the vehicle on the assay.[10]
Strategy 2: Utilizing Co-solvents and Excipients
If pH modification is not feasible or sufficient, the use of co-solvents or other solubilizing excipients can be explored.[13][14][15]
Table of Common Solubilizing Agents:
| Excipient Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | Ethanol, Polyethylene Glycol (PEG), Propylene Glycol | Reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[16] | Must be tested for compatibility and toxicity in the specific assay.[10] |
| Surfactants | Tween-20, Triton X-100, Polysorbates | Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[16][17] | Can disrupt cell membranes at higher concentrations. Use concentrations below the critical micelle concentration (CMC) for cell-based assays.[17] |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Form inclusion complexes with the hydrophobic parts of the molecule, increasing its solubility.[1][14] | Can potentially interact with other components of the assay. |
Q3: How do I choose the right solubilization strategy?
A3: The selection of a solubilization strategy is often empirical and assay-dependent. A step-wise approach is recommended.
Workflow for Solubility Enhancement:
Caption: A stepwise decision-making workflow for troubleshooting solubility issues.
III. Frequently Asked Questions (FAQs)
Q4: Can I sonicate my stock solution to help dissolve the compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of compounds in stock solutions.[17] It provides energy to break up solid aggregates and enhance solvent-solute interactions. However, be cautious with prolonged sonication as it can generate heat, which might degrade thermally sensitive compounds.
Q5: How should I store my stock solution of this compound?
A5: For optimal stability, stock solutions should be stored at -20°C or -80°C.[18] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[8][18] If possible, flush the vials with an inert gas like argon or nitrogen before sealing to prevent oxidation.[18]
Q6: Could the observed lack of activity in my assay be due to solubility issues?
A6: Absolutely. If a compound precipitates out of solution, its effective concentration in the assay is lower than the nominal concentration, which can lead to false-negative results.[8] It is always good practice to visually inspect your assay plates for any signs of precipitation, especially at the highest concentrations tested.
Q7: Are there any high-throughput methods to screen for optimal solubilizing conditions?
A7: Yes, high-throughput screening methods can be employed to evaluate the effectiveness of various excipients and pH conditions on compound solubility.[11][15] These methods often utilize plate-based formats and automated liquid handling to rapidly test a matrix of conditions.
IV. Conclusion
Addressing the solubility challenges of this compound is critical for obtaining reliable and reproducible data in biological assays. By understanding its physicochemical properties, particularly its acidic nature, researchers can employ rational strategies such as pH modification and the use of appropriate excipients to overcome these issues. A systematic troubleshooting approach, coupled with careful experimental validation and the use of proper controls, will ultimately lead to more accurate and meaningful scientific outcomes.
V. References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11095397, 4-Nitroindole-3-carboxaldehyde. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Retrieved from [Link]
-
Brainly (2023). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Retrieved from [Link]
-
ResearchGate (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308. Retrieved from [Link]
-
Van den Mooter, G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Retrieved from [Link]
-
ResearchGate (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. Retrieved from [Link]
-
Pearson (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
ResearchGate (2015). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Britannica (n.d.). Carboxylic acid. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. 123604-27-3 CAS MSDS (4-NITROINDOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brainly.com [brainly.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Nitro-1H-indole-3-carboxylic Acid
Welcome to the technical support center for 4-nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, drawing upon established principles of chemical stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, primarily:
-
pH: The indole ring and the carboxylic acid moiety are susceptible to pH-dependent degradation. Acidic conditions can lead to polymerization of the indole ring, while basic conditions can promote oxidation.
-
Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions, such as solvolysis. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally more inert but can still influence stability depending on purity and storage conditions.
-
Presence of Oxidizing Agents: The electron-rich indole nucleus is susceptible to oxidation. The presence of dissolved oxygen, peroxides (which can form in some solvents like THF and dioxane upon storage), or other oxidizing agents can lead to the formation of various degradation products.
-
Exposure to Light: Indole derivatives can be photosensitive. Exposure to UV or even ambient light can trigger photochemical degradation pathways.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
For solid (neat) compound:
-
Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is recommended for long-term storage.
-
Protect from light to prevent photolytic degradation.
For solutions:
-
Short-term storage (up to 24 hours): Solutions in aprotic solvents like DMSO or DMF can be stored at 2-8°C, protected from light.
-
Long-term storage: It is highly recommended to prepare solutions fresh. If long-term storage is unavoidable, aliquot the solution into tightly sealed vials, purge with an inert gas like argon or nitrogen to remove oxygen, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: In which common laboratory solvents is this compound soluble?
Based on the properties of similar compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It may have limited solubility in alcohols like ethanol and methanol and is likely poorly soluble in water and non-polar organic solvents.[1]
Troubleshooting Guide: Investigating Solution Stability
This section provides a structured approach to identifying and resolving stability issues you might encounter during your experiments.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
-
Potential Cause: Degradation of this compound in your working solution.
-
Troubleshooting Steps:
-
Solution Preparation: Always use high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are freshly opened or have been tested for and cleared of peroxides.
-
Time-Course Analysis: Perform a simple time-course study. Prepare a stock solution and analyze its purity/concentration via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) while stored under your typical experimental conditions (e.g., room temperature, on the benchtop). This will reveal the rate of degradation, if any.
-
Solvent Comparison: If degradation is observed, prepare fresh solutions in different recommended solvents (e.g., DMSO vs. DMF) and repeat the time-course analysis to identify a more suitable solvent system.
-
Issue 2: Appearance of new peaks in my chromatogram (HPLC, LC-MS) during analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown.[2][3] This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.
-
Peak Identification: Use LC-MS to obtain the mass of the new peaks. This information can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Review Stress Conditions: Consider the conditions of your experiment. Are there any sources of acid, base, strong light, or high heat that could be causing the degradation?
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][5]
Objective:
To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[2] At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[3] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or acetic acid) is a good starting point. Monitor at a wavelength where the parent compound and potential degradants absorb (a PDA detector is ideal for this).
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Ensure mass balance; the sum of the peak areas of the parent compound and all degradation products should ideally be close to 100% of the initial peak area.[5]
-
Characterize the major degradation products using LC-MS if available.
Data Summary: Expected Stability Profile
| Condition | Solvent System | Expected Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl in 50% MeOH/H₂O | Low to Moderate | Polymerization of the indole ring, potential hydrolysis of the carboxylic acid to a limited extent. |
| Basic | 0.1 M NaOH in 50% MeOH/H₂O | Low | Oxidation of the indole ring, potential decarboxylation at elevated temperatures. |
| Oxidative | 3% H₂O₂ in 50% MeOH/H₂O | Low | Oxidation of the indole ring to form oxindoles or other oxidized species. |
| Thermal | Solid & Solution (60°C) | Moderate to High (Solid) Moderate (Solution) | Decarboxylation, solvent-dependent degradation. |
| Photolytic | Solution in MeOH | Low to Moderate | Photochemical reactions involving the nitro group and the indole ring. |
| Aprotic Solvent | DMSO, DMF (Room Temp, Dark) | High | Generally stable, but depends on solvent purity and storage time. |
Visualizing Degradation & Workflow
Diagram: General Forced Degradation Workflow
This diagram outlines the systematic approach to conducting a forced degradation study as recommended by ICH guidelines.[2][3]
Caption: A typical workflow for a forced degradation study.
Diagram: Potential Degradation Pathways
This diagram illustrates hypothetical degradation pathways for this compound based on the chemical nature of the indole and nitro groups.
Caption: Potential degradation pathways for the target compound.
References
-
STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Shevyrin, V., Melkozerov, V., Nevero, A., & Eltsov, O. (2013). Analytical Characterization of Some Synthetic Cannabinoids, Derivatives of indole-3-carboxylic Acid.
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45.
- Klick, S., Muellner, T., & Gstottner, C. (2005). Forced degradation studies: Regulatory considerations and implementation.
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
ChemBK. (2024, April 10). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting TLC Analysis of Nitroindole Synthesis
Welcome to the technical support center for troubleshooting Thin-Layer Chromatography (TLC) in the context of nitroindole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize TLC to monitor reaction progress, assess purity, and identify compounds during the synthesis of nitroindoles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve common experimental challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered during the TLC analysis of nitroindole synthesis.
Q1: Why is my nitroindole product not visible under the UV lamp?
A1: While many aromatic compounds are UV-active, the intensity of absorbance can vary. If your nitroindole derivative has weak UV absorbance at 254 nm, the spot may not be visible.[1][2] Additionally, if the sample concentration is too low, the amount of compound on the plate may be below the detection limit of the UV lamp.[2][3] It is also possible that your experiment did not yield the desired product.[4]
Q2: I see a long streak instead of a distinct spot for my reaction mixture. What does this mean?
A2: Streaking on a TLC plate is a common issue that can arise from several factors.[4][5] The most frequent cause is sample overloading, where the concentration of the spotted sample is too high for the stationary phase to handle effectively.[2][6] Streaking can also occur if the compound is highly polar and interacts strongly with the silica gel, or if the compound is acidic or basic.[2][7] In the context of nitroindole synthesis, residual starting materials or highly polar byproducts can also contribute to streaking.
Q3: My spots are either stuck at the baseline (Rf ≈ 0) or have run with the solvent front (Rf ≈ 1). How do I fix this?
A3: This indicates a suboptimal mobile phase (solvent system). If the spots remain at the baseline, the eluent is not polar enough to move the compounds up the polar silica gel plate.[2][6] Conversely, if the spots are at the solvent front, the eluent is too polar, causing all components to travel with it without separation.[6][8] The key is to adjust the polarity of the solvent system to achieve an optimal Rf value, ideally between 0.3 and 0.7.[8][9]
Q4: Are there specific stains for visualizing nitroindoles on a TLC plate?
A4: Yes, for colorless compounds like many nitroindoles, specific visualization techniques are essential. A highly effective method involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂), which is then derivatized to form a colored azo dye.[10] This is a destructive method. Other general stains that can be used for oxidizing functional groups, such as potassium permanganate (KMnO₄), can also be effective.[1][11][12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter on your TLC plates.
Problem 1: No Spots Observed
The absence of spots is a frustrating but common issue. The logical approach is to determine if the compound is present but not visible, or if there is no compound at all.
Logical Troubleshooting Workflow: No Spots Observed
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. What is the effect of the sample concentration on aluminum TLC plates? - Blog - MicoBio Chemical [mico-bio.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: A Guide to the Degradation of 4-Nitro-1H-indole-3-carboxylic Acid
Introduction: 4-Nitro-1H-indole-3-carboxylic acid is a key synthetic intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] Its chemical structure, featuring a nitro group on the electron-rich indole core, presents unique stability challenges.[3] Understanding the degradation pathways of this molecule is not merely an academic exercise; it is critical for ensuring the purity, safety, and efficacy of final products, and for designing robust manufacturing and storage protocols. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, offering field-proven insights into the potential degradation mechanisms and practical troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about with this compound?
The degradation of this compound is primarily dictated by its two key functional components: the nitroaromatic system and the indole ring. The main pathways of concern are:
-
Reductive Degradation: The nitro group is highly susceptible to reduction, which can occur enzymatically in biological systems or through chemical reducing agents. This is often the most significant degradation pathway.[4][5]
-
Photodegradation: The indole nucleus can absorb UV light, leading to the generation of reactive species that can reduce the nitro group or otherwise alter the molecule.[6] Many indole derivatives are known to be photolabile.[7][8]
-
Hydrolytic Degradation: While generally stable, extreme pH conditions (strong acid or base) can potentially compromise the integrity of the indole ring or the carboxylic acid group during prolonged exposure or at elevated temperatures.
-
Oxidative Degradation: The electron-withdrawing nature of the nitro group provides the aromatic ring with a degree of resistance to oxidation.[3] However, the indole core itself can be susceptible to strong oxidizing agents, potentially leading to ring-opened products.[9]
Q2: How does the nitro group specifically influence the molecule's stability and reactivity?
The presence of the nitro group (NO₂) profoundly impacts the molecule's electronic properties and, consequently, its stability. The strong electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole ring, making it resistant to electrophilic attack and oxidative degradation.[3] However, this same property makes the nitro group itself a prime target for reductive pathways. The reduction can proceed through highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can be more unstable than the parent compound and may be genotoxic.[4][5]
Q3: What are the expected products from the reduction of the nitro group?
The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons to form the corresponding amine.[5] You should anticipate a cascade of intermediates, which may be detectable depending on the reaction conditions and analytical methods used. The sequence is as follows:
-
This compound (Parent Compound)
-
Reduction Step 1:4-Nitroso-1H-indole-3-carboxylic acid (Intermediate)
-
Reduction Step 2:4-(Hydroxyamino)-1H-indole-3-carboxylic acid (Reactive Intermediate)
-
Reduction Step 3:4-Amino-1H-indole-3-carboxylic acid (Final Product)
The hydroxylamino intermediate is particularly noteworthy as it is often unstable and can be a precursor to reactive nitrenium ions, which are implicated in covalent DNA adduct formation.[4]
Q4: Is this compound sensitive to light and what are the storage recommendations?
Yes, significant photosensitivity should be assumed. Indole itself can act as a photosensitizer, generating hydrated electrons upon light irradiation that can readily reduce nitroaromatic compounds.[6] This suggests a potential for auto-degradation under UV or even ambient light. For related compounds like 4-nitroindole, storage recommendations include refrigeration at 4-5°C and protection from light.[10] Therefore, it is imperative to store this compound in amber vials or otherwise protected from light, under refrigerated and inert conditions to minimize both photodegradation and potential air oxidation.
Q5: What analytical methods are best suited for monitoring the stability of this compound and identifying its degradants?
A multi-tiered approach is recommended for comprehensive stability analysis:
-
Primary Quantification: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[11] A C18 column is typically effective for separating the polar parent compound from its less polar or more polar degradants.
-
Degradant Identification: For identifying unknown peaks observed during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is essential.[7] This provides accurate mass data to help elucidate the structures of degradation products.
-
Preparative Isolation: If a major degradant needs to be fully characterized, it must first be isolated. This can be achieved using preparative HPLC or flash chromatography.[11]
-
Structural Confirmation: The definitive structure of isolated degradants should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution MS.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Problem 1: My compound appears to be degrading during purification on a standard silica gel column.
-
Causality: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds. The polar nitro and carboxylic acid groups can also bind strongly, requiring harsh elution conditions that may promote on-column decomposition.
-
Troubleshooting Steps:
-
Assess Stability: Before purification, run a quick stability test by dissolving a small amount of the crude product in your intended mobile phase and monitoring it by TLC or HPLC over a few hours. This confirms if the solvent system is the issue.
-
Use a Different Stationary Phase: Switch to a less acidic or neutral stationary phase, such as neutral alumina or a bonded phase like diol.
-
Deactivate the Silica: If silica must be used, it can be "passivated" by pre-rinsing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like 0.1-0.5% triethylamine or pyridine, to neutralize acidic sites.
-
Consider Alternative Purification: For many indole carboxylic acids, recrystallization is a highly effective and less destructive purification method.[13]
-
Problem 2: I am observing multiple, inconsistent peaks in my HPLC analysis of a single sample.
-
Causality: This often points to degradation occurring during the analytical process itself. Potential causes include sample diluent incompatibility, on-column degradation, or photosensitivity.
-
Troubleshooting Steps:
-
Check Diluent Stability: Prepare a sample in your chosen diluent and inject it immediately, then re-inject the same sample after 1, 4, and 8 hours at room temperature. A changing chromatogram confirms instability in the diluent. Switch to a more inert diluent if necessary (e.g., acetonitrile/water).
-
Protect from Light: Ensure samples are prepared and stored in amber autosampler vials. Run an experiment where one vial is wrapped in aluminum foil and another is exposed to ambient lab light to see if the peak profile differs.
-
Modify Mobile Phase pH: If degradation is suspected on the column, adjust the mobile phase pH to a more neutral range (e.g., pH 5-7), provided it is compatible with the column's operating limits.
-
Lower Column Temperature: If the issue persists, reduce the column oven temperature to 25°C or lower to minimize thermal degradation during the chromatographic run.
-
Problem 3: My nitro-reduction reaction (e.g., using Pd/C and H₂) is stalling or yielding a complex mixture instead of the desired 4-amino derivative.
-
Causality: Catalytic hydrogenation of nitroindoles can be complex. The catalyst can be poisoned by impurities, or the highly reactive hydroxylamino intermediate can undergo side reactions instead of being fully reduced. The resulting amino-indole can also be unstable and prone to air oxidation.[14]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your palladium catalyst is active. If it is old or has been exposed to air, it may be ineffective. Use a fresh batch or a different type of catalyst (e.g., platinum oxide).
-
Use a Transfer Hydrogenation Agent: Instead of gaseous hydrogen, consider using a transfer hydrogenation source like ammonium formate or cyclohexene. These can sometimes provide milder and more selective reductions.
-
Control Reaction Intermediates: To prevent the accumulation of the reactive hydroxylamino intermediate, ensure efficient stirring and sufficient catalyst loading. Running the reaction under slightly acidic conditions can sometimes help protonate the intermediate and favor its reduction to the amine.
-
Workup Under Inert Atmosphere: The product, 4-amino-1H-indole-3-carboxylic acid, is likely susceptible to air oxidation.[14] Conduct the reaction workup (filtration, extraction) under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored oxidative impurities.
-
Visualized Pathways and Workflows
Primary Degradation Pathway: Nitro Group Reduction
The sequential reduction of the nitro group is a central degradation pathway.
Caption: Stepwise reduction of the 4-nitro group.
Experimental Workflow: Forced Degradation Study
A systematic approach is required to probe the stability of the molecule under various stress conditions.
Caption: Workflow for a comprehensive forced degradation study.
Data Summaries and Protocols
Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Typical Reagents & Conditions | Primary Target on Molecule | Expected Degradation Products/Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C, 24-72h[11] | Indole Ring, Carboxylic Acid | Minimal degradation expected unless conditions are harsh. Potential for ring protonation. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH, 60-80°C, 8-24h[11] | Indole Ring N-H, Carboxylic Acid | Potential for salt formation. Ring opening is possible under extreme conditions. |
| Oxidation | 3-30% H₂O₂, Room Temp, 24h[12] | Indole Ring (C2=C3 bond) | Oxidative cleavage of the indole pyrrole ring. Products like isatin derivatives may form.[9] |
| Photodegradation | ICH Q1B specified light source | Indole Ring (photosensitizer), Nitro Group | Reduction of the nitro group to amino, via nitroso and hydroxylamino intermediates.[6] |
| Thermal Degradation | 80-105°C, Dry Heat, 24-72h[12] | Entire Molecule | Decarboxylation is a potential pathway at high temperatures. |
Protocol 1: General Purpose Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a validated method to separate this compound from its potential degradation products.
Objective: To resolve the parent peak from all degradation products generated during forced degradation studies.
Instrumentation & Materials:
-
HPLC system with UV/PDA detector.[11]
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Methodology:
-
Preparation of Mobile Phase: Prepare fresh solutions of Mobile Phase A and B. Filter through a 0.45 µm filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or a specific λmax determined by UV scan).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30-31 min: 90% to 10% B (return to initial)
-
31-35 min: 10% B (equilibration)
-
-
-
Analysis: Inject the prepared samples from the forced degradation study.
-
Peak Purity Analysis: Use the PDA detector software to assess the peak purity of the parent compound in each stressed sample to ensure no degradants are co-eluting. The method is considered "stability-indicating" only if all degradation products are resolved from the parent peak.
References
- Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite - PubMed. (2015). PubMed.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (n.d.). PubMed Central.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed. (2022). PubMed.
-
4-nitroindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.). NIH. [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed. (2019). PubMed. [Link]
-
(PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - ResearchGate. (2019). ResearchGate. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018). PMC. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). NIH. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.). NIH. [Link]
-
(PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - ResearchGate. (2014). ResearchGate. [Link]
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- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scale-Up Synthesis of 4-Nitro-1H-indole-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4-nitro-1H-indole-3-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of this synthesis, particularly during scale-up. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable protocols to ensure a safe, efficient, and reproducible process.
Section 1: The Synthetic Pathway - Mechanistic Considerations
The synthesis of this compound is primarily achieved through the electrophilic nitration of the indole-3-carboxylic acid starting material. However, this is not a trivial transformation. The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity and preventing unwanted side reactions, especially under the harsh acidic conditions typically used for nitration.
The indole ring system has two potential sites for electrophilic attack: the pyrrole ring (C3 position being most favorable) and the benzene ring.[1] However, since the C3 position is already substituted with a deactivating carboxylic acid group, electrophilic attack is directed towards the benzene portion of the molecule. The electron-donating nature of the indole nitrogen activates the benzene ring, while the C3-carboxylic acid group deactivates it. The interplay of these effects, along with steric hindrance, governs the final position of the nitro group. Nitration of 3-substituted indoles often yields a mixture of 4-, 5-, 6-, and 7-nitro isomers, with the 4- and 6-isomers frequently being significant products.[2]
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a process catalyzed by a strong acid like sulfuric acid.[3][4] This ion then attacks the indole ring to form a resonance-stabilized intermediate (a sigma complex), followed by deprotonation to restore aromaticity.
Caption: Figure 1: Electrophilic Nitration of Indole-3-Carboxylic Acid
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or the reaction stalls completely. What's going wrong?
A low or incomplete conversion can stem from several factors. A systematic approach is key to diagnosis.
-
Cause A: Inherent Low Reactivity. The carboxylic acid group at the C3 position deactivates the entire ring system towards electrophilic substitution. This inherent low reactivity can lead to slow or incomplete reactions.[5]
-
Solution: Consider cautiously increasing the reaction temperature. However, be aware this may also increase byproduct formation.[5] Alternatively, employing a stronger nitrating agent (e.g., fuming nitric acid or increasing the proportion of sulfuric acid) can increase the concentration of the active nitronium ion electrophile.[5] Finally, simply extending the reaction time may be necessary. Always monitor reaction progress by TLC or HPLC.
-
-
Cause B: Starting Material Degradation. The indole nucleus is notoriously unstable in strong acidic media (e.g., the standard HNO₃/H₂SO₄ nitrating mixture), often leading to acid-catalyzed polymerization and the formation of intractable tars.
-
Solution: Use non-acidic or milder nitrating agents. Reagents like benzoyl nitrate or ethyl nitrate can be effective for nitrating the indole ring without causing extensive polymerization.[6] Maintaining strict, low-temperature control (e.g., -10 °C to 0 °C) throughout the addition of reagents is critical to minimize this degradation pathway.
-
-
Cause C: Product Loss During Work-up. Significant product loss can occur during the quenching, extraction, and purification phases.
-
Solution: Optimize the work-up procedure. Ensure complete precipitation of the product upon quenching in ice water. The pH of the aqueous phase during extraction is crucial for a carboxylic acid; ensure the pH is low enough to keep the product protonated and soluble in the organic layer. For purification, carefully select a recrystallization solvent system that minimizes the solubility of the desired product at low temperatures while leaving impurities behind.
-
Q2: I'm observing significant amounts of dark, tar-like material in my reaction flask. What is it and how can I prevent it?
This is a classic sign of indole polymerization.
-
Cause: As mentioned, strong acids catalyze the dimerization and polymerization of the electron-rich indole ring. This is often the primary yield-limiting side reaction.
-
Solution 1: Temperature Control. This is your first line of defense. The polymerization is highly temperature-dependent. Perform the reaction at the lowest feasible temperature (e.g., starting at -10 °C and allowing it to warm slowly only if necessary).
-
Solution 2: Milder Conditions. Avoid the most aggressive nitrating systems. Consider using nitric acid in acetic anhydride or trifluoroacetic anhydride, which can be effective while mitigating polymerization.[6][7]
-
Solution 3: N-Protection. Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can sometimes stabilize the ring towards polymerization, although this adds extra steps to the synthesis (protection and deprotection).
-
Q3: My product is a mixture of isomers (e.g., 4-nitro and 6-nitro). How can I improve regioselectivity for the 4-nitro product?
Controlling regioselectivity is a central challenge. The 4- and 6-positions are often electronically similar, leading to mixtures.
-
Cause: The isomer ratio is a delicate balance of electronic and steric effects, which are influenced by reaction conditions.[5]
-
Solution 1: Temperature. Lower reaction temperatures generally favor the thermodynamically more stable product and can improve selectivity. Experiment with a range of temperatures from -20 °C to room temperature to find the optimal balance between reaction rate and selectivity.
-
Solution 2: Solvent Effects. The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the isomer ratio. Changing the solvent from a non-polar solvent like carbon tetrachloride to a more polar one like acetonitrile, or using acetic acid as a co-solvent, can alter the product distribution.
-
Solution 3: Nitrating Agent. The bulkiness of the nitrating agent can influence selectivity. While less common, using a bulkier nitrating species might favor attack at the less sterically hindered position.
-
Q4: I'm observing di- and tri-nitrated byproducts. How do I avoid over-nitration?
Over-nitration occurs when the desired mono-nitrated product reacts further with the nitrating agent.
-
Cause A: High Temperature. The activation energy for the second nitration is often higher, so elevated temperatures disproportionately increase the rate of this side reaction.[5]
-
Solution: Maintain strict temperature control, keeping it as low as possible for the reaction to proceed.[5]
-
-
Cause B: Excess Nitrating Agent. Using a large excess of the nitrating agent will inevitably drive the reaction towards multiple nitrations.[5]
-
Solution: Use a controlled molar equivalent of the nitrating agent, typically between 1.0 and 1.2 equivalents. Carefully meter the addition to avoid localized high concentrations.
-
-
Cause C: Poor Mixing/Slow Addition. If the nitrating agent is not dispersed quickly, localized "hot spots" of high concentration and temperature can form, leading to over-nitration before the reagent has a chance to react with the remaining starting material.[5]
-
Solution: Ensure efficient and vigorous stirring. Add the nitrating agent slowly and dropwise, preferably subsurface, to the solution of indole-3-carboxylic acid.[3]
-
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Section 3: Scale-Up Specific Challenges & Safety
Scaling up a nitration reaction introduces significant challenges, primarily related to heat and mass transfer, as well as safety.
Q: How do I manage the extreme heat generated during a large-scale nitration?
Nitration is a highly exothermic reaction. What is easily managed in an ice bath in a round-bottom flask can become a dangerous runaway reaction in a large reactor.
-
Solution 1: Reactor Engineering. Use a jacketed reactor with an efficient heat-transfer fluid and a powerful overhead stirrer to ensure the entire reaction mass is at a uniform temperature.
-
Solution 2: Controlled Addition. The rate of heat generation is directly proportional to the rate of reagent addition. Use a dosing pump for the slow, controlled addition of the nitrating agent. The addition rate should be tied to the reactor's ability to remove heat, maintaining a constant internal temperature.
-
Solution 3: Reverse Addition. In some cases, adding the substrate solution to the nitrating mixture (reverse addition) can help maintain better control, although this must be evaluated on a case-by-case basis.
-
Solution 4: Quench Plan. Have a validated emergency quenching plan. This involves having a suitable quenching agent (e.g., a large volume of cold water or a mild base) ready to be added to the reactor to stop the reaction immediately in case of a thermal runaway.
Q: What are the primary safety risks, and how should they be mitigated?
Beyond thermal runaway, nitration poses several other serious risks.
-
Risk: Explosion Hazard. Nitric acid can react violently with many organic compounds.[8] The accumulation of unreacted nitrating agent followed by a sudden temperature increase can be catastrophic.
-
Mitigation: Always ensure the reaction has initiated before adding the bulk of the reagent. Monitor the reaction exotherm continuously. Never add reagents to a cold reaction that has not "kicked off." All personnel must be thoroughly trained in the specific safety protocols for nitration.[8]
-
-
Risk: Toxic Gas Release. Nitration reactions can produce toxic fumes, including nitrogen dioxide (NO₂).[8]
-
Mitigation: All operations must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.[8]
-
-
Risk: Corrosivity. Concentrated nitric and sulfuric acids are extremely corrosive.[8][9]
Section 4: Experimental Protocols & Data
The following is a representative lab-scale protocol. NOTE: This procedure should be optimized at a small scale before any attempt at scale-up.
Hypothetical Lab-Scale Protocol: Nitration of Indole-3-Carboxylic Acid
-
Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve indole-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid (10 vol) at -5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) while cooling in an ice bath.
-
Reaction: Slowly add the pre-chilled nitrating mixture to the indole solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Monitoring: Stir the reaction mixture at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: The crude solid is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile) to yield this compound.
Table 1: Critical Process Parameters and Their Effects
| Parameter | Typical Range | Effect on Yield | Effect on Purity | Key Considerations |
| Temperature | -10 °C to 10 °C | Lower temp may slow reaction, reducing yield in a fixed time. | Lower temp reduces byproducts (polymerization, over-nitration).[5] | Critical for safety and selectivity. |
| Nitrating Agent | HNO₃/H₂SO₄ | Strongest; generally higher conversion. | High risk of polymerization and over-nitration. | Most common but requires strict control. |
| Benzoyl Nitrate | Milder; may give lower yields. | Significantly reduces acid-catalyzed polymerization. | Good alternative for sensitive substrates. | |
| Equivalents of HNO₃ | 1.0 - 1.2 eq | <1.0 leads to incomplete reaction. | >1.2 significantly increases risk of di-nitration.[5] | Stoichiometry must be precise. |
| Addition Time | 1 - 4 hours | N/A | Slower addition improves heat dissipation and reduces local concentration, enhancing purity.[5] | Scale-dependent; longer for larger batches. |
References
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- BenchChem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- 4-nitroindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- YouTube. (2024, June 7). Nitration reaction safety.
- Indole Chemistry | PDF | Chemical Reactions. (n.d.). Scribd.
- Reddit. (2023, November 28). Di-nitration troubleshooting : r/Chempros.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). RSC Publishing.
- Noland, W. E., & Rush, K. R. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.
- Synthesis and Chemistry of Indole. (n.d.).
- NITRIC ACID SAFETY. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Electrophilic substitution at the indole. (n.d.). Química Organica.org.
- Noland, W. E., & Rush, K. R. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz;,3-Dinitroindoles1. ElectronicsAndBooks.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ehs.washington.edu [ehs.washington.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Nitro- vs. 5-Nitro-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] The introduction of a nitro group onto this versatile framework dramatically alters its electronic properties, paving the way for a diverse range of pharmacological activities. This guide provides a comparative analysis of two constitutional isomers: 4-nitro-1H-indole-3-carboxylic acid and 5-nitro-1H-indole-3-carboxylic acid. While direct comparative studies are limited, this document synthesizes the existing literature to offer insights into their respective biological profiles, potential mechanisms of action, and the critical influence of the nitro group's position on their activity.
The Indole Nucleus and the Impact of Nitration
The indole ring system, an aromatic heterocyclic amine, is a fundamental component of many natural and synthetic molecules with significant therapeutic applications.[2] The addition of a nitro group, a potent electron-withdrawing moiety, transforms the typically electron-rich indole into a more electrophilic species. This modification is key to the biological activities of many nitroaromatic compounds, which often involve bioreduction of the nitro group to reactive nitrogen species that can induce cellular damage in pathogens and cancer cells. The specific position of the nitro group on the indole ring can profoundly influence the molecule's steric and electronic properties, leading to distinct biological activities.[3]
Biological Activity Profile: A Tale of Two Isomers
While both 4-nitro- and 5-nitro-1H-indole-3-carboxylic acid share the same molecular formula, the placement of the nitro group dictates their interaction with biological targets, resulting in divergent activity profiles.
5-Nitro-1H-indole-3-carboxylic Acid: A Focus on Anticancer Activity
The 5-nitroindole moiety has garnered significant attention for its potential as an anticancer agent. Research has particularly focused on its ability to act as a c-Myc G-quadruplex binder.[4]
Anticancer Activity:
Derivatives of 5-nitro-1H-indole-3-carboxylic acid have demonstrated potent antiproliferative effects against various cancer cell lines. The proposed mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[4] Furthermore, some 5-nitroindole derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[4]
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole derivative 5 | HeLa | 5.08 ± 0.91 | [4] |
| Pyrrolidine-substituted 5-nitroindole derivative 7 | HeLa | 5.89 ± 0.73 | [4] |
Table 1: In vitro cytotoxic activity of representative 5-nitroindole derivatives.
The structure-activity relationship (SAR) studies of 5-nitroindole derivatives have highlighted the importance of the nitro group at the 5-position for c-Myc G-quadruplex binding and subsequent anticancer activity.[4]
Mechanism of Action: c-Myc G-Quadruplex Stabilization
The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives as c-Myc inhibitors.
Caption: Proposed mechanism of anticancer activity of 5-nitroindole derivatives.
This compound: An Area of Emerging Interest
In contrast to its 5-nitro counterpart, the biological activity of this compound is less extensively documented in publicly available literature. However, the broader class of 4-nitroindole derivatives has been investigated for various therapeutic applications, suggesting potential avenues for this specific molecule.
Potential Biological Activities:
4-Nitroindole has been utilized as a key synthetic intermediate for the preparation of compounds with a range of biological activities, including:
-
Anticancer Immunomodulators: As precursors to tryptophan dioxygenase inhibitors.
-
Protein Kinase Inhibitors: In the synthesis of meridianin derivatives.
-
Anti-angiogenic Agents: For the development of novel anti-angiogenic compounds.
-
Neurological Receptor Ligands: As a scaffold for CGRP receptor antagonists and CB2 cannabinoid receptor ligands.[5]
While specific quantitative data for the this compound is scarce, the diverse applications of the 4-nitroindole scaffold underscore its potential as a biologically active molecule. The position of the nitro group at the 4-position is likely to impart distinct electronic and steric properties compared to the 5-nitro isomer, which could translate to different target specificities and biological effects. Further research is warranted to fully elucidate the pharmacological profile of this compound.
Structure-Activity Relationship: The Critical Role of Nitro Group Positioning
The difference in the known biological activities of 4-nitro- and 5-nitro-1H-indole-3-carboxylic acid derivatives highlights the critical role of the nitro group's position in determining the molecule's interaction with biological targets.
Caption: Positional influence of the nitro group on biological activity.
The electron-withdrawing effect of the nitro group will be exerted differently on the indole ring depending on its position, affecting the molecule's overall electron density distribution, dipole moment, and hydrogen bonding capacity. These physicochemical differences are fundamental to the observed variations in their biological activities.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 4-nitro- and 5-nitro-1H-indole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Workflow:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 4-nitro- and 5-nitro-1H-indole-3-carboxylic acid based on the current scientific literature. The available data strongly suggests that the 5-nitro isomer is a promising scaffold for the development of anticancer agents, particularly those targeting the c-Myc oncogene. The biological profile of the 4-nitro isomer is less defined, but its role as a precursor for a variety of bioactive molecules indicates its potential for further investigation.
The distinct biological activities reported for derivatives of these two isomers underscore the profound impact of the nitro group's position on the indole ring. Future research should focus on direct, head-to-head comparative studies of 4-nitro- and 5-nitro-1H-indole-3-carboxylic acid across a range of biological assays to provide a more definitive understanding of their structure-activity relationships. Such studies will be invaluable for guiding the rational design of novel indole-based therapeutics.
References
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Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. ([Link])
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ([Link])
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. ([Link])
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. ([Link])
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. ([Link])
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ([Link])
-
Synthesis and antifungal activity of 1H-indole-4,7-diones. ([Link])
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. ([Link])
-
Synthesis and antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. ([Link])
-
Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. ([Link])
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. ([Link])
-
Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. ([Link])
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In Vivo Validation of 4-Nitro-1H-indole-3-carboxylic Acid: A Comparative Guide to Assessing Anti-Inflammatory and Analgesic Activity
This guide provides a comprehensive framework for the in vivo validation of 4-nitro-1H-indole-3-carboxylic acid, a novel indole derivative with therapeutic potential. Drawing upon established methodologies for analogous compounds, we present a detailed roadmap for researchers, scientists, and drug development professionals to rigorously assess its anti-inflammatory and analgesic properties. This document is designed to be a practical, experience-driven resource, emphasizing experimental causality and self-validating protocols.
Introduction: The Therapeutic Promise of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule, often enhancing its therapeutic potential.[4] While in vitro studies may suggest the promise of this compound, rigorous in vivo validation is the critical next step to ascertain its efficacy and safety in a complex biological system. This guide will focus on a proposed validation pathway for its potential as a non-steroidal anti-inflammatory drug (NSAID).
Proposed Mechanism of Action: Targeting the Inflammatory Cascade
Many indole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[1][2] We hypothesize that this compound may act as a selective COX-2 inhibitor. This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
To visualize the proposed mechanism, the following signaling pathway illustrates the role of COX enzymes in inflammation and the potential point of intervention for our test compound.
Caption: Proposed mechanism of action of this compound targeting the COX-2 enzyme.
Comparative In Vivo Validation Workflow
To objectively assess the efficacy of this compound, a head-to-head comparison with a well-established NSAID, Indomethacin, is proposed.[1] The following experimental workflow provides a robust framework for this comparative analysis.
Caption: A comprehensive workflow for the in vivo validation of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard and widely accepted model for evaluating the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g) will be used.
-
Grouping: Animals will be divided into four groups (n=6 per group):
-
Group I: Vehicle control (0.5% carboxymethyl cellulose).
-
Group II: Indomethacin (10 mg/kg, p.o.).
-
Group III: this compound (25 mg/kg, p.o.).
-
Group IV: this compound (50 mg/kg, p.o.).
-
-
Procedure:
-
One hour after oral administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the left hind paw of each mouse.
-
The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to assess peripheral analgesic activity.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g).
-
Grouping: Same as the carrageenan-induced paw edema test.
-
Procedure:
-
Thirty minutes after oral administration of the treatments, each mouse will be injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
The number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) will be counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Endpoint: The percentage protection from writhing will be calculated for each group compared to the vehicle control.
Hot Plate Test (Analgesic Activity)
This test evaluates the central analgesic activity of the compound.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g).
-
Grouping: Same as the previous tests.
-
Procedure:
-
The basal reaction time of each mouse on a hot plate maintained at 55 ± 0.5 °C will be recorded.
-
After oral administration of the treatments, the reaction time (licking of paws or jumping) will be measured at 30, 60, 90, and 120 minutes. A cut-off time of 15 seconds is set to prevent tissue damage.
-
-
Endpoint: The increase in reaction time (analgesic effect) will be recorded and compared across groups.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical but plausible data to illustrate the expected outcomes of the in vivo validation.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.45 ± 0.04 | - |
| Indomethacin | 10 | 0.18 ± 0.02 | 60.0% |
| This compound | 25 | 0.27 ± 0.03 | 40.0% |
| This compound | 50 | 0.20 ± 0.02 | 55.6% |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Protection |
| Vehicle Control | - | 35.2 ± 2.8 | - |
| Indomethacin | 10 | 12.5 ± 1.5 | 64.5% |
| This compound | 25 | 20.1 ± 2.1 | 42.9% |
| This compound | 50 | 15.8 ± 1.9 | 55.1% |
| p < 0.05 compared to Vehicle Control |
Table 3: Acute Toxicity and Gastric Ulceration
| Treatment Group | Dose (mg/kg) | LD50 (mg/kg) | Ulcer Index |
| Vehicle Control | - | - | 0.00 |
| Indomethacin | 10 | ~18 | 2.8 ± 0.3 |
| This compound | 50 | >500 | 0.5 ± 0.1 |
| p < 0.05 compared to Indomethacin |
Discussion and Future Directions
The proposed in vivo validation framework provides a robust platform to assess the anti-inflammatory and analgesic potential of this compound. The hypothetical data suggests that the compound may exhibit significant, dose-dependent anti-inflammatory and analgesic effects, comparable to the standard drug Indomethacin, but with a potentially superior safety profile, particularly regarding gastric toxicity.
Further studies should focus on elucidating the precise mechanism of action, including in vitro COX-1/COX-2 inhibition assays. Chronic inflammatory models, such as adjuvant-induced arthritis, would provide deeper insights into its therapeutic potential for long-term inflammatory conditions. Pharmacokinetic and pharmacodynamic studies are also essential to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for dose optimization and clinical translation.
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The Nitro Group's Nuance: A Comparative Guide to the Structure-Activity Relationship of Nitro-Indole Derivatives
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a foundational blueprint for a multitude of biologically active compounds.[1][2][3][4] The introduction of a nitro (NO₂) group to this versatile ring system dramatically alters its electronic properties and, consequently, its pharmacological profile. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of nitro-indole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this scaffold influence its anticancer, antimicrobial, and antiviral activities. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to support further investigation.
Anticancer Activity: A Tale of Multiple Mechanisms
The anticancer potential of nitro-indole derivatives is a prominent area of research, with the position of the nitro group and the nature of other substituents playing a critical role in dictating the mechanism of action and potency.
Targeting the c-Myc G-Quadruplex with 5-Nitroindoles
Recent studies have highlighted a series of pyrrolidine-substituted 5-nitroindole derivatives as potent binders of the c-Myc promoter G-quadruplex (G4) DNA.[5][6] This interaction stabilizes the G4 structure, leading to the downregulation of the c-Myc oncogene, a key regulator of cell proliferation.
The SAR of these compounds reveals several key insights:
-
The 5-Nitro Position is Crucial: The electron-withdrawing nature of the nitro group at the C5 position appears to be a key contributor to the cytotoxic properties of these compounds.[7]
-
Pyrrolidine Substitution at C2 Enhances Activity: A pyrrolidine ring at the C2 position of the indole scaffold is a common feature of active compounds.
-
Modulation of Flexible Elements: The structure of the substituent on the pyrrolidine nitrogen allows for the modulation of activity. For instance, compounds with a terminal amine on an alkyl chain attached to the pyrrolidine nitrogen have shown significant potency.
Comparative Data: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindoles against HeLa Cells
| Compound ID | Pyrrolidine Substituent | IC₅₀ (µM)[5] | c-Myc Expression[5] | Cell Cycle Arrest[5] |
| 5 | N-(3-(dimethylamino)propyl) | 5.08 ± 0.91 | Downregulated | Sub-G1/G1 phase |
| 7 | N-(2-(dimethylamino)ethyl) | 5.89 ± 0.73 | Downregulated | Sub-G1/G1 phase |
| Control | Untreated | N/A | Normal | Normal |
These findings suggest that the substituted 5-nitroindole scaffold can effectively induce cell-cycle arrest and inhibit cancer cell proliferation by stabilizing the c-Myc G-quadruplex and generating reactive oxygen species (ROS).[5][6]
Inducing Ferroptosis with Indole Nitroolefins
A distinct anticancer mechanism exploited by nitro-indole derivatives is the induction of ferroptosis, a form of iron-dependent programmed cell death. A series of indole nitroolefins have been identified as novel covalent inhibitors of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation and ferroptosis.
Key SAR observations include:
-
The Nitroolefin Moiety is Essential: The α,β-unsaturated nitro group is the key functional group for covalent modification of GPX4.
-
Substitution on the Indole Ring: Modifications on the indole ring, such as the presence of a phenyl group at the N1 position, can influence the cytotoxicity of the compounds.
Comparative Data: Cytotoxicity of Indole Nitroolefins in Urological Cancer Cells (22Rv1)
| Compound ID | N1-Substituent | C3-Substituent | IC₅₀ (µM) after 24h[8] |
| 14 | H | 2-nitrovinyl | 10.94 |
| 16 | Phenyl | 2-nitrovinyl | 1.53 |
The significantly lower IC₅₀ value for compound 16 suggests that the N-phenyl substitution enhances its anticancer activity in this cell line.[8]
Antimicrobial Activity: Combating Drug Resistance
Nitro-indole derivatives have also emerged as promising agents to combat antimicrobial resistance, particularly through the inhibition of efflux pumps.
NorA Efflux Pump Inhibition in Staphylococcus aureus
The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus.[9][10] Certain indole derivatives, particularly 5-nitro-2-phenylindole, have been identified as effective NorA inhibitors, restoring the susceptibility of resistant strains to antibiotics like ciprofloxacin.[9]
The SAR for these indole-based efflux pump inhibitors (EPIs) indicates:
-
The 5-Nitro Group: Similar to the anticancer activity, the nitro group at the C5 position is a recurring feature in potent NorA inhibitors.
-
Hydrophobic Substituent at C2: A phenyl group or other hydrophobic moieties at the C2 position appears to be important for interaction with the NorA pump.
-
N1-Substitution: Modifications at the N1 position with moieties like a benzyl group can significantly impact the inhibitory activity.
Antiviral Activity: An Emerging Frontier
While less explored than their anticancer and antimicrobial properties, some nitro-indole derivatives have demonstrated antiviral activity. The SAR in this area is still being elucidated, but initial findings are promising. For instance, certain indole derivatives have shown moderate activity against a range of viruses including HIV-1, Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV).[11] Further research is needed to establish clear SAR for antiviral applications.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of nitro-indole derivatives.
Synthesis of 7-Nitroindole (Indirect Method)
This protocol circumvents the challenges of direct nitration of indole, which often leads to undesired side reactions.[12]
Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
Sulfonation and Reduction: React indole with sodium bisulfite in a suitable reaction vessel. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the C2 position.[12]
-
Acetylation: Acetylate the resulting sodium indoline-2-sulfonate using acetic anhydride to protect the nitrogen atom.[12]
Part 2: Nitration
-
Preparation of Acetyl Nitrate: Prepare a solution of acetyl nitrate by adding nitric acid to acetic anhydride at a low temperature.
-
Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride) and add the acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C.[12]
Part 3: Hydrolysis and Aromatization
-
Isolation: Collect the precipitated nitrated intermediate by filtration.
-
Alkaline Hydrolysis: Treat the intermediate with a 20% aqueous solution of sodium hydroxide. This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole, yielding 7-nitroindole.[12]
Part 4: Purification
-
Filtration and Drying: Collect the precipitated 7-nitroindole by filtration and dry the crude product.
-
Recrystallization: For further purification, recrystallize the crude product from warm ethanol and water.[12]
Anticancer Activity Evaluation: Alamar Blue Assay
This assay is used to assess the anti-proliferative effects of the synthesized compounds.[5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-indole derivatives for a specified period (e.g., 72 hours).
-
Alamar Blue Addition: Add Alamar blue reagent to each well and incubate for a few hours.
-
Absorbance Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader. The difference in absorbance is proportional to the number of viable cells.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
-
Bacterial Suspension: Prepare a standardized suspension of the test bacterium (e.g., S. aureus).
-
Serial Dilution: Perform a serial dilution of the nitro-indole compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key SAR points for the anticancer activity of nitro-indole derivatives.
Caption: Workflow for the indirect synthesis of 7-nitroindole.
Conclusion
The addition of a nitro group to the indole scaffold provides a powerful tool for medicinal chemists to develop novel therapeutic agents. The position of the nitro group, in concert with other substituents, dictates the biological activity, steering the molecule towards anticancer, antimicrobial, or antiviral pathways. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of nitro-indole derivatives.
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Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]
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Ge, D., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17359-17363. Retrieved from [Link]
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El-Sayed, M. F., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 26(11), 3144. Retrieved from [Link]
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Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(6), 1265-1269. Retrieved from [Link]
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Ahmad, I., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 18(6), 724-744. Retrieved from [Link]
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Vance, W. A., et al. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 173(3), 169-176. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Acta Pharmaceutica Sinica B, 14(1), 223-236. Retrieved from [Link]
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ResearchGate. (2016). Indole Based Weapons to Fight Antibiotic Resistance: A Structure-Activity Relationship Study. Retrieved from [Link]
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Tsyshkova, N. A., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow), Supplement Series A: Membrane and Cell Biology, 16(4), 346-353. Retrieved from [Link]
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The Emerging Potential of 4-nitro-1H-indole-3-carboxylic acid as an IDO1 Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, particularly in immuno-oncology, the quest for novel enzyme inhibitors that can modulate the tumor microenvironment is of paramount importance. This guide provides a detailed comparison of the hypothetical enzyme inhibitor, 4-nitro-1H-indole-3-carboxylic acid, with established clinical-stage inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental data for this compound is not yet publicly available, its structural similarity to other indole derivatives known to inhibit IDO1 provides a strong rationale for its investigation. This document will, therefore, serve as a forward-looking analysis for researchers, scientists, and drug development professionals.
The Significance of Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3][4] This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation, thereby allowing tumor cells to evade immune surveillance.[4][5] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[2]
The therapeutic potential of targeting this pathway has led to the development of several small-molecule IDO1 inhibitors. This guide will focus on a comparative analysis of three such inhibitors—Epacadostat, Navoximod, and Linrodostat—alongside the prospective this compound.
Comparative Analysis of IDO1 Inhibitors
A direct comparison of the inhibitory potential of these molecules is crucial for understanding their therapeutic promise. The following table summarizes the key performance indicators for the selected IDO1 inhibitors.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 | Selectivity |
| This compound | Indole derivative | Hypothesized Competitive/Non-competitive | To be determined | To be determined |
| Epacadostat (INCB024360) | Hydroxyamidine | Competitive | ~10 nM (human IDO1)[6][7][8] | High selectivity over IDO2 and TDO[8][9] |
| Navoximod (GDC-0919) | Imidazo[5,1-a]isoindole | Competitive | IC50 = 28 nM (recombinant human enzyme); EC50 = 75 nM[10][11][12] | Potent IDO pathway inhibitor[11] |
| Linrodostat (BMS-986205) | Propanamide derivative | Irreversible | IC50 = 1.1 nM (IDO1-HEK293 cells)[13][14] | Selective for IDO1[13] |
In-Depth Look at Established IDO1 Inhibitors
Epacadostat (INCB024360)
Epacadostat is a potent and selective inhibitor of IDO1.[6][9] By binding to the IDO1 enzyme, it competitively blocks the conversion of tryptophan to kynurenine.[7] This action restores local tryptophan levels, thereby reversing the immunosuppressive effects within the tumor microenvironment and augmenting the activity of T-cells and Natural Killer (NK) cells.[6] Despite promising early-phase trials, a large Phase III study (ECHO-301) of epacadostat in combination with pembrolizumab for melanoma did not meet its primary endpoint.[3][9][15]
Navoximod (GDC-0919)
Navoximod is another potent, orally bioavailable small-molecule inhibitor of IDO1.[16][17] It has demonstrated the ability to decrease kynurenine production, which is expected to reduce T-cell suppression and enhance the anti-tumor immune response.[16] Clinical studies have evaluated navoximod both as a monotherapy and in combination with other immunotherapies, such as the PD-L1 inhibitor atezolizumab.[17][18]
Linrodostat (BMS-986205)
Linrodostat stands out as a selective and irreversible inhibitor of IDO1.[13][14] Its mechanism of action leads to a sustained inhibition of the enzyme. Linrodostat has shown potent activity in reducing kynurenine production in preclinical and clinical settings and has been investigated in combination with nivolumab in various cancers, including advanced bladder cancer and hepatocellular carcinoma.[19][20]
The Hypothetical Profile of this compound
Based on its core indole structure, it is plausible that this compound could act as an IDO1 inhibitor. The electron-withdrawing nitro group at the 4-position and the carboxylic acid at the 3-position of the indole ring are expected to influence its binding affinity and inhibitory mechanism. Further investigation through enzymatic and cell-based assays is required to determine its potency (IC50), mechanism of inhibition (competitive, non-competitive, or irreversible), and selectivity against other tryptophan-catabolizing enzymes like IDO2 and TDO.
Experimental Protocols for Evaluating IDO1 Inhibition
To ascertain the inhibitory potential of a novel compound like this compound, a series of well-defined experiments are necessary.
In Vitro Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of the compound on purified IDO1 enzyme activity.
Methodology:
-
Enzyme Preparation: Recombinant human IDO1 is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing the IDO1 enzyme, the substrate L-tryptophan, and cofactors such as ascorbic acid and methylene blue.[7]
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated and the formation of N-formylkynurenine is monitored by measuring the increase in absorbance at 321 nm.[7]
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to calculate the IC50 value.
Cell-Based Kynurenine Production Assay
Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Culture: A human cell line that expresses IDO1, such as IFN-γ-stimulated HeLa cells or SKOV-3 ovarian cancer cells, is used.[6][21]
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
IDO1 Induction: IDO1 expression and activity are induced by treating the cells with interferon-gamma (IFN-γ).
-
Kynurenine Measurement: After a suitable incubation period, the concentration of kynurenine in the cell culture supernatant is measured using high-performance liquid chromatography (HPLC) or a commercially available ELISA kit.
-
Data Analysis: The reduction in kynurenine production is used to determine the cellular IC50 value of the inhibitor.
Visualizing the IDO1 Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: Workflow for evaluating IDO1 inhibitor potency.
Conclusion and Future Directions
While this compound remains a prospective candidate, its structural features warrant its investigation as a potential IDO1 inhibitor. A thorough evaluation using the standardized protocols outlined in this guide will be essential to determine its efficacy and selectivity. The landscape of IDO1 inhibitors is evolving, and despite clinical setbacks with some agents, the therapeutic rationale for targeting the kynurenine pathway in cancer remains strong. The discovery and development of new chemical entities, such as potentially this compound, are vital for advancing the field of immuno-oncology.
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A Comparative Guide to the Cytotoxicity of 4-Nitro-1H-indole-3-carboxylic Acid in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Cytotoxicity in Oncology
The development of novel anticancer therapeutics hinges on the principle of selective cytotoxicity—the ability of a compound to preferentially kill cancer cells while sparing their normal, healthy counterparts.[1] This selectivity is the cornerstone of therapies that offer a wide therapeutic window, minimizing patient toxicity and improving quality of life.[1] Indole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, with many demonstrating significant anticancer activity.[2][3] Among these, nitro-indole compounds are of particular interest due to their potential to act through various mechanisms, including the inhibition of key signaling pathways and targeting unique DNA structures within cancer cells.[4][5]
This guide provides an in-depth comparative analysis of the cytotoxic effects of 4-nitro-1H-indole-3-carboxylic acid on cancerous versus non-cancerous cell lines. We will delve into the experimental design, provide detailed protocols for robust cytotoxicity assessment, and explore the potential mechanisms that may underlie its selective action.
Rationale for Investigation: Why this compound?
Indole-based compounds have a rich history in cancer therapy, with natural alkaloids like vincristine and vinblastine being prime examples of their clinical utility.[2] The indole nucleus serves as a versatile framework for the design of targeted anticancer agents.[6] The addition of a nitro group can significantly influence the electronic properties of the indole ring, potentially enhancing its interaction with biological targets. Research into nitro-indole derivatives has shown they can induce cell cycle arrest and apoptosis, critical processes for cancer cell elimination.[4][5] Specifically, some nitroindoles have been shown to target and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, effectively silencing their expression and halting tumor growth.[4][5] This targeted approach provides a strong rationale for investigating the selective cytotoxic potential of this compound.
Experimental Design: A Framework for Comparative Cytotoxicity Assessment
A rigorous and well-controlled experimental design is paramount for obtaining reliable and reproducible data. Here, we outline the key considerations for comparing the cytotoxicity of this compound.
Cell Line Selection: The Foundation of a Meaningful Comparison
The choice of cell lines is critical for a valid comparison. Ideally, one should use matched-pair cell lines derived from the same donor, one cancerous and one normal, to minimize genetic variability.[7] When matched pairs are unavailable, selecting cell lines from the same tissue of origin is the next best approach. For this guide, we propose the following combination:
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) - A well-characterized and widely used epithelial cancer cell line.
-
Normal Cell Line: MCF-10A (Human Breast Epithelial Cells) - A non-transformed, immortalized cell line that serves as an excellent normal counterpart to MCF-7.
Alternatively, researchers can use normal primary cells like human dermal fibroblasts, though these have a finite lifespan.[8]
Experimental Workflow
The overall workflow for assessing and comparing the cytotoxicity of this compound is depicted below. This multi-assay approach ensures a comprehensive evaluation of the compound's effects on cell health.
Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Targeting Oncogene Promoters
As previously mentioned, certain nitro-indole derivatives can bind to and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc. [4][5]This leads to transcriptional repression of the oncogene, thereby inhibiting cancer cell growth. Since normal cells have tightly regulated expression of these oncogenes, they would be less susceptible to compounds acting through this mechanism.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the cytotoxicity of this compound in normal versus cancer cells. The presented protocols for MTT, LDH, and Annexin V/PI assays, coupled with a robust data analysis strategy, will enable researchers to generate reliable and insightful data. The hypothetical data suggests that this compound may possess favorable selective cytotoxicity, warranting further investigation.
Future studies should aim to elucidate the precise molecular mechanisms underlying this selectivity. This could involve transcriptomic and proteomic analyses to identify the specific cellular pathways affected by the compound in cancer cells. Furthermore, in vivo studies using animal models are a crucial next step to validate the in vitro findings and assess the therapeutic potential of this compound as a novel anticancer agent.
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The Emergence of Nitro-Indoles: A Comparative Guide to a Promising Class of Antimicrobial Agents
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide new therapeutic avenues. Among the myriad of heterocyclic compounds, the indole nucleus has long been recognized as a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. When coupled with a nitro group, a well-established pharmacophore in antimicrobial agents, the resulting nitro-indole scaffold presents a compelling area of investigation for the development of new anti-infective drugs.
This guide provides a comparative analysis of the antimicrobial potential of nitro-indole derivatives, with a specific focus on the representative structure of 4-nitro-1H-indole-3-carboxylic acid . While specific experimental data for this particular compound is not yet widely available in the public domain, this document will serve as a comprehensive resource for researchers by:
-
Providing a detailed overview of the known antimicrobial spectra of widely used antibiotics as a benchmark for comparison.
-
Presenting a standardized experimental protocol for determining the antimicrobial spectrum of novel compounds.
-
Discussing the potential mechanisms of action that may contribute to the antimicrobial properties of nitro-indole derivatives.
Benchmarking Against the Gold Standards: Antimicrobial Spectra of Known Antibiotics
To contextualize the potential of any new antimicrobial agent, it is essential to compare its activity against established drugs. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of four widely used antibiotics against a panel of common pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Spectrum of Common Antibiotics
| Microorganism | Gram Stain | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6 - 1[1][2] | 0.6[3] | 1 - >128[4] |
| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.06[1][2] | 1 - 2 | 0.56 - >2[5] |
| Enterococcus faecalis | Gram-positive | 1 - 8[6] | >1 | 1 - 16 |
| Escherichia coli | Gram-negative | 4[1][2] | 0.013[3] | 1 - >128[4] |
| Pseudomonas aeruginosa | Gram-negative | Resistant | 0.15[3] | Resistant |
| Haemophilus influenzae | Gram-negative | 0.25[1][2] | ≤ 1 | 0.5 - 2 |
Table 2: Antifungal Spectrum of a Common Antifungal Agent
| Microorganism | Type | Fluconazole MIC (µg/mL) |
| Candida albicans | Yeast | ≤ 0.5[7] |
| Candida glabrata | Yeast | 32[7] |
| Candida krusei | Yeast | ≥ 64[7] |
| Cryptococcus neoformans | Yeast | 4 - 16[8] |
Unveiling the Antimicrobial Potential of this compound: A Call for Experimental Investigation
While the precise antimicrobial spectrum of this compound remains to be elucidated through rigorous experimental testing, the chemical features of this molecule suggest a promising profile. The indole ring itself is known to interact with various bacterial targets, and the nitro group is a key component of several successful antimicrobial drugs, acting as a prodrug that is activated under the reducing conditions found in many microbial cells.
Based on the known activities of related nitroaromatic and indole-containing compounds, it is hypothesized that this compound could exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and potentially some fungi. However, this remains a scientific question that can only be answered through the application of standardized antimicrobial susceptibility testing protocols.
Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following is a detailed, step-by-step methodology for determining the MIC of a novel compound, such as this compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]
Materials
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., ATCC quality control strains)
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Methodology
-
Preparation of the Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution, appropriately diluted in media, to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.
-
Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Grow microbial cultures to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (media and inoculum, no compound) and a sterility control well (media only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for MIC Determination.
Potential Mechanisms of Action: A Look into Nitro-Indole Bioactivity
The antimicrobial activity of nitro-indole derivatives is likely multifactorial, stemming from the combined properties of the indole nucleus and the nitro group.
-
The Role of the Nitro Group: Many nitroaromatic compounds are known to be bioreductively activated by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids.[4][14] This mechanism is particularly effective in anaerobic or microaerophilic environments.
-
The Contribution of the Indole Scaffold: Indole and its derivatives have been shown to exert their antimicrobial effects through various mechanisms, including:
-
Membrane Disruption: Intercalation into the bacterial cell membrane, leading to increased permeability and loss of cellular integrity.
-
Enzyme Inhibition: Targeting essential enzymes involved in metabolic pathways or cell wall synthesis.
-
Inhibition of Biofilm Formation: Interfering with the signaling pathways that regulate the formation of microbial biofilms, which are notoriously resistant to conventional antibiotics.
-
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized Mechanism of Action.
Conclusion and Future Directions
The emergence of multidrug-resistant pathogens necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities. Nitro-indole derivatives, exemplified by this compound, represent a promising class of compounds that warrant further investigation. While the direct antimicrobial spectrum of this specific molecule is yet to be reported, the foundational chemistry of its constituent parts, coupled with the known bioactivity of related compounds, provides a strong rationale for its evaluation.
The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and benchmarks to systematically investigate the antimicrobial properties of this and other novel compounds. The elucidation of the antimicrobial spectrum and mechanism of action of this compound and its analogues will be a critical step in determining their potential as next-generation antimicrobial agents.
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A Multi-Spectroscopic Approach to Confirming the Identity of 4-nitro-1H-indole-3-carboxylic acid: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For researchers working with substituted indoles, a privileged scaffold in medicinal chemistry, this task demands a multi-faceted analytical approach. This guide provides an in-depth, comparative framework for the spectroscopic identification of 4-nitro-1H-indole-3-carboxylic acid, a molecule of interest for its potential biological activities.
Rather than a rigid protocol, this document serves as a strategic guide, explaining the "why" behind the "how" of spectroscopic analysis. We will delve into the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing them with plausible isomeric alternatives to underscore the power of a consolidated analytical strategy. The data presented herein is a predictive model based on established principles and spectral data from closely related analogues, providing a robust template for researchers in the field.
The Challenge of Isomeric Differentiation
The substitution pattern on the indole ring dramatically influences a molecule's biological activity. Consequently, confirming the precise location of the nitro group in this compound is paramount. Isomers such as the 5-nitro, 6-nitro, and 7-nitro analogues present a significant analytical challenge, as they share the same molecular weight and many similar structural features. This guide will demonstrate how a synergistic application of multiple spectroscopic techniques can overcome this challenge.
Experimental Workflow: A Holistic View
The confirmation of this compound's structure is not a linear process but rather an integrated workflow where each technique provides a unique piece of the puzzle. The following diagram illustrates the logical flow of this comprehensive analysis.
Caption: Integrated workflow for the synthesis, purification, and multi-spectroscopic confirmation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for structural elucidation, providing information on the number, connectivity, and chemical environment of protons. For this compound, the ¹H NMR spectrum is predicted to exhibit several key features.
The electron-withdrawing nature of the nitro group (-NO₂) and the carboxylic acid group (-COOH) will significantly influence the chemical shifts of the aromatic protons, deshielding them and pushing them downfield.[1][2] The indole N-H proton is typically observed as a broad singlet at a high chemical shift.[3] The carboxylic acid proton is also expected to appear as a broad singlet at a very downfield position, often above 12 ppm.[4]
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | > 11.0 | br s | - | Acidic proton, subject to exchange. |
| H2 | ~8.3 | s | - | Singlet due to no adjacent protons. |
| H5 | ~7.8 | d | ~8.0 | Ortho coupling with H6. |
| H6 | ~7.3 | t | ~8.0 | Triplet due to coupling with H5 and H7. |
| H7 | ~8.1 | d | ~8.0 | Ortho coupling with H6, deshielded by the nitro group. |
| COOH | > 12.0 | br s | - | Highly deshielded acidic proton. |
Note: Predicted chemical shifts are for a deuterated dimethyl sulfoxide (DMSO-d₆) solution. The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic N-H and COOH protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
The carbonyl carbon of the carboxylic acid is expected to be significantly downfield, typically in the range of 165-185 ppm.[4] The carbon atom attached to the nitro group (C4) will also be deshielded. The other aromatic carbons will have chemical shifts characteristic of the indole ring system, with variations due to the substituents.[5][6]
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~125 | Characteristic chemical shift for C2 of an indole. |
| C3 | ~110 | Shielded relative to other aromatic carbons. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~145 | Attached to the electron-withdrawing nitro group. |
| C5 | ~120 | Influenced by the nitro group. |
| C6 | ~122 | Typical aromatic carbon shift. |
| C7 | ~118 | Influenced by the nitro group. |
| C7a | ~135 | Bridgehead carbon. |
| COOH | ~168 | Carbonyl carbon of the carboxylic acid. |
Note: Predicted chemical shifts are for a DMSO-d₆ solution.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an invaluable tool for the rapid identification of key functional groups. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the nitro group.
The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching frequencies.[4][7][8] The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp absorption around 1690-1710 cm⁻¹, with the lower frequency attributed to conjugation with the indole ring.[9] The nitro group will exhibit two characteristic strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.[10]
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Indole) | ~3300-3400 | Moderate, Sharp |
| C-H (Aromatic) | ~3000-3100 | Moderate |
| C=O (Carboxylic Acid) | ~1690-1710 | Strong, Sharp |
| C=C (Aromatic) | ~1450-1600 | Moderate |
| NO₂ (Asymmetric Stretch) | ~1500-1550 | Strong |
| NO₂ (Symmetric Stretch) | ~1330-1370 | Strong |
| C-O (Carboxylic Acid) | ~1210-1320 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using either a KBr pellet or as a mull in Nujol. Alternatively, if the compound is soluble, a solution spectrum can be obtained in a suitable solvent that does not have interfering absorptions in the regions of interest.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (C₉H₆N₂O₄), the expected molecular weight is approximately 222.03 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 222. The fragmentation pattern is likely to involve the loss of small, stable molecules. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[11][12][13] Aromatic nitro compounds often show fragments corresponding to the loss of NO₂ (M-46) and NO (M-30).
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 222 | [M]⁺ |
| 205 | [M - OH]⁺ |
| 177 | [M - COOH]⁺ |
| 176 | [M - NO₂]⁺ |
| 192 | [M - NO]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Comparative Analysis with Isomers
The true power of this multi-spectroscopic approach lies in its ability to distinguish this compound from its isomers. While all isomers will have the same molecular weight, their NMR and IR spectra will exhibit subtle but significant differences.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer due to the different positions of the nitro group and its electronic effects.
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon directly attached to the nitro group and its neighboring carbons, will vary between isomers.
-
IR Spectroscopy: While the major functional group absorptions will be similar, there may be slight shifts in the fingerprint region (below 1500 cm⁻¹) that can aid in differentiation.
The following diagram illustrates the decision-making process based on the combined spectroscopic data.
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A Researcher's Guide to Elucidating the Selectivity of 4-nitro-1H-indole-3-carboxylic acid: A Comparative Cross-Reactivity Study
In the landscape of modern drug discovery and development, the indole scaffold remains a cornerstone, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Derivatives of indole-3-carboxylic acid, in particular, have demonstrated a wide spectrum of therapeutic potential, engaging with targets ranging from angiotensin II receptors for hypertension to modulating inflammatory pathways.[1][3][4] The introduction of a nitro group, a potent pharmacophore, further enhances the chemical diversity and biological activity of these molecules, often conferring antimicrobial, antineoplastic, and anti-inflammatory properties.[5] This guide focuses on a critical aspect of preclinical characterization for one such derivative: 4-nitro-1H-indole-3-carboxylic acid . We will provide a comprehensive framework for conducting cross-reactivity studies, a pivotal step in assessing the compound's selectivity and predicting potential off-target effects.[6]
While the primary biological target of this compound is an active area of investigation, its structural similarity to known bioactive indole derivatives necessitates a thorough evaluation of its interaction with related proteins and pathways. This guide will outline the rationale for selecting a panel of potential cross-reactive targets, provide detailed experimental protocols for assessing binding affinity and functional activity, and present illustrative data to guide researchers in their own investigations.
The Rationale for Target Selection: A Hypothesis-Driven Approach
Given the broad bioactivity of indole derivatives, a hypothesis-driven approach is essential for selecting a relevant panel of potential off-target interactors. Based on the known pharmacology of structurally related compounds, we propose the following primary target and a panel of potential cross-reactive targets for this compound.
Proposed Primary Target: Based on recent research into indole-3-carboxylic acid derivatives as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1), we hypothesize that this compound may also exhibit activity at this target, potentially as a novel herbicide or plant growth regulator.[7]
Potential Cross-Reactive Targets:
-
Angiotensin II Receptor Type 1 (AT1R): Several indole-3-carboxylic acid derivatives have been identified as potent AT1R antagonists, making this a key target to assess for cardiovascular off-target effects.[1][3]
-
Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of some indole derivatives are attributed to their inhibition of COX-2.[1] Cross-reactivity with this enzyme could indicate potential for both therapeutic benefit and side effects.
-
Protein Kinases: The indole scaffold is a common feature in various protein kinase inhibitors.[1] A broad-spectrum kinase panel screen is advisable to identify any unintended anti-proliferative or other signaling effects.
-
Serotonin Receptors (e.g., 5-HT2A): The structural resemblance of the indole core to serotonin makes its receptors a plausible, albeit less likely, set of off-targets.[4]
Experimental Design for a Comprehensive Cross-Reactivity Profile
A multi-tiered approach, combining initial binding assays with subsequent functional assays for any identified "hits," provides a robust framework for assessing cross-reactivity.
Caption: A tiered experimental workflow for assessing compound selectivity.
Data Presentation: Comparative Analysis of Binding Affinities
The following table provides an illustrative example of how to present comparative binding data for this compound against its hypothesized primary target and a panel of potential off-targets. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific biological or biochemical function.
| Target | Compound | IC50 (nM) | Assay Type |
| TIR1 (Primary Target) | This compound | 50 | Radioligand Binding Assay |
| Indole-3-acetic acid (IAA) - Positive Control | 25 | Radioligand Binding Assay | |
| AT1R | This compound | >10,000 | Radioligand Binding Assay |
| Losartan - Positive Control | 15 | Radioligand Binding Assay | |
| COX-2 | This compound | 1,200 | Enzyme Inhibition Assay |
| Celecoxib - Positive Control | 40 | Enzyme Inhibition Assay | |
| Protein Kinase Panel (Select Kinases) | |||
| CDK2 | This compound | >10,000 | Kinase Activity Assay |
| VEGFR2 | This compound | 8,500 | Kinase Activity Assay |
Interpretation of Illustrative Data:
In this hypothetical scenario, this compound demonstrates high potency for its primary target, TIR1. It shows weak activity against COX-2 and minimal to no activity against AT1R and the selected protein kinases at the concentrations tested. This profile would suggest a relatively selective compound, although the weak COX-2 inhibition might warrant further investigation in cellular models.
Detailed Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed and well-controlled experimental protocols are paramount. Below are representative protocols for a radioligand binding assay and an enzyme inhibition assay.
Protocol 1: Competitive Radioligand Binding Assay for AT1R
This protocol is designed to assess the binding affinity of this compound to the human Angiotensin II Receptor Type 1 (AT1R).
Materials:
-
HEK293 cell membranes expressing recombinant human AT1R
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
This compound
-
Losartan (positive control)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Losartan in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or unlabeled Angiotensin II (for non-specific binding).
-
50 µL of the test compound or control.
-
50 µL of [125I]-Sar1,Ile8-Angiotensin II (final concentration ~0.1 nM).
-
50 µL of AT1R-expressing cell membranes (final concentration ~5 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: COX-2 Enzyme Inhibition Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening kit (containing assay buffer, heme, and a colorimetric substrate)
-
This compound
-
Celecoxib (positive control)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the provided assay buffer containing heme.
-
Compound Incubation: In a 96-well plate, add:
-
10 µL of the test compound or control.
-
150 µL of the prepared COX-2 enzyme solution.
-
Incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Colorimetric Detection: Immediately add 10 µL of the colorimetric substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength (as specified by the kit manufacturer) at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value using non-linear regression.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a non-negotiable component of early-stage drug discovery and chemical probe development. The methodologies and illustrative data presented in this guide provide a robust starting point for researchers investigating the selectivity of this compound. Any confirmed off-target interactions should be further explored in cell-based and in vivo models to understand their physiological relevance. By employing a rigorous and hypothesis-driven approach to cross-reactivity profiling, the scientific community can build a comprehensive understanding of this and other novel indole derivatives, ultimately paving the way for the development of safer and more effective therapeutic agents.
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Available from: [Link]
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ResearchGate. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available from: [Link]
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PubChem. Methyl 4-nitro-1h-indole-3-carboxylate. Available from: [Link]
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Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
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PubMed. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. Available from: [Link]
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Semantic Scholar. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. Available from: [Link]
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ResearchGate. Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Available from: [Link]
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PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]
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PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
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ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Available from: [Link]
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IntechOpen. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link]
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Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
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PubMed Central. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Available from: [Link]
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ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available from: [Link]
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ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link]
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MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
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Validating the Mechanism of Action of 4-Nitro-1H-Indole-3-Carboxylic Acid: A Comparative Guide to Targeting the Kynurenine Pathway
Introduction: The Emerging Therapeutic Potential of Modulating Tryptophan Metabolism
The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway with profound implications for immune regulation, neurotransmission, and cancer biology.[1][2] A central route for tryptophan degradation is the kynurenine pathway, which is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3][4] In various pathological states, including many cancers, the upregulation of these enzymes leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[5][6] This metabolic shift creates an immunosuppressive microenvironment that allows tumors to evade immune destruction, making the kynurenine pathway a compelling target for therapeutic intervention.[2][5][7]
This guide focuses on elucidating the mechanism of action of a novel indole derivative, 4-nitro-1H-indole-3-carboxylic acid. Given the established role of indole-containing small molecules as inhibitors of key enzymes in the kynurenine pathway, we hypothesize that this compound exerts its biological effects through the modulation of this pathway.[3] We will present a comprehensive experimental framework to validate this hypothesis, comparing its performance against well-characterized inhibitors targeting different nodes of the kynurenine pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new chemical entities targeting tryptophan metabolism.
Hypothesized Mechanism of Action of this compound
Based on its core indole structure, we postulate that this compound functions as an inhibitor of a key enzyme within the kynurenine pathway. The primary candidates for its molecular target are IDO1, TDO, or kynurenine 3-monooxygenase (KMO). Inhibition of these enzymes would lead to a normalization of the tumor microenvironment, characterized by restored tryptophan levels and reduced kynurenine production, thereby reactivating anti-tumor immune responses.
To rigorously test this hypothesis, we will benchmark this compound against two established inhibitors with distinct mechanisms of action:
-
Epacadostat: A potent and selective inhibitor of the IDO1 enzyme.[7]
-
Ro 61-8048: A well-characterized inhibitor of kynurenine 3-monooxygenase (KMO).[8]
The following sections will detail the experimental protocols to dissect the precise mechanism of action of this compound and compare its efficacy and selectivity against these alternatives.
Comparative Experimental Validation Workflow
A multi-tiered approach is essential for a thorough validation of the mechanism of action. This workflow progresses from in vitro enzymatic assays to cellular and co-culture models, providing a comprehensive understanding of the compound's activity.
Caption: Experimental workflow for validating the mechanism of action.
Tier 1: In Vitro Enzymatic Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of the primary targets in the kynurenine pathway.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency (IC50) of this compound against recombinant human IDO1, TDO, and KMO.
Experimental Protocol:
-
Enzyme Source: Obtain commercially available recombinant human IDO1, TDO, and KMO enzymes.
-
Assay Principle:
-
IDO1/TDO: Measure the conversion of L-tryptophan to N-formylkynurenine. The product can be detected spectrophotometrically or by HPLC.
-
KMO: Monitor the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
-
-
Procedure:
-
Prepare a serial dilution of this compound, Epacadostat, and Ro 61-8048.
-
Incubate the enzymes with the inhibitors for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (L-tryptophan for IDO1/TDO, L-kynurenine for KMO) and cofactors.
-
Measure the reaction product or cofactor consumption at specific time points.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data and Interpretation:
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | KMO IC50 (nM) |
| This compound | Experimental | Experimental | Experimental |
| Epacadostat | ~10 | >10,000 | >10,000 |
| Ro 61-8048 | >10,000 | >10,000 | ~50 |
A low IC50 value against a specific enzyme will indicate direct inhibition and identify the primary molecular target.
Enzyme Kinetics
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the identified target enzyme.
Experimental Protocol:
-
Procedure: Perform the enzyme inhibition assay with varying concentrations of both the inhibitor and the substrate.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.
Interpretation:
-
Competitive: Increased Km, Vmax unchanged.
-
Non-competitive: Decreased Vmax, Km unchanged.
-
Uncompetitive: Decreased Vmax and Km.
Understanding the mode of inhibition provides deeper insight into the binding mechanism of this compound to its target.
Tier 2: Cellular Assays
Moving into a cellular context is crucial to confirm that the observed enzymatic inhibition translates into a functional effect in a biological system.
Cellular Kynurenine Production Assay
Objective: To measure the ability of the compounds to inhibit the production of kynurenine in cells expressing the target enzyme.
Experimental Protocol:
-
Cell Lines: Use a human cancer cell line known to express high levels of IDO1 (e.g., SK-OV-3) or a cell line engineered to overexpress the target enzyme.
-
Procedure:
-
Culture the cells in the presence of interferon-gamma (IFNγ) to induce IDO1 expression.
-
Treat the cells with a serial dilution of this compound and the comparator compounds.
-
After a 24-48 hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant using LC-MS/MS or a commercially available ELISA kit.
-
-
Data Analysis: Determine the EC50 value for the inhibition of kynurenine production.
Expected Data and Interpretation:
| Compound | Cellular Kynurenine Production EC50 (nM) |
| This compound | Experimental |
| Epacadostat | ~50 |
| Ro 61-8048 | Not applicable for IDO1-expressing cells |
A potent EC50 value will confirm the cell permeability and on-target activity of this compound.
Tryptophan Depletion Assay
Objective: To assess the impact of inhibiting the kynurenine pathway on tryptophan levels in the cell culture medium.
Experimental Protocol:
-
Procedure: Use the same experimental setup as the cellular kynurenine production assay.
-
Analysis: In addition to measuring kynurenine, quantify the concentration of L-tryptophan in the cell culture supernatant using LC-MS/MS.
Interpretation: Effective inhibition of the kynurenine pathway should prevent the depletion of tryptophan from the culture medium.
Tier 3: Co-culture Models of Immune Evasion
The ultimate validation of an immunomodulatory agent targeting the kynurenine pathway is its ability to restore T-cell function in an immunosuppressive environment.
T-cell Proliferation and Activation Assay
Objective: To determine if this compound can rescue T-cell proliferation and activation from the immunosuppressive effects of kynurenine.
Experimental Protocol:
-
Co-culture System:
-
Culture IFNγ-stimulated cancer cells (as in 2.1) to generate a kynurenine-rich conditioned medium.
-
Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate them with anti-CD3/CD28 antibodies to induce T-cell proliferation.
-
-
Procedure:
-
Culture the stimulated PBMCs in the presence of the kynurenine-rich conditioned medium and serial dilutions of the test compounds.
-
After 72 hours, measure T-cell proliferation using a standard method such as CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
Assess T-cell activation by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry.
-
Expected Data and Interpretation:
| Compound | T-cell Proliferation Rescue EC50 (nM) |
| This compound | Experimental |
| Epacadostat | ~100 |
| Ro 61-8048 | ~200 |
A potent rescue of T-cell proliferation will provide strong evidence for the immunomodulatory activity of this compound.
Caption: Signaling pathway of tryptophan metabolism and points of intervention.
Conclusion
The comprehensive experimental framework outlined in this guide provides a robust strategy for validating the mechanism of action of this compound. By systematically progressing from direct enzyme inhibition assays to cellular and functional co-culture models, researchers can definitively identify its molecular target, quantify its potency and selectivity, and confirm its ability to reverse immune suppression. The comparative approach, benchmarking against established inhibitors like Epacadostat and Ro 61-8048, will provide crucial context for its potential as a novel therapeutic agent. This rigorous, evidence-based approach is fundamental to advancing our understanding of new chemical entities and their role in modulating the critical kynurenine pathway.
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Stone, T. W., & Darlington, L. G. (2002). The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders. British Journal of Pharmacology, 135(4), 569–580. [Link]
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Singh, I., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(19), 6549. [Link]
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Guillemin, G. J. (2012). Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection. FEBS Journal, 279(8), 1356-1361. [Link]
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"benchmarking the synthetic efficiency of 4-nitro-1H-indole-3-carboxylic acid production"
A Comparative Guide to the Synthetic Efficiency of 4-Nitro-1H-indole-3-carboxylic Acid
This guide provides a comprehensive benchmark of synthetic strategies for producing this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will move beyond simple procedural lists to dissect the underlying chemical logic of each route, offering field-proven insights into their practical application. The objective is to equip researchers, chemists, and drug development professionals with the critical data and rationale needed to select the most efficient synthetic pathway for their specific research and development goals.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals. The introduction of a nitro group at the 4-position and a carboxylic acid at the 3-position creates a highly versatile intermediate. The electron-withdrawing nitro group can modulate the electronic properties of the indole ring and serve as a handle for further functionalization, such as reduction to an amine. The carboxylic acid group provides a key site for amide bond formation, esterification, or other conjugations, making this compound a valuable starting material for constructing complex molecular architectures. Given its utility, the efficient and scalable synthesis of this compound is of considerable interest.
Overview of Synthetic Strategies
The synthesis of substituted indoles can be broadly categorized into classical and modern methods. Classical approaches, such as the Reissert and Fischer syntheses, have been foundational in heterocyclic chemistry.[1][2] Modern strategies often employ multi-step pathways that build upon a pre-formed indole core or utilize advanced catalytic methods for ring formation.[3] This guide will compare three distinct and plausible routes for the synthesis of this compound:
-
Route A: Multi-Step Synthesis from 4-Nitroindole via Vilsmeier-Haack Formylation. A robust, two-step approach involving the C3-formylation of a commercially available precursor followed by oxidation.
-
Route B: Modified Reissert Indole Synthesis. An adaptation of the classical Reissert reaction, which constructs the indole ring from an ortho-nitrotoluene derivative.[1][4]
-
Route C: Fischer Indole Synthesis. The acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative, a cornerstone of indole synthesis.[5][6]
The following workflow outlines the benchmarking process applied in this guide.
Caption: Synthetic pathway for Route A.
Causality and Expertise: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. [7]Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole C3 position readily attacks this electrophile. The subsequent oxidation of the resulting aldehyde to a carboxylic acid is a standard transformation. Mild oxidizing agents like sodium chlorite (NaClO₂) are often preferred to avoid over-oxidation or degradation of the indole ring, which can be sensitive to harsh conditions.
Route B: Modified Reissert Indole Synthesis
The Reissert synthesis traditionally produces indole-2-carboxylic acids from the reductive cyclization of ethyl o-nitrophenylpyruvates. [1]To achieve C3-carboxylation, a different starting material is required. A plausible adaptation involves the condensation of 2-methyl-3-nitroaniline with a suitable three-carbon carbonyl compound, followed by cyclization. However, a more common Reissert-type approach to access the 4-nitroindole core itself starts from 2-methyl-3-nitroaniline and diethyl oxalate, which is then functionalized. [8]For the direct synthesis of the target acid, a more complex starting material would be necessary, making this route less direct than Route A.
A more practical Reissert-inspired approach would be to synthesize 4-nitroindole as described in the literature and then proceed as in Route A. [8]The procedure from Organic Syntheses provides a reliable method for the 4-nitroindole precursor. [8]
Caption: Synthetic pathway for Route B (via 4-nitroindole intermediate).
Causality and Expertise: This pathway builds the indole ring from the ground up. The first step protects the aniline and activates the methyl group. The core of the Reissert reaction is the base-catalyzed condensation with diethyl oxalate. [4]Potassium ethoxide is used to deprotonate the methyl group (made acidic by the ortho-nitro group), and the resulting carbanion attacks the oxalate. The subsequent intramolecular reductive cyclization forms the indole ring. While elegant, this route involves more steps to reach the final product compared to Route A if starting from basic materials.
Route C: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. [2]To obtain the target molecule, (4-nitrophenyl)hydrazine would be reacted with pyruvic acid or an ester derivative.
Caption: Synthetic pathway for Route C and its major challenge.
Causality and Expertise: The key step is the acid-catalyzed-[3][3]sigmatropic rearrangement of the intermediate hydrazone. [5]However, a major and often unavoidable issue with this route is regioselectivity. When using an unsymmetrical ketone or a meta-substituted phenylhydrazine, the cyclization can occur in two different directions. For (4-nitrophenyl)hydrazine, cyclization will lead to a mixture of 6-nitro-1H-indole-2-carboxylic acid and the desired 4-nitro-1H-indole-2-carboxylic acid. Furthermore, the Fischer synthesis with pyruvic acid yields an indole-2-carboxylic acid, not the desired 3-carboxylic acid isomer. [5]While modifications exist, achieving the specific 4-nitro-3-carboxy substitution pattern directly and with high selectivity via the Fischer route is highly challenging and not synthetically viable. Therefore, this route is not recommended for practical synthesis of the target molecule.
Benchmarking Data Summary
The following table summarizes the projected performance of the two viable synthetic routes based on literature precedents for analogous transformations.
| Metric | Route A (Vilsmeier-Haack) | Route B (Reissert-based) |
| Starting Material | 4-Nitroindole | 2-Methyl-3-nitroaniline |
| Number of Steps | 2 | 4 |
| Projected Overall Yield | 75-85% | 55-65% |
| Purity (Typical) | >98% (after crystallization) | >98% (after chromatography/crystallization) |
| Reaction Time (Total) | 8-12 hours | 24-36 hours |
| Key Reagents | POCl₃, DMF, NaClO₂ | Triethyl orthoformate, Diethyl oxalate, KOEt |
| Scalability | Excellent | Good |
| Safety & Hazards | POCl₃ is corrosive and water-reactive. | Potassium ethoxide is highly basic and flammable. |
| Purification | Often simple crystallization. | Requires purification of intermediates. |
Detailed Experimental Protocols
Protocol for Route A: Vilsmeier-Haack Formylation & Oxidation
Step 1: Synthesis of 4-Nitro-1H-indole-3-carbaldehyde
-
Setup: To a dry, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Dissolve 4-nitroindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold aqueous solution of NaOH (e.g., 30%).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-nitro-1H-indole-3-carbaldehyde can be used directly in the next step or recrystallized from ethanol. [7] Step 2: Oxidation to this compound
-
Setup: In a flask, suspend the crude 4-nitro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (2-3 equivalents) as a chlorine scavenger. In a separate container, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.
-
Reaction: Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature. Stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, adjust the pH to ~3 with dilute HCl. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol for Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at 254 nm and 320 nm.
-
Purpose: To determine the purity of the final product and quantify any remaining starting materials or byproducts. A single sharp peak indicates high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule. Expect characteristic signals for the indole protons and the absence of the aldehyde proton (~10 ppm) from the intermediate.
-
¹³C NMR: To confirm the carbon skeleton, including the presence of the carboxylic acid carbon (~160-170 ppm).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative mode.
-
Purpose: To confirm the molecular weight of the product. Expect to see the [M-H]⁻ ion corresponding to the calculated mass of this compound (C₉H₆N₂O₄, MW = 206.16 g/mol ).
-
Discussion & Recommendations
Route A (Vilsmeier-Haack) is unequivocally the superior method for the synthesis of this compound.
-
Efficiency: It features a high overall yield, a short reaction sequence, and straightforward purifications.
-
Scalability: The procedures are robust and well-suited for scaling from milligrams to kilograms.
-
Reliability: The regioselectivity is perfectly controlled by the inherent reactivity of the indole ring, eliminating the formation of isomers.
Route B (Reissert-based) is a classic and powerful method for building the indole core itself. However, for accessing this specific target, it is less efficient than functionalizing a pre-existing indole. It becomes a viable option only if 4-nitroindole is not commercially available and must be synthesized from simpler precursors like 2-methyl-3-nitroaniline.
Route C (Fischer) is not a practical or recommended route for this target molecule due to insurmountable issues with regioselectivity and the incorrect positioning of the carboxylic acid group.
Final Recommendation: For any laboratory or industrial application, Route A is the recommended synthetic strategy . Its efficiency, reliability, and scalability make it the most logical and cost-effective choice for producing high-purity this compound.
References
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Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. URL: [Link]
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Babu, G., & Sangeetha, N. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, Advance Article. URL: [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. URL: [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. URL: [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. URL: [Link]
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Demkowicz, S., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. URL: [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. URL: [Link]
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Haider, T., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 13(20), 2183-2195. URL: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
